molecular formula C9H9BrO2 B015847 (S)-2-Bromo-3-phenylpropionic acid CAS No. 35016-63-8

(S)-2-Bromo-3-phenylpropionic acid

Cat. No.: B015847
CAS No.: 35016-63-8
M. Wt: 229.07 g/mol
InChI Key: WDRSCFNERFONKU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Bromo-3-phenylpropionic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-bromo-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRSCFNERFONKU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35016-63-8
Record name (S)-2-Bromo-3-phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropionic Acid: A Key Chiral Building Block in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromo-3-phenylpropionic acid is a chiral carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its stereospecific structure makes it a valuable building block in asymmetric synthesis, particularly in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis, and its significant role as a precursor in the synthesis of vasopeptidase inhibitors, a class of drugs used in the management of cardiovascular diseases.

Core Properties of this compound

This compound, with the molecular formula C₉H₉BrO₂, is a white to off-white crystalline solid. The presence of a bromine atom at the alpha-position to the carboxylic acid and a benzyl group at the beta-position provides two reactive centers, making it a versatile synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some reported values may correspond to the racemic mixture.

PropertyValueReference(s)
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 35016-63-8[2]
Appearance White to off-white crystalline solid
Melting Point 52 °C (for the racemate)[3]
Boiling Point 215.8 °C (rough estimate for the racemate)[3]
Solubility Slightly soluble in cold carbon disulfide; soluble in hot carbon disulfide. Decomposed by water.[4]
Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques. While detailed spectra for the pure (S)-enantiomer are not widely published, the expected characteristic signals are described below.

TechniqueKey FeaturesReference(s)
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring, and protons on the aliphatic chain adjacent to the bromine-substituted carbon.[4]
¹³C NMR Characteristic chemical shifts for the phenyl ring carbons, the carboxylic acid carbon, and the carbon bearing the bromine atom.[4]
Infrared (IR) Spectroscopy A broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-Br stretching vibrations at lower wavenumbers.[4]

Role in Drug Development: A Precursor to Vasopeptidase Inhibitors

This compound is not typically investigated for its direct pharmacological activity. Instead, its primary significance in drug development lies in its role as a key chiral intermediate for the synthesis of more complex molecules with therapeutic applications. A notable example is its use in the synthesis of vasopeptidase inhibitors, such as Omapatrilat. These drugs function by dually inhibiting both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), leading to vasodilation and a reduction in blood pressure.

The synthesis of these inhibitors often involves the conversion of this compound to a thiol-containing moiety, which is crucial for interacting with the zinc ions in the active sites of these metalloenzymes.

Experimental Protocols

This section details the synthetic route to obtain this compound and its subsequent conversion to a key intermediate for vasopeptidase inhibitors.

Synthesis of this compound from L-Phenylalanine

This procedure involves the diazotization of L-phenylalanine followed by bromination.

Materials:

  • L-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Solvent (e.g., water, organic solvent)

  • Ice

Procedure:

  • Dissolve L-phenylalanine in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite to the cooled mixture while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a specified period to ensure complete diazotization.

  • Allow the reaction to warm to room temperature and continue stirring.

  • The product, this compound, can be extracted using a suitable organic solvent.

  • The organic extracts are then dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Synthesis_Workflow cluster_start Starting Material cluster_process Synthetic Steps cluster_product Product L_Phenylalanine L-Phenylalanine Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) L_Phenylalanine->Diazotization Bromination Bromination Diazotization->Bromination Extraction Extraction & Purification Bromination->Extraction S_Bromo_Acid This compound Extraction->S_Bromo_Acid

Synthesis of this compound.
Conversion to (S)-2-Acetylthio-3-phenylpropionic Acid

This compound is a precursor to (S)-2-acetylthio-3-phenylpropionic acid, a key intermediate in the synthesis of vasopeptidase inhibitors like Omapatrilat.[5] This conversion involves a nucleophilic substitution reaction.

Materials:

  • This compound

  • Potassium thioacetate (KSAc)

  • A suitable solvent (e.g., acetone or dimethylformamide)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add potassium thioacetate to the solution.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water.

  • The product, (S)-2-acetylthio-3-phenylpropionic acid, is then extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed to yield the desired product, which may be further purified by recrystallization.[6]

Conversion_Workflow cluster_start Starting Material cluster_process Synthetic Step cluster_product Intermediate Product S_Bromo_Acid This compound Nucleophilic_Substitution Nucleophilic Substitution (Potassium Thioacetate) S_Bromo_Acid->Nucleophilic_Substitution S_Acetylthio_Acid (S)-2-Acetylthio-3-phenylpropionic acid Nucleophilic_Substitution->S_Acetylthio_Acid

Synthesis of a key drug intermediate.

Conclusion

This compound is a fundamentally important chiral building block in the field of medicinal chemistry and drug development. While it does not possess significant intrinsic biological activity, its utility as a stereospecific intermediate is well-established. The synthetic protocols outlined in this guide provide a framework for its preparation and subsequent elaboration into more complex and therapeutically relevant molecules. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound is essential for the design and synthesis of novel therapeutics, particularly in the cardiovascular and anti-infective arenas. Further research into more efficient and greener synthetic routes for this and other chiral intermediates will continue to be a valuable endeavor in the pharmaceutical industry.

References

An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromo-3-phenylpropionic acid is a chiral halogenated carboxylic acid that serves as a crucial building block in synthetic organic chemistry and is of significant interest to the pharmaceutical industry. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom at a stereogenic center, makes it a versatile precursor for the synthesis of a wide array of more complex chiral molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development.

Chemical Identification and Properties

The stereochemistry of this compound is critical, and it is important to distinguish it from its enantiomer and the racemic mixture.

  • This compound CAS Number: 35016-63-8 [1]

  • (R)-2-Bromo-3-phenylpropionic acid CAS Number: 42990-55-6[2]

  • (±)-2-Bromo-3-phenylpropanoic acid (Racemic) CAS Number: 16503-53-0[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-bromo-3-phenylpropanoic acid. It is important to note that while the molecular formula and weight are the same for both enantiomers and the racemate, some physical properties may differ. Data for the racemate are provided where specific data for the (S)-enantiomer is not available.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[3][4]
Molecular Weight 229.07 g/mol [2][3][4]
Appearance Off-white to light yellow solid[5]
Melting Point 52°C (for racemate)[5][6]
Boiling Point 215.8°C (rough estimate for racemate)[5][6]
Density 1.4921 g/cm³ (rough estimate for racemate)[5]
pKa 2.82 ± 0.10 (Predicted)[5][7]
LogP 2.0772[4]
Topological Polar Surface Area (TPSA) 37.3 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 3[4]
Storage Temperature 2-8°C[5][7]

Experimental Protocols

The stereoselective synthesis of this compound is critical for its use as a chiral building block. A common and cost-effective method starts from the readily available amino acid L-phenylalanine.

Protocol 1: Synthesis of this compound from L-Phenylalanine

This procedure involves the diazotization of the amino group of L-phenylalanine, followed by nucleophilic substitution with bromide.

Materials:

  • L-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Potassium bromide (KBr)

  • Hydrobromic acid (HBr, 48%)

  • Ice

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Dissolve L-phenylalanine in aqueous hydrobromic acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5°C. Stir vigorously during the addition.

    • Continue stirring the mixture at 0-5°C for an additional 30-60 minutes after the addition is complete.

  • Bromination:

    • In a separate flask, prepare a solution of potassium bromide in aqueous hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the potassium bromide solution. The reaction is often accompanied by the evolution of nitrogen gas.

    • Allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with diethyl ether.

    • Combine the organic extracts and wash them with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Synthetic Workflow and Key Transformations

The following diagram illustrates the synthetic pathway from L-phenylalanine to this compound and its subsequent chiral inversion to the (R)-enantiomer, a key transformation for accessing alternative stereochemical configurations.

Synthesis_Workflow L_Phe L-Phenylalanine S_Bromo This compound L_Phe->S_Bromo 1. NaNO₂, HBr 2. KBr Diastereomeric_Salt Diastereomeric Salt ((R)-acid-(R)-amine) S_Bromo->Diastereomeric_Salt Crystallization-induced diastereomeric resolution R_Bornylamine (R)-Bornylamine R_Bornylamine->Diastereomeric_Salt R_Bromo (R)-2-Bromo-3-phenylpropionic acid Diastereomeric_Salt->R_Bromo Acidification

Caption: Synthetic pathway from L-phenylalanine to this compound and its chiral inversion.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of both a reactive bromine atom and a carboxylic acid functional group allows for diverse chemical modifications.

  • Precursor for Chiral Pharmaceuticals: Its primary application is as a starting material for the synthesis of enantiomerically pure compounds. The stereochemistry at the alpha-carbon is often crucial for the biological activity and selectivity of a drug molecule.

  • Synthesis of Vasopeptidase Inhibitors: This compound is a key intermediate in the synthesis of vasopeptidase inhibitors, which are used in the treatment of hypertension and congestive heart failure.

  • Introduction of Phenylalanine Scaffolds: The 3-phenylpropanoic acid motif is present in numerous drugs. This bromo-acid allows for the stereoselective introduction of this scaffold into larger molecules through nucleophilic substitution at the bromine-bearing carbon or through coupling reactions involving the carboxylic acid.

Chemical Reactivity and Further Transformations

The versatile reactivity of this compound makes it a valuable tool for medicinal chemists.

  • Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by a wide range of nucleophiles, such as amines, thiols, and hydroxides, to introduce new functional groups.

  • Esterification and Amidation: The carboxylic acid moiety can undergo standard transformations to form esters, amides, and other acid derivatives, allowing for its conjugation to other molecules or modification of its pharmacokinetic properties.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

  • Catalytic Hydrogenation: This can be employed to remove the bromine atom, yielding (S)-3-phenylpropanoic acid.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

(S)-2-Bromo-3-phenylpropionic acid IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropionic acid

Introduction

The IUPAC name for the compound is (S)-2-bromo-3-phenylpropanoic acid .

This technical guide provides a comprehensive overview of this compound, a halogenated carboxylic acid that serves as a crucial building block in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a reactive bromine atom and a carboxylic acid group, makes it a versatile intermediate for creating more complex molecules, particularly in the development of pharmacologically active compounds. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its utility as a precursor in synthetic pathways.

Chemical and Physical Properties

This compound is an aromatic compound valued for its role in research and development.[1] Its properties are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name (S)-2-bromo-3-phenylpropanoic acidPubChem
CAS Number 35016-63-8ChemicalBook[2]
Molecular Formula C₉H₉BrO₂ChemScene[3]
Molecular Weight 229.07 g/mol PubChem[4][5]
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)BrPubChem[4]
InChI InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1PubChem
InChIKey WDRSCFNERFONKU-VOTSOKGWSA-NPubChem
Appearance White solid (typical)Generic
Purity ≥95%ChemScene[3]

Applications in Drug Development

This compound is a significant intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[6] The presence of a reactive bromine atom at the alpha position to a carboxylic acid allows for a range of chemical transformations.

  • Precursor to Biologically Active Molecules: It is a key starting material for synthesizing more complex molecules, such as enzyme inhibitors.[6] For instance, it is an intermediate in the preparation of Angiotensin-Converting Enzyme (ACE) inhibitors, which are used to treat hypertension.[7]

  • Scaffold for Chemical Libraries: The dual reactivity of the molecule enables the generation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.[6]

  • Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for displacement by various nucleophiles to introduce functional groups like amines, hydroxides, and thiols.[6]

Experimental Protocols: Synthesis

A common and stereospecific method for preparing this compound is via the diazotization of (S)-phenylalanine (L-phenylalanine), followed by bromide substitution. The following protocol is adapted from established methods for the synthesis of the (R)-enantiomer.[7]

Objective: To synthesize this compound from (S)-phenylalanine.

Materials:

  • (S)-Phenylalanine

  • Potassium bromide (KBr) or Sodium bromide (NaBr)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄) or Hydrobromic acid (HBr)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

  • Ice bath

Procedure:

  • Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer, dissolve (S)-phenylalanine and potassium bromide in an aqueous solution of sulfuric acid (e.g., 2N).

  • Cooling: Cool the flask in an ice bath to a temperature between -5°C and 0°C.

  • Diazotization and Bromination: While vigorously stirring the cooled solution, slowly add a pre-chilled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 0°C during the addition to control the reaction rate and prevent side reactions.

  • Reaction Progression: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0°C for a specified period (e.g., 1-2 hours), and then let it slowly warm to room temperature over several hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthetic pathway described above.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product A (S)-Phenylalanine D 1. Dissolution & Cooling (-5°C to 0°C) A->D Add to solution B KBr / H₂SO₄ (aq) B->D C NaNO₂ (aq) E 2. Diazotization & Bromide Substitution C->E Slow dropwise addition D->E Mixture F 3. Reaction Stirring (Warm to RT) E->F Stir to complete reaction G 4. Solvent Extraction (Diethyl Ether) F->G Crude product mixture H 5. Washing & Drying (Brine, MgSO₄) G->H Organic Layer I 6. Solvent Evaporation H->I Dried Organic Solution J This compound I->J Crude Product

References

(S)-2-Bromo-3-phenylpropionic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of (S)-2-Bromo-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the molecular weight of this compound, a compound of interest in various research and development applications.

Chemical Identity and Properties

This compound is a derivative of phenylpropionic acid. Accurate determination of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, preparation of solutions with precise concentrations, and characterization in analytical procedures.

Quantitative Data Summary

The key quantitative chemical data for this compound are summarized in the table below for ease of reference.

PropertyValue
Molecular Formula C₉H₉BrO₂[1][2][3][4][5]
Molecular Weight 229.07 g/mol [1][2][3][4][5]
Monoisotopic Mass 227.97859 Da[5]

Methodology for Molecular Weight Determination

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₉BrO₂.

The calculation is based on the following atomic weights:

  • Carbon (C): ~12.011 amu

  • Hydrogen (H): ~1.008 amu

  • Bromine (Br): ~79.904 amu

  • Oxygen (O): ~15.999 amu

The molecular weight is calculated as follows:

(9 × Atomic Weight of C) + (9 × Atomic Weight of H) + (1 × Atomic Weight of Br) + (2 × Atomic Weight of O)

(9 × 12.011) + (9 × 1.008) + (1 × 79.904) + (2 × 15.999) = 229.07 g/mol

Visualizations

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the components that contribute to the final molecular weight of the compound.

A Molecular Formula C₉H₉BrO₂ B 9 x Carbon (C) A->B C 9 x Hydrogen (H) A->C D 1 x Bromine (Br) A->D E 2 x Oxygen (O) A->E F Sum of Atomic Weights B->F C->F D->F E->F G Molecular Weight 229.07 g/mol F->G

Calculation of Molecular Weight from Atomic Constituents.

References

(S)-2-Bromo-3-phenylpropionic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropionic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a significant intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization and application of this molecule.

Core Chemical Identity

This compound is a halogenated derivative of phenylpropionic acid. The presence of a bromine atom at the alpha-position to the carboxylic acid and a benzyl group at the beta-position makes it a versatile chiral building block in organic synthesis.

IdentifierValue
IUPAC Name (S)-2-Bromo-3-phenylpropanoic acid
CAS Number 35016-63-8[1]
Molecular Formula C₉H₉BrO₂[1][2][3][4][5][6]
Molecular Weight 229.07 g/mol [1][2][3][5][7]
SMILES C1=CC=C(C=C1)C--INVALID-LINK--Br[5]
InChIKey WDRSCFNERFONKU-MRVPVSSYSA-N[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. It is important to note that some reported values in the literature may correspond to the racemic mixture or other isomers.

PropertyValue
Appearance Off-white powder
Melting Point Data for the specific (S)-enantiomer is not readily available. The related 2,3-dibromo-3-phenylpropionic acid has a melting point of 200 °C (with decomposition). Another related compound, 3-bromo-3-phenylpropanoic acid, has a reported melting point of 135-138 °C[8].
Boiling Point A rough estimate for the racemic mixture is 215.8°C[9].
Density 1.554 g/cm³ (for 3-bromo-3-phenylpropanoic acid)[8]
Solubility Slightly soluble in cold carbon disulfide; soluble in hot carbon disulfide. It is noted to be decomposed by water[10][11].
Storage Temperature 2-8°C, sealed in a dry environment[12].

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The aliphatic protons of the propionic acid backbone will appear as a characteristic pattern of multiplets.

    • ¹³C NMR : Characteristic signals are expected for the carboxylic carbon, the two aliphatic carbons, and the aromatic carbons of the phenyl ring[10].

  • Infrared (IR) Spectroscopy :

    • The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid group around 3000 cm⁻¹.

    • A sharp C=O stretching vibration for the carbonyl group is expected around 1700 cm⁻¹.

    • C-Br stretching vibrations would be observed at lower wavenumbers[10].

    • Various spectra including IR, NMR, and MS are available for the racemic mixture (CAS 16503-53-0) from specialized databases[13].

Chemical Reactivity and Stability

This compound is a reactive molecule due to the presence of the carboxylic acid and the labile bromine atom at the alpha-position.

  • Stability : The compound is stable under standard ambient conditions (room temperature) when stored properly. It should be protected from moisture as it can be decomposed by water[10][11].

  • Reactivity :

    • Nucleophilic Substitution : The bromine atom can be displaced by various nucleophiles, making it a useful precursor for the synthesis of other alpha-substituted phenylpropionic acid derivatives.

    • Reduction : The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄)[10].

    • Chiral Inversion : A crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer has been reported, which is a significant transformation in stereoselective synthesis[7].

Experimental Protocols

Synthesis of (R)-2-Bromo-3-phenylpropionic Acid from (D)-Phenylalanine

A common method for the synthesis of the enantiomer, (R)-2-bromo-3-phenyl-propionic acid, involves the diazotization of (D)-phenylalanine followed by bromination. This procedure can be adapted for the (S)-enantiomer using (L)-phenylalanine as the starting material.

Reagents:

  • (D)-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Potassium bromide (KBr)

  • 2N Sulfuric acid (H₂SO₄)

  • Ethyl ether

Procedure:

  • A solution of (D)-phenylalanine is prepared in aqueous 2N sulfuric acid.

  • The solution is cooled to 0°C in an ice bath.

  • A solution of sodium nitrite and potassium bromide in water is added dropwise to the cooled amino acid solution while maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a total of 3 hours.

  • The product, (R)-2-bromo-3-phenyl-propionic acid, is then extracted from the aqueous solution using ethyl ether.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization.

This method has been reported with yields of approximately 62%[14].

G cluster_synthesis Synthesis Workflow start (D)-Phenylalanine in 2N H₂SO₄ cool Cool to 0°C start->cool 1. add_reagents Add aq. NaNO₂ and KBr cool->add_reagents 2. Dropwise addition react Stir at RT for 3 hours add_reagents->react 3. extract Extract with Ethyl Ether react->extract 4. dry Dry organic phase extract->dry 5. evaporate Evaporate solvent dry->evaporate 6. product (R)-2-Bromo-3-phenylpropionic acid evaporate->product 7. Crude product G cluster_characterization Characterization Workflow synthesis Synthesized Product purification Purification (Recrystallization) synthesis->purification mp Melting Point Analysis purification->mp nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Assessment (e.g., HPLC) mp->purity nmr->purity ir->purity ms->purity final_product Characterized this compound purity->final_product

References

(S)-2-Bromo-3-phenylpropionic Acid: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with (S)-2-Bromo-3-phenylpropionic acid. The information is intended to enable researchers, scientists, and drug development professionals to handle this compound safely and manage potential risks effectively. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key safety assessments.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Boiling Point 215.8°C (rough estimate)[2]
Flash Point 136.2°C[2]
Vapor Pressure 0.000461 mmHg at 25°C[2]
Storage Temperature 2-8°C[3]

Hazard Identification and Classification

There is some discrepancy in the reported GHS classification for 2-Bromo-3-phenylpropionic acid. The racemic mixture is classified by some sources as causing severe skin burns and eye damage (H314), while other sources classify the (S)-enantiomer and related compounds as causing skin and eye irritation (H315, H319) and potential respiratory irritation (H335). This difference may arise from the specific stereoisomer, concentration, or the dataset used for classification. Therefore, it is prudent to handle the compound with a high degree of caution, assuming the more severe hazard classification.

GHS Hazard Summary
Classification 1 Classification 2
Pictogram CorrosiveExclamation Mark
Signal Word DangerWarning
Hazard Statements H314: Causes severe skin burns and eye damage[2]H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

Toxicological Information

No quantitative LD50 or LC50 data for this compound are available in the public domain. Alpha-brominated carboxylic acids are known to be reactive compounds.[4] Their reactivity is attributed to the presence of the bromine atom on the carbon adjacent to the carboxyl group, which can make them alkylating agents.

Handling, Storage, and Personal Protective Equipment

Handling and Storage
  • Handling: Handle in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)
PPE TypeSpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Experimental Protocols

While specific experimental safety data for this compound is not publicly available, the following section details a representative experimental protocol for assessing skin corrosion potential based on the OECD Test Guideline 431 for an in vitro Reconstructed Human Epidermis (RhE) test.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 431)

Objective: To determine the skin corrosion potential of a test chemical by assessing its effect on the viability of a reconstructed human epidermis model.

Materials:

  • Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)

  • Assay medium

  • Phosphate-buffered saline (PBS)

  • Test chemical: this compound

  • Positive control: e.g., 8N KOH (for corrosive)

  • Negative control: e.g., sterile deionized water or PBS

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL

  • Isopropanol or other suitable solvent for formazan extraction

  • Multi-well plates

  • Incubator (37°C, 5% CO₂)

  • Spectrophotometer (plate reader)

Procedure:

  • Pre-incubation: Upon receipt, RhE tissues are pre-incubated in assay medium for a specified time according to the manufacturer's instructions.

  • Application of Test Chemical:

    • The assay medium is removed from the top of the tissues.

    • The test chemical is applied topically to the stratum corneum of the RhE tissue. For a liquid like this compound, a sufficient volume (e.g., 25-50 µL) is applied to cover the tissue surface.

    • Positive and negative controls are applied to separate tissues in the same manner.

  • Exposure: The tissues are exposed to the test chemical for two different time points, typically 3 minutes and 1 hour.

  • Rinsing: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface with PBS.

  • Post-incubation: The tissues are transferred to fresh assay medium and incubated for a post-exposure period (e.g., 24-42 hours).

  • MTT Assay:

    • After post-incubation, the tissues are transferred to a solution of MTT and incubated for approximately 3 hours.

    • During this time, viable cells will reduce the yellow MTT to a blue formazan precipitate.

  • Formazan Extraction: The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

  • Quantification: The optical density (OD) of the extracted formazan solution is measured using a spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: The cell viability for each tissue is calculated as a percentage of the mean of the negative control tissues.

  • Classification: The classification of the chemical's corrosive potential is based on the cell viability at the different time points, according to the criteria in OECD TG 431.

Signaling Pathways and Logical Relationships

Putative Metabolic Pathway

The metabolic fate of this compound has not been explicitly studied. However, based on the metabolism of structurally related compounds like 2-phenylpropionic acid and 3-phenylpropionic acid, a putative metabolic pathway can be proposed.[5][6][7][8] This would likely involve initial dehalogenation, followed by hydroxylation of the phenyl ring and/or the aliphatic chain, and subsequent conjugation reactions (glucuronidation or sulfation) to facilitate excretion. An alternative pathway could involve the formation of a coenzyme A thioester.

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (S)-2-Bromo-3- phenylpropionic acid Dehalogenated 3-Phenylpropionic acid Parent->Dehalogenated Dehalogenation CoA_Thioester CoA Thioester Parent->CoA_Thioester Acyl-CoA Synthetase Hydroxylated Hydroxylated Metabolites Dehalogenated->Hydroxylated Hydroxylation (CYP450) Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugate Hydroxylated->Sulfate Sulfation (SULTs)

Caption: Putative metabolic pathway of this compound.

Experimental Workflow for Skin Hazard Assessment

The assessment of skin corrosion and irritation potential for a chemical typically follows a tiered or integrated approach, starting with computational and in vitro methods to minimize animal testing.

Experimental Workflow Start Start: New Chemical InSilico In Silico Analysis (QSAR, read-across) Start->InSilico InVitro_Corrosion In Vitro Skin Corrosion Test (OECD TG 431) InSilico->InVitro_Corrosion Indication of corrosion or irritation WeightOfEvidence Weight of Evidence Assessment InSilico->WeightOfEvidence No indication of hazard InVitro_Irritation In Vitro Skin Irritation Test (OECD TG 439) InVitro_Corrosion->InVitro_Irritation Negative Corrosive Classify as Corrosive InVitro_Corrosion->Corrosive Positive Irritant Classify as Irritant InVitro_Irritation->Irritant Positive InVitro_Irritation->WeightOfEvidence Negative NonIrritant Classify as Non-Irritant WeightOfEvidence->NonIrritant

Caption: Workflow for assessing skin corrosion and irritation potential.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.

This technical guide is intended for informational purposes only and does not replace a formal risk assessment. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (S)-2-Bromo-3-phenylpropionic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physical properties, relevant experimental protocols, and its role as a key intermediate in the synthesis of cardiovascular therapeutics.

Chemical Identity and Synonyms

This compound is a halogenated derivative of hydrocinnamic acid. Its stereospecific nature makes it a valuable chiral synthon in organic synthesis. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound and Related Compounds

Identifier This compound (R)-2-Bromo-3-phenylpropionic acid (Racemic) 2-Bromo-3-phenylpropionic acid
IUPAC Name (2S)-2-Bromo-3-phenylpropanoic acid(2R)-2-bromo-3-phenylpropanoic acid[1]2-Bromo-3-phenylpropanoic acid[2][3][4]
CAS Number 35016-63-8[5][6]42990-55-6[7]16503-53-0[1][2][8]
Molecular Formula C₉H₉BrO₂[5][6]C₉H₉BrO₂[7]C₉H₉BrO₂[1][8][9]
Molecular Weight 229.07 g/mol [5][6]229.07 g/mol [7]229.07 g/mol [1][8]
Synonyms (S)-(+)-2-BROMO 3-PH; L-α-BroMo-β-phenylpropionic Acid; (s)-α-bromobenzenepropanoic acid; 3-Phenyl-2(S)-bromopropionic acid[6](R)-2-BROMO-3-PHENYLPROPIONIC ACID; (D)-2-Bromo-3-phenylpropionic Acid; 3-Phenyl-2(R)-bromopropionic acid[10]2-BPP; Bromhydrozimtsaure; Benzenepropanoic acid, alpha-bromo-[11]

Physicochemical Properties

The physical and chemical properties of this compound and its related compounds are summarized in Table 2. These properties are crucial for designing synthetic routes and purification procedures.

Table 2: Physicochemical Data

Property This compound (Racemic) 2-Bromo-3-phenylpropionic acid 3-Bromo-3-phenylpropanoic acid
Melting Point 145-155°C[6]52°C[2]135-138°C[12]
Boiling Point 301.6±22.0 °C (Predicted)[6]215.8°C (Rough Estimate)[2]301.3ºC at 760 mmHg[12]
Density 1.558±0.06 g/cm³ (Predicted)[6]-1.554 g/cm³[12]
pKa 2.82±0.10 (Predicted)[6]2.82±0.10 (Predicted)[13]-
Storage Temperature Inert atmosphere, 2-8°C[6]4°C[8]-

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the region of 7.2-7.5 ppm. The aliphatic protons on the propanoic acid backbone would appear as multiplets further upfield.

  • ¹³C NMR: Characteristic signals would be observed for the carboxylic acid carbon, the two aliphatic carbons, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-Br stretching vibrations at lower wavenumbers[12].

Role in Drug Development: Synthesis of Vasopeptidase Inhibitors

This compound is a critical intermediate in the synthesis of vasopeptidase inhibitors, a class of drugs developed for the treatment of hypertension and heart failure. These drugs act by simultaneously inhibiting two key enzymes: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).

Signaling Pathway of Vasopeptidase Inhibitors

Vasopeptidase inhibitors exert their therapeutic effects by modulating two important physiological pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

  • Inhibition of ACE: By inhibiting ACE, these drugs block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

  • Inhibition of NEP: NEP is responsible for the degradation of natriuretic peptides (such as ANP and BNP), which have vasodilatory and natriuretic effects. Inhibiting NEP increases the levels of these peptides, further promoting vasodilation and sodium excretion, which helps to lower blood pressure and reduce cardiac load.

The dual action of vasopeptidase inhibitors offers a synergistic approach to managing cardiovascular diseases.

Vasopeptidase_Inhibition_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII Vasoconstriction Vasoconstriction AngII->Vasoconstriction ProBNP Pro-BNP BNP Natriuretic Peptides (BNP, ANP) ProBNP->BNP NEP NEP BNP->NEP Vasodilation Vasodilation & Natriuresis BNP->Vasodilation Inactive_BNP Inactive Peptides NEP->Inactive_BNP VPI Vasopeptidase Inhibitor VPI->ACE Inhibits VPI->NEP Inhibits

Mechanism of action of vasopeptidase inhibitors.
Experimental Protocols: Synthesis of a Key Intermediate

This compound is a precursor to (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate in the synthesis of various vasopeptidase inhibitors. A common synthetic strategy involves the stereoselective synthesis of the (R)-bromo intermediate from D-phenylalanine, followed by a nucleophilic substitution that proceeds with inversion of stereochemistry.

Step 1: Synthesis of (R)-2-bromo-3-phenylpropionic acid from D-phenylalanine

This procedure involves the diazotization of the amino group of D-phenylalanine, followed by bromide substitution.

  • Materials: D-phenylalanine, 48% Hydrobromic acid (HBr), Sodium nitrite (NaNO₂), Toluene, 45% Potassium hydroxide (KOH).

  • Procedure:

    • In a reactor, add water and 48% HBr.

    • Slowly add 45% KOH while cooling.

    • Add D-phenylalanine to the mixture, followed by toluene.

    • Cool the reaction mixture to approximately 3°C.

    • Slowly add a 30% aqueous solution of NaNO₂ over several hours, maintaining the temperature at 5°C.

    • After the addition is complete, allow the reaction to proceed for an additional period.

    • The product, (R)-2-bromo-3-phenylpropionic acid, is extracted into the toluene layer.

Step 2: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid

This step involves the nucleophilic substitution of the bromide with a thioacetate group, which proceeds with an inversion of stereochemistry at the chiral center.

  • Materials: Toluene solution of (R)-2-bromo-3-phenylpropionic acid, Thioacetic acid, Triethylamine.

  • Procedure:

    • Cool the toluene solution of (R)-2-bromo-3-phenylpropionic acid to 0°C.

    • Add thioacetic acid to the solution.

    • Slowly add triethylamine over several hours while maintaining the temperature at 0°C.

    • Allow the reaction to warm to 10°C and continue stirring until the reaction is complete (monitored by HPLC).

    • The resulting (S)-2-acetylthio-3-phenylpropanoic acid can then be isolated and purified.

The following diagram illustrates the general workflow for the synthesis and subsequent use of (S)-2-acetylthio-3-phenylpropanoic acid.

Synthesis_Workflow Start D-Phenylalanine Step1 Diazotization & Bromination (HBr, NaNO2) Start->Step1 Intermediate1 (R)-2-Bromo-3-phenylpropionic acid Step1->Intermediate1 Step2 Nucleophilic Substitution (Thioacetic acid, Et3N) (Stereochemical Inversion) Intermediate1->Step2 Intermediate2 (S)-2-Acetylthio-3-phenylpropanoic acid Step2->Intermediate2 Step3 Further Synthetic Steps Intermediate2->Step3 End Vasopeptidase Inhibitor (e.g., Omapatrilat) Step3->End

Synthetic workflow for vasopeptidase inhibitors.

Conclusion

This compound is a fundamentally important chiral building block in medicinal chemistry. Its utility as a precursor in the stereoselective synthesis of vasopeptidase inhibitors underscores its significance in the development of novel cardiovascular drugs. This guide has provided a detailed summary of its chemical properties, a relevant synthetic protocol, and the biological context of its application, offering a valuable resource for professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to 2-Bromo-3-phenylpropanoic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-phenylpropanoic acid, a halogenated derivative of phenylpropanoic acid, stands as a significant intermediate in the landscape of organic synthesis, particularly in the development of pharmaceuticals. The strategic placement of a bromine atom at the α-position to the carboxylic acid and a benzyl group at the β-position provides a versatile molecular scaffold for a variety of chemical transformations. This technical guide delves into the historical context of its synthesis, which is intrinsically linked to the broader exploration of cinnamic acid chemistry. Detailed synthetic methodologies are presented, with a focus on experimental protocols and quantitative data. Furthermore, this document provides visual representations of key synthetic workflows to aid in laboratory applications.

Discovery and Historical Context

The formal "discovery" of 2-bromo-3-phenylpropanoic acid is not attributed to a singular event or publication but rather emerged as a logical extension of the well-established chemistry of cinnamic acid and its derivatives in the early 20th century. The exploration of reactions involving the addition of halogens and hydrohalic acids to the double bond of cinnamic acid naturally led to the synthesis of various halogenated phenylpropanoic acids.

Early investigations into the bromination of cinnamic acid primarily focused on the formation of the dibrominated adduct, 2,3-dibromo-3-phenylpropanoic acid. This compound served as a key precursor, and its subsequent dehydrobromination was a viable route to obtaining unsaturated and other substituted phenylpropanoic acids. While a definitive first synthesis of 2-bromo-3-phenylpropanoic acid is not prominently documented in readily available literature, its existence as a stable chemical entity was implicitly understood within the body of research on related compounds.

A notable early work in a related area is the 1912 Ph.D. thesis by Robert Foster Chambers from Brown University, titled "A study of symmetrical tribrom phenyl propiolic acid," which highlights the academic interest in halogenated phenyl-propiolic acid derivatives during that era.

Modern interest in 2-bromo-3-phenylpropanoic acid, particularly its enantiomerically pure forms, has been driven by its utility as a chiral building block in the synthesis of complex pharmaceutical agents, such as angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors. This has led to the development of more refined and stereoselective synthetic methods, which are detailed in various patents and research articles.

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-3-phenylpropanoic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₉BrO₂PubChem[1]
Molecular Weight 229.07 g/mol PubChem[1]
CAS Number 16503-53-0PubChem[1]
Appearance Off-white to light yellow solidChemicalBook
Melting Point 52°CChemicalBook
Boiling Point 215.8°C (rough estimate)ChemicalBook
pKa 2.82±0.10 (Predicted)ChemicalBook
LogP 2.0772ChemScene[2]

Synthesis of 2-Bromo-3-phenylpropanoic Acid

The synthesis of 2-bromo-3-phenylpropanoic acid is primarily achieved through two main strategies: the bromination of cinnamic acid followed by selective dehydrobromination, and the diazotization of phenylalanine.

Synthesis via Bromination of Cinnamic Acid

This two-step approach first involves the addition of bromine across the double bond of cinnamic acid to yield 2,3-dibromo-3-phenylpropanoic acid. This intermediate is then subjected to a selective dehydrobromination to afford the target molecule.

Experimental Protocol:

  • Materials: Cinnamic acid, bromine, ether (dry), dilute ethyl alcohol.

  • Procedure: 25 g of cinnamic acid are dissolved in 100-125 ml of dry ether in a round-bottom flask fitted with a dropping funnel. The flask is cooled in an ice-water bath. 27 g of bromine are then added slowly from the dropping funnel. The reaction should be conducted in diffused light as direct sunlight can cause a violent reaction. After the addition of bromine is complete, the solution will become colorless. The ether is then removed by evaporation, and the resulting residue is recrystallized from dilute ethyl alcohol. Alternatively, the product can be extracted with a dilute sodium hydroxide solution and then precipitated by acidification with hydrochloric acid.[3]

  • Yield: Almost quantitative.[3]

  • Melting Point of Product: 195°C.[3]

A greener alternative to using elemental bromine involves the in situ generation of bromine from sodium bromide and sodium perborate.

Experimental Protocol (Green Method):

  • Materials: Cinnamic acid (2.0 g, 13.5 mmol), sodium bromide (3.26 g, 30.0 mmol), sodium perborate (2.29 g, 15.0 mmol), glacial acetic acid (25 mL), 2 M HCl (aqueous, 50 mL), diethyl ether, anhydrous magnesium sulfate.

  • Procedure: In a 100 mL round-bottomed flask, a mixture of cinnamic acid and sodium perborate in glacial acetic acid is prepared. Sodium bromide is then added. The mixture is stirred at room temperature for 2 hours. The reaction is then diluted with 2 M aqueous HCl and the product is extracted with diethyl ether. The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.[4]

Quantitative Data for 2,3-Dibromo-3-phenylpropanoic Acid Synthesis:

MethodReactantsSolventReaction TimeYieldMelting Point (°C)
Direct BrominationCinnamic acid, BromineEtherNot specified~ Quantitative195
In Situ BrominationCinnamic acid, NaBr, Sodium PerborateGlacial Acetic Acid2 hoursNot specified204 (erythro)

The selective removal of one equivalent of HBr from 2,3-dibromo-3-phenylpropanoic acid can be challenging. Studies have shown that the dehydrobromination of α,β-dibromohydrocinnamic acid has been investigated in liquid ammonia.[5] The specific conditions to favor the formation of 2-bromo-3-phenylpropanoic acid over other potential products such as bromostyrenes need to be carefully controlled.

Synthesis via Diazotization of Phenylalanine

This method provides a direct route to enantiomerically pure 2-bromo-3-phenylpropanoic acid, starting from the corresponding enantiomer of the amino acid phenylalanine.

Experimental Protocol for (R)-2-bromo-3-phenylpropanoic acid:

  • Materials: (D)-Phenylalanine, sodium nitrite, potassium bromide, 2N sulfuric acid.

  • Procedure: (D)-Phenylalanine is treated with sodium nitrite and potassium bromide in 2N sulfuric acid in water at 0°C. The reaction is then allowed to warm to room temperature and stirred for a total of 3 hours.[6]

  • Yield: Approximately 62%.[6]

Another patented method describes the following:

  • Materials: (D)-Phenylalanine, 48% hydrobromic acid, sodium nitrite, water, ethyl ether.

  • Procedure: The reaction between (D)-phenylalanine and 48% hydrobromic acid (1:1 v/v in water) is carried out with the addition of sodium nitrite at a temperature of 0-20°C for 3 hours. The product is then extracted with ethyl ether.[6]

  • Yield: 60%.[6]

Quantitative Data for Synthesis from Phenylalanine:

Starting MaterialReagentsSolventReaction TimeYield
(D)-PhenylalanineNaNO₂, KBr, 2N H₂SO₄Water3 hours~62%
(D)-PhenylalanineNaNO₂, 48% HBrWater3 hours60%
PhenylalanineNaNO₂, 2M NaBr, aq. HBrNot specified3 hours80%

Applications in Drug Development

2-Bromo-3-phenylpropanoic acid, particularly its (R)-enantiomer, is a valuable intermediate in the synthesis of pharmaceuticals, most notably ACE/NEP inhibitors.[6] These drugs are used in the treatment of hypertension and other cardiovascular conditions. The bromo-acid serves as a chiral building block, allowing for the introduction of specific stereochemistry into the final drug molecule, which is often crucial for its biological activity.

While the compound itself is not typically the active pharmaceutical ingredient, its derivatives are of significant interest. Arylpropionic acid derivatives, in general, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] The biological activity of these derivatives is an active area of research.

Visualizing the Synthesis: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.

G Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid cluster_0 Direct Bromination cluster_1 In Situ Bromination (Green Method) cinnamic_acid_1 Cinnamic Acid dibromo_product 2,3-Dibromo-3-phenylpropanoic Acid cinnamic_acid_1->dibromo_product  + Br2 in Ether br2 Bromine (Br2) ether Ether (solvent) cinnamic_acid_2 Cinnamic Acid dibromo_product_2 2,3-Dibromo-3-phenylpropanoic Acid cinnamic_acid_2->dibromo_product_2  + NaBr, Sodium Perborate  in Acetic Acid nabr Sodium Bromide (NaBr) perborate Sodium Perborate acetic_acid Glacial Acetic Acid (solvent)

Caption: Synthetic routes to 2,3-dibromo-3-phenylpropanoic acid.

G Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from (D)-Phenylalanine phenylalanine (D)-Phenylalanine product (R)-2-Bromo-3-phenylpropanoic Acid phenylalanine->product  Diazotization reagents NaNO2, KBr, 2N H2SO4 conditions 0°C to Room Temp, 3h

Caption: Stereoselective synthesis from (D)-phenylalanine.

Conclusion

2-Bromo-3-phenylpropanoic acid is a versatile synthetic intermediate with a history rooted in the fundamental studies of cinnamic acid chemistry. While a singular moment of discovery is not apparent, its synthesis and utility have been well-established over time, particularly with the demand for chiral building blocks in modern drug development. The methodologies for its preparation, primarily from cinnamic acid or phenylalanine, offer researchers multiple routes to access this valuable compound. The continued exploration of its derivatives in medicinal chemistry underscores its lasting importance in the field. This guide provides a comprehensive overview of its history, synthesis, and applications, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Synthesis of 2-Bromo-3-Phenylpropanoic Acid from Cinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic pathway for the preparation of 2-bromo-3-phenylpropanoic acid, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available precursor, cinnamic acid. The synthesis involves an initial reduction of the alkene moiety in cinnamic acid to yield 3-phenylpropanoic acid, followed by a selective alpha-bromination utilizing the Hell-Volhard-Zelinsky reaction.

I. Reaction Pathway Overview

The synthesis proceeds via two key transformations:

  • Reduction of Cinnamic Acid: The carbon-carbon double bond in cinnamic acid is selectively reduced to a single bond to form 3-phenylpropanoic acid (also known as hydrocinnamic acid).

  • Alpha-Bromination of 3-Phenylpropanoic Acid: The resulting 3-phenylpropanoic acid undergoes a Hell-Volhard-Zelinsky reaction to introduce a bromine atom at the alpha-position (C2) of the carboxylic acid, yielding the target compound, 2-bromo-3-phenylpropanoic acid.

II. Data Presentation

Table 1: Quantitative Data for the Reduction of Cinnamic Acid
ParameterValueReference
Reactants
Cinnamic Acid1.0 eq[1][2]
Catalyst5% Palladium on Carbon (Pd/C)[1]
Hydrogen SourceHydrogen Gas (H₂)[1]
SolventEthanol[1]
Reaction Conditions
Temperature25°C[1]
Pressure10 millibars[1]
Reaction Time5 minutes (for activity measurement)[1]
Yield
3-Phenylpropanoic Acid>95%[3]
Table 2: Quantitative Data for the Hell-Volhard-Zelinsky Bromination
ParameterValueReference
Reactants
3-Phenylpropanoic Acid1.0 eq[4][5]
Bromine (Br₂)1.1 - 1.5 eq[4][5]
CatalystRed Phosphorus or Phosphorus Tribromide (PBr₃)[4][5]
Reaction Conditions
TemperatureHigh (reflux)[4]
Reaction TimeSeveral hours to overnight[4]
Yield
2-Bromo-3-phenylpropanoic AcidTypically high (e.g., 85% for a similar substrate)[4]

III. Experimental Protocols

A. Step 1: Synthesis of 3-Phenylpropanoic Acid via Catalytic Hydrogenation

This protocol describes the reduction of cinnamic acid to 3-phenylpropanoic acid using catalytic hydrogenation with palladium on carbon.

Materials:

  • Cinnamic acid

  • 5% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Stirred tank reactor or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • In a stirred tank reactor, a mixture of cinnamic acid and ethanol is prepared.[1]

  • A catalytic amount of 5% Pd/C is added to the mixture.[1]

  • The reactor is sealed and purged with an inert gas, followed by the introduction of hydrogen gas to a pressure of 10 millibars.[1]

  • The reaction mixture is stirred vigorously at 25°C.[1]

  • The progress of the reaction can be monitored by measuring the uptake of hydrogen. The reaction is typically complete within a short period.[1]

  • Upon completion, the hydrogen supply is stopped, and the reactor is carefully vented.

  • The reaction mixture is filtered to remove the Pd/C catalyst.

  • The ethanol is removed from the filtrate using a rotary evaporator to yield crude 3-phenylpropanoic acid.

  • The crude product can be purified by recrystallization if necessary. The selectivity towards 3-phenylpropanoic acid is reported to be 100% under these mild conditions.[1]

B. Step 2: Synthesis of 2-Bromo-3-phenylpropanoic Acid via Hell-Volhard-Zelinsky Reaction

This protocol details the alpha-bromination of 3-phenylpropanoic acid to afford 2-bromo-3-phenylpropanoic acid.

Materials:

  • 3-Phenylpropanoic acid

  • Bromine (Br₂)

  • Red phosphorus or Phosphorus tribromide (PBr₃)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Apparatus for aqueous work-up (separatory funnel, beakers, etc.)

Procedure:

  • A three-necked round-bottom flask is equipped with a reflux condenser and a dropping funnel. The apparatus should be set up in a fume hood due to the hazardous nature of bromine.

  • 3-Phenylpropanoic acid and a catalytic amount of red phosphorus are placed in the flask.[4]

  • The mixture is heated.[4]

  • Bromine is added dropwise from the dropping funnel to the heated mixture.[4] The reaction is initiated by the in situ formation of phosphorus tribromide, which then converts the carboxylic acid to an acyl bromide.[5][6]

  • After the addition of bromine is complete, the reaction mixture is refluxed for several hours to overnight to ensure complete alpha-bromination.[4]

  • The reaction proceeds via the enol form of the acyl bromide, which is brominated at the alpha-position.[5][6]

  • After cooling to room temperature, the reaction mixture is carefully quenched, typically with water, to hydrolyze the intermediate α-bromo acyl bromide to the final α-bromo carboxylic acid.[5]

  • The product is then extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and the solvent is removed to yield crude 2-bromo-3-phenylpropanoic acid.

  • The product can be further purified by distillation or recrystallization.

IV. Mandatory Visualizations

Reaction Signaling Pathway

Synthesis_Pathway cluster_step1 Step 1: Reduction of Cinnamic Acid cluster_step2 Step 2: Hell-Volhard-Zelinsky Bromination Cinnamic_Acid Cinnamic Acid Phenylpropanoic_Acid 3-Phenylpropanoic Acid Cinnamic_Acid->Phenylpropanoic_Acid Ethanol, 25°C H2_PdC H₂ / Pd/C Phenylpropanoic_Acid_2 3-Phenylpropanoic Acid Bromo_Acid 2-Bromo-3-phenylpropanoic Acid Phenylpropanoic_Acid_2->Bromo_Acid Reflux Br2_P 1. Br₂, P (cat.) 2. H₂O

Caption: Synthetic pathway for 2-bromo-3-phenylpropanoic acid.

Experimental Workflow

Experimental_Workflow cluster_reduction Reduction of Cinnamic Acid cluster_bromination Hell-Volhard-Zelinsky Bromination Start Start Mix_Reactants Mix Cinnamic Acid, Ethanol, and Pd/C Start->Mix_Reactants Hydrogenation Hydrogenate at 25°C under H₂ pressure Mix_Reactants->Hydrogenation Filter_Catalyst Filter to remove Pd/C catalyst Hydrogenation->Filter_Catalyst Evaporate_Solvent Evaporate Ethanol Filter_Catalyst->Evaporate_Solvent Product_1 3-Phenylpropanoic Acid Evaporate_Solvent->Product_1 Mix_Reactants_2 Mix 3-Phenylpropanoic Acid and Red Phosphorus Product_1->Mix_Reactants_2 Add_Bromine Add Bromine dropwise and Reflux Mix_Reactants_2->Add_Bromine Quench Quench with Water Add_Bromine->Quench Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry, and Evaporate Solvent Extract->Purify Final_Product 2-Bromo-3-phenylpropanoic Acid Purify->Final_Product End End Final_Product->End

Caption: Experimental workflow for the two-step synthesis.

References

Methodological & Application

(S)-2-Bromo-3-phenylpropionic Acid: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block in asymmetric synthesis, prized for its utility in the stereoselective construction of complex molecules. Derived from the natural amino acid L-phenylalanine, this compound provides a scaffold with a defined stereocenter that can be strategically manipulated to introduce chirality into a wide range of target molecules, including pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its role in the synthesis of key pharmaceutical precursors and other chiral entities.

Applications in Asymmetric Synthesis

The primary application of this compound lies in its role as a precursor to other chiral molecules through nucleophilic substitution or rearrangement reactions. Its utility is particularly notable in the synthesis of intermediates for vasopeptidase inhibitors, a class of drugs used to treat hypertension and heart failure.

Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid: An Intermediate for Vasopeptidase Inhibitors

A significant industrial application of this compound is in the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid. This synthesis involves a key chiral inversion step, demonstrating the utility of the bromo-acid as a readily available chiral starting material. The overall process begins with the synthesis of this compound from L-phenylalanine, followed by a crystallization-induced dynamic resolution to yield the (R)-enantiomer, which is then converted to the final (S)-acetylthio product.

Workflow for the Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid:

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Chiral Inversion cluster_2 Step 3: Nucleophilic Substitution L_Phe L-Phenylalanine Diazotization Diazotization (NaNO2, HBr) L_Phe->Diazotization S_Bromo This compound Diazotization->S_Bromo CIDR Crystallization-Induced Diastereomeric Resolution S_Bromo->CIDR R_Bornylamine (R)-Bornylamine R_Bornylamine->CIDR R_Bromo (R)-2-Bromo-3-phenylpropionic Acid CIDR->R_Bromo Substitution SN2 Reaction R_Bromo->Substitution KSAc Potassium Thioacetate (KSAc) KSAc->Substitution S_Acetylthio (S)-2-Acetylthio-3-phenylpropanoic Acid Substitution->S_Acetylthio

Caption: Synthetic route to (S)-2-acetylthio-3-phenylpropanoic acid.

Potential Application in the Synthesis of Chiral β-Amino Acids

This compound can serve as a precursor for the synthesis of chiral β-amino acids, which are important components of various biologically active molecules. The synthesis of (S)-3-amino-3-phenylpropanoic acid can be envisioned through a nucleophilic substitution reaction on the α-bromo acid, followed by intramolecular cyclization to a β-lactam and subsequent hydrolysis.

Hypothetical Synthetic Pathway to (S)-β-Phenylalanine:

G S_Bromo This compound Activation Carboxylic Acid Activation S_Bromo->Activation Activated_Acid Activated this compound Activation->Activated_Acid Amide_Formation Amide Formation (e.g., with Ammonia) Bromo_Amide (S)-2-Bromo-3-phenylpropionamide Amide_Formation->Bromo_Amide Activated_Acid->Amide_Formation Cyclization Intramolecular Nucleophilic Substitution Bromo_Amide->Cyclization Beta_Lactam Chiral β-Lactam Cyclization->Beta_Lactam Hydrolysis Ring Opening (Hydrolysis) Beta_Lactam->Hydrolysis Beta_Amino_Acid (S)-3-Amino-3-phenylpropanoic Acid ((S)-β-Phenylalanine) Hydrolysis->Beta_Amino_Acid

Caption: Potential route to (S)-β-phenylalanine.

Data Presentation

ProductStarting MaterialReagentsYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
This compoundL-PhenylalanineNaNO₂, HBrNot specifiedNot specified[1]
(R)-2-Bromo-3-phenylpropionic AcidThis compound(R)-Bornylamine, TEABNot specified96-98% ee[1]
(S)-2-Acetylthio-3-phenylpropanoic Acid(R)-2-Bromo-3-phenylpropionic AcidPotassium Thioacetate (KSAc)~87-90%>99% ee (after recrystallization)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Phenylalanine

This protocol is adapted from established industrial processes for the diazotization of amino acids.

Materials:

  • L-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Ice

Procedure:

  • A solution of L-phenylalanine in aqueous hydrobromic acid is prepared and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution of L-phenylalanine, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0-5 °C for a specified period to ensure complete diazotization.

  • The reaction is then allowed to warm to room temperature and stirred for several hours.

  • The product, this compound, is extracted from the reaction mixture using a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization.

Protocol 2: Chiral Inversion of this compound to (R)-2-Bromo-3-phenylpropionic Acid

This protocol utilizes a crystallization-induced diastereomeric resolution.

Materials:

  • This compound

  • (R)-Bornylamine

  • Acetonitrile

  • Tetraethylammonium bromide (TEAB)

  • Methanesulfonic acid

  • Methyl tert-butyl ether (MTBE)

  • Water

Procedure:

  • To a solution of this compound in acetonitrile, add tetraethylammonium bromide as a bromide source.[1]

  • Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture at 50-60 °C over a period of 24 hours.[1]

  • Continue to stir the resulting slurry for an additional 24 hours at the same temperature.[1]

  • Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.[1]

  • Wash the collected solid with cold acetonitrile and dry.[1]

  • To isolate the free acid, dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.[1]

  • Extract the (R)-2-bromo-3-phenylpropanoic acid with MTBE.[1]

  • The organic extracts are dried and the solvent evaporated to yield (R)-2-bromo-3-phenylpropanoic acid with high enantiomeric excess.[1]

Protocol 3: Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid

This protocol describes the nucleophilic substitution of the bromo-acid with potassium thioacetate.

Materials:

  • (R)-2-Bromo-3-phenylpropanoic acid

  • Potassium thioacetate (KSAc)

  • Acetone or Dimethylformamide (DMF)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent such as acetone or DMF.[1]

  • Add potassium thioacetate to the solution and stir the mixture at room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.[1]

  • Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford (S)-2-acetylthio-3-phenylpropanoic acid.

Signaling Pathway

The end products derived from this compound, such as vasopeptidase inhibitors, exert their therapeutic effects by modulating key physiological signaling pathways involved in blood pressure regulation. These inhibitors dually target the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide (NP) system.

Mechanism of Action of Vasopeptidase Inhibitors:

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide (NP) System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone Renin->AngI ACE->AngII NPs Natriuretic Peptides (ANP, BNP, CNP) NEP NEP NPs->NEP Vasodilation Vasodilation NPs->Vasodilation Natriuresis Natriuresis NPs->Natriuresis Inactive_NPs Inactive Peptides NEP->Inactive_NPs VPI Vasopeptidase Inhibitor (derived from this compound precursor) VPI->ACE Inhibits VPI->NEP Inhibits

Caption: Dual inhibition of ACE and NEP by vasopeptidase inhibitors.

By inhibiting Angiotensin-Converting Enzyme (ACE), these drugs block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. Simultaneously, they inhibit Neutral Endopeptidase (NEP), the enzyme responsible for the degradation of natriuretic peptides. This leads to increased levels of natriuretic peptides, which further promote vasodilation and natriuresis, contributing to the overall antihypertensive effect.

References

Application Notes and Protocols: (S)-2-Bromo-3-phenylpropionic Acid in the Synthesis of ACE/NEP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of (S)-2-Bromo-3-phenylpropionic acid and its derivatives as key intermediates in the development of dual-acting Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in this field.

Introduction

Dual inhibition of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) has emerged as a promising therapeutic strategy for the management of cardiovascular diseases, particularly hypertension and heart failure. ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. NEP is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, which promote vasodilation and natriuresis. The simultaneous inhibition of both enzymes offers a synergistic approach to lowering blood pressure and reducing cardiovascular stress.

This compound is a crucial chiral building block in the synthesis of a class of potent dual ACE/NEP inhibitors, such as Omapatrilat. This document outlines the synthetic pathways from commercially available precursors to key intermediates like (S)-2-acetylthio-3-phenylpropionic acid, providing detailed protocols and characterization data.

Data Presentation

Physicochemical and Spectroscopic Data of Key Compounds
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data
(R)-2-Bromo-3-phenylpropionic acid (R)-2-Bromo-3-phenylpropionic acidC₉H₉BrO₂229.07N/A¹H NMR (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H), 4.45 (t, J=7.8 Hz, 1H, CH-Br), 3.35 (dd, J=14.2, 7.8 Hz, 1H, CH₂), 3.15 (dd, J=14.2, 7.8 Hz, 1H, CH₂) ¹³C NMR (CDCl₃): δ 175.2, 136.8, 129.3, 128.8, 127.5, 47.2, 41.5 IR (KBr, cm⁻¹): 3400-2800 (br, O-H), 1710 (C=O), 1455, 1280, 700 MS (m/z): 228/230 [M]⁺, 149, 91
(S)-2-Acetylthio-3-phenylpropionic acid (S)-2-Acetylthio-3-phenylpropionic acidC₁₁H₁₂O₃S224.2841-43¹H NMR (CDCl₃): δ 10.5 (br s, 1H, COOH), 7.20-7.35 (m, 5H, Ar-H), 4.25 (t, J=7.5 Hz, 1H, CH-S), 3.25 (d, J=7.5 Hz, 2H, CH₂), 2.30 (s, 3H, COCH₃) ¹³C NMR (CDCl₃): δ 195.5, 176.0, 136.5, 129.2, 128.7, 127.2, 48.5, 39.8, 30.2 IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1705 (C=O, acid), 1690 (C=O, thioester), 1210, 700 MS (m/z): 224 [M]⁺, 181, 149, 91
Reaction Yields for Key Synthetic Steps
ReactionStarting MaterialProductReagentsSolventYield (%)
Bromination of D-PhenylalanineD-Phenylalanine(R)-2-Bromo-3-phenylpropionic acidNaNO₂, HBrWater/Toluene~85-95
Thioacetylation(R)-2-Bromo-3-phenylpropionic acid(S)-2-Acetylthio-3-phenylpropionic acidThioacetic acid, TriethylamineToluene~80-90

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Bromo-3-phenylpropionic acid from D-Phenylalanine

This protocol describes the diazotization of D-phenylalanine followed by bromination to yield (R)-2-bromo-3-phenylpropionic acid.

Materials:

  • D-Phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Toluene

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, prepare a solution of D-phenylalanine in aqueous hydrobromic acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite in deionized water to the reaction mixture via the addition funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude (R)-2-bromo-3-phenylpropionic acid as an oil. The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of (S)-2-Acetylthio-3-phenylpropionic acid

This protocol details the nucleophilic substitution of (R)-2-bromo-3-phenylpropionic acid with thioacetic acid to produce (S)-2-acetylthio-3-phenylpropionic acid.

Materials:

  • (R)-2-Bromo-3-phenylpropionic acid (from Protocol 1)

  • Thioacetic acid

  • Triethylamine

  • Toluene

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude (R)-2-bromo-3-phenylpropionic acid in toluene in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Add thioacetic acid to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add triethylamine to the reaction mixture via the addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1M HCl (2 x 30 mL) and then with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-acetylthio-3-phenylpropionic acid.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a white to off-white solid.

Signaling Pathways and Experimental Workflows

ACE and NEP Signaling Pathways

The diagram below illustrates the central roles of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) in blood pressure regulation. ACE inhibition prevents the formation of the vasoconstrictor Angiotensin II, while NEP inhibition increases the bioavailability of vasodilating natriuretic peptides.

ACE_NEP_Signaling Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion Sodium & Water Retention AT1R->Vasoconstriction NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP GTP GTP NatriureticPeptides->GTP cGMP cGMP GTP->cGMP Vasodilation Vasodilation Natriuresis Diuresis cGMP->Vasodilation Renin Renin ACE ACE NEP NEP ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE NEP_Inhibitor NEP Inhibitor NEP_Inhibitor->NEP

Figure 1: Simplified signaling pathways of ACE and NEP in cardiovascular regulation.
Synthetic Workflow for ACE/NEP Inhibitor Intermediate

The following diagram outlines the key steps in the synthesis of (S)-2-acetylthio-3-phenylpropionic acid, a versatile intermediate for various dual ACE/NEP inhibitors.

Synthesis_Workflow start D-Phenylalanine step1 Diazotization & Bromination start->step1 intermediate1 (R)-2-Bromo-3-phenylpropionic acid step2 Nucleophilic Substitution with Thioacetate intermediate1->step2 intermediate2 (S)-2-Acetylthio-3-phenylpropionic acid step3 Coupling Reactions intermediate2->step3 final_product Dual ACE/NEP Inhibitors (e.g., Omapatrilat) step1->intermediate1 step2->intermediate2 step3->final_product Dual_Inhibition_Logic DualInhibitor Dual ACE/NEP Inhibitor InhibitACE Inhibit ACE Activity DualInhibitor->InhibitACE InhibitNEP Inhibit NEP Activity DualInhibitor->InhibitNEP DecreaseAngII Decrease Angiotensin II Production InhibitACE->DecreaseAngII IncreaseNatriuretic Increase Natriuretic Peptide Levels InhibitNEP->IncreaseNatriuretic ReducedVasoconstriction Reduced Vasoconstriction DecreaseAngII->ReducedVasoconstriction IncreasedVasodilation Increased Vasodilation IncreaseNatriuretic->IncreasedVasodilation LowerBP Lowered Blood Pressure & Improved Cardiovascular Function ReducedVasoconstriction->LowerBP IncreasedVasodilation->LowerBP

Application Notes and Protocols for the Reaction of (S)-2-Bromo-3-phenylpropionic acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (S)-2-Bromo-3-phenylpropionic acid as a chiral building block in nucleophilic substitution reactions. This document details the preparation of the starting material, its reactions with various nucleophiles, and provides specific experimental protocols. The stereochemical implications of these reactions are a central focus, offering insights for the asymmetric synthesis of valuable compounds, including non-natural amino acids and other precursors for drug development.

Introduction

This compound is a versatile chiral intermediate, readily prepared from the naturally abundant and inexpensive amino acid, L-phenylalanine. Its utility stems from the presence of a reactive α-bromo substituent, which is susceptible to nucleophilic displacement, and a carboxylic acid moiety that allows for further functionalization. The stereocenter at the α-carbon makes it a valuable precursor for the enantioselective synthesis of a variety of important molecules, particularly derivatives of phenylalanine.

Nucleophilic substitution reactions at the chiral center of this compound typically proceed via an S(_N)2 mechanism, which is characterized by an inversion of stereochemistry. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled formation of the corresponding (R)-configured products.

Synthesis of this compound

The synthesis of this compound is commonly achieved from L-phenylalanine through a diazotization reaction followed by bromination. This process is known to proceed with overall retention of configuration.

Experimental Protocol: Synthesis of this compound from L-Phenylalanine

Materials:

  • L-Phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO(_2))

  • Dichloromethane (CH(_2)Cl(_2)) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve L-phenylalanine in 48% hydrobromic acid.

  • Cool the solution to 0-5 °C using an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition to control the exothermic reaction and minimize the formation of nitrogen oxide fumes.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The crude product can be further purified by recrystallization if necessary.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution with a variety of nucleophiles. These reactions are crucial for the synthesis of diverse functionalized molecules. The general reaction scheme involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.

Reaction with Thioacetate Nucleophile

The reaction with potassium thioacetate is a key step in the synthesis of vasopeptidase inhibitors.[1] To achieve the desired (S)-configuration in the final product, a strategic chiral inversion of this compound to its (R)-enantiomer is first performed. The subsequent S(_N)2 reaction with potassium thioacetate on the (R)-bromo acid proceeds with inversion of configuration to yield the (S)-acetylthio product.[1][2]

This synthesis involves a two-step process starting from this compound:

Step 1: Crystallization-Induced Chiral Inversion to (R)-2-Bromo-3-phenylpropanoic acid

This step utilizes (R)-bornylamine to form diastereomeric salts, where the less soluble salt of the (R)-bromo acid crystallizes, driving the equilibrium towards the desired enantiomer.[2]

Materials:

  • This compound

  • (R)-bornylamine

  • Acetonitrile (CH(_3)CN)

  • Tetraethylammonium bromide (TEAB)

  • Methanesulfonic acid

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve this compound in acetonitrile and add tetraethylammonium bromide as a bromide source.

  • Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture at 50-60 °C over 24 hours.

  • Continue stirring the resulting slurry for an additional 24 hours at the same temperature.

  • Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.

  • Wash the collected solid with cold acetonitrile and dry.

  • To isolate the free acid, dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.

  • Extract the (R)-2-bromo-3-phenylpropanoic acid with MTBE.

  • Dry the organic extract and evaporate the solvent to obtain the product with high enantiomeric excess (typically 96-98% ee).[1]

Step 2: Synthesis of (S)-2-Acetylthio-3-phenylpropanoic acid

This is an S(_N)2 reaction where the thioacetate anion displaces the bromide from (R)-2-bromo-3-phenylpropanoic acid with inversion of configuration.[2]

Materials:

  • (R)-2-Bromo-3-phenylpropanoic acid

  • Potassium thioacetate (KSAc)

  • Acetone or Dimethylformamide (DMF)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent like acetone or DMF.

  • Add potassium thioacetate to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Reaction with Azide Nucleophile

The reaction with sodium azide provides a route to α-azido acids, which are valuable precursors to α-amino acids through subsequent reduction. The reaction is expected to proceed via an S(_N)2 mechanism with inversion of configuration, yielding (R)-2-azido-3-phenylpropanoic acid.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add sodium azide (a slight excess, e.g., 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-azido-3-phenylpropanoic acid.

  • Purify the product by column chromatography or recrystallization as needed.

Reaction with Amine Nucleophiles

The reaction of this compound with amines, such as ammonia or primary amines, is a direct route to the synthesis of (R)-phenylalanine derivatives. The reaction proceeds through an S(_N)2 mechanism with inversion of stereochemistry. Using an excess of the amine is often necessary to prevent the product amine from acting as a nucleophile and leading to side products.

Materials:

  • This compound

  • Concentrated aqueous ammonia (for the synthesis of (R)-phenylalanine) or a primary amine

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve this compound in a suitable solvent like ethanol.

  • Add a large excess of concentrated aqueous ammonia to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating in a sealed vessel.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess ammonia under reduced pressure.

  • The resulting crude amino acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). A reported yield for a similar reaction with ammonia is 55%, though stereochemistry may be challenging to control and can result in racemization depending on conditions.[3]

Reaction with Alkoxide Nucleophiles

The reaction with alkoxides, such as sodium methoxide, is expected to yield the corresponding α-alkoxy acid with inversion of configuration. This provides a pathway to (R)-2-alkoxy-3-phenylpropanoic acid derivatives. It is important to note that with a strong base like sodium methoxide, competing E2 elimination reactions to form cinnamic acid derivatives are possible.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Dissolve this compound in anhydrous methanol.

  • Cool the solution in an ice bath and add a solution of sodium methoxide in methanol (1.0-1.2 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography or distillation if necessary.

Data Presentation

The following table summarizes the expected products and reported/expected yields for the nucleophilic substitution reactions of this compound.

NucleophileReagent(s)ProductStereochemistryReported/Expected YieldReference(s)
Thioacetate (from R-bromo acid)Potassium Thioacetate (KSAc)(S)-2-Acetylthio-3-phenylpropanoic acidInversion87-90%[1]
AzideSodium Azide (NaN(_3))(R)-2-Azido-3-phenylpropanoic acidInversionGood to High (Expected)-
AmmoniaAqueous Ammonia (NH(_3))(R)-2-Amino-3-phenylpropanoic acidInversion~55% (potential racemization)[3]
MethoxideSodium Methoxide (NaOMe)(R)-2-Methoxy-3-phenylpropanoic acidInversionModerate to Good (Expected)-

Mandatory Visualizations

Overall Synthetic Pathway

G L_Phe L-Phenylalanine S_Bromo This compound L_Phe->S_Bromo NaNO2, HBr (Retention) R_Bromo (R)-2-Bromo-3-phenylpropionic acid S_Bromo->R_Bromo (R)-bornylamine (Chiral Inversion) R_Azido (R)-2-Azido-3-phenylpropanoic acid S_Bromo->R_Azido NaN3 (SN2 Inversion) R_Amino (R)-Phenylalanine S_Bromo->R_Amino NH3 (excess) (SN2 Inversion) R_Methoxy (R)-2-Methoxy-3-phenylpropanoic acid S_Bromo->R_Methoxy NaOMe (SN2 Inversion) S_Thio (S)-2-Acetylthio-3-phenylpropanoic acid R_Bromo->S_Thio KSAc (SN2 Inversion)

Caption: Synthetic pathways from L-Phenylalanine.

Experimental Workflow for Nucleophilic Substitution

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve (S)-2-Bromo-3- phenylpropionic acid in solvent AddNuc Add Nucleophile Start->AddNuc Stir Stir at specified temperature AddNuc->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify End End Purify->End Isolated Product

Caption: General experimental workflow.

Logical Relationship of Stereochemistry in S(_N)2 Reaction

Caption: Stereochemical inversion in SN2 reactions.

References

Application of (S)-2-Bromo-3-phenylpropionic Acid in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block in the pharmaceutical industry, primarily utilized in the stereoselective synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are crucial in the management of hypertension and heart failure. The chirality of this compound is pivotal as the biological activity of many pharmaceuticals is dependent on a specific enantiomer. This application note details the synthetic pathways, experimental protocols, and relevant biological context for the use of this compound in the synthesis of ACE inhibitors like Enalapril.

Introduction

Angiotensin-Converting Enzyme (ACE) is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure.[1] The efficacy of many ACE inhibitors is highly dependent on their stereochemistry, making enantiomerically pure starting materials like this compound essential for their synthesis.

Synthetic Applications

The primary application of this compound in this context is as a precursor to the key intermediate, (S)-2-Amino-4-phenylbutanoic acid and its derivatives, which form the backbone of several ACE inhibitors. A common strategy involves the nucleophilic substitution of the bromine atom with an amine, followed by further elaboration to the final drug molecule.

A representative synthetic route involves the conversion of this compound to a key intermediate for Enalapril, N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine. This transformation can be conceptualized in the following key steps:

  • Esterification: The carboxylic acid group of this compound is first protected, typically as an ethyl ester, to prevent unwanted side reactions in subsequent steps.

  • Nucleophilic Substitution: The bromide is then displaced by the amino group of L-alanine ethyl ester to form the crucial C-N bond with the desired stereochemistry.

  • Deprotection and Coupling: Subsequent deprotection and coupling steps with L-proline lead to the final ACE inhibitor, Enalapril.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (S)-2-bromo-3-phenylpropanoate

This protocol describes the esterification of this compound.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in anhydrous ethanol (10 vol.).

  • Carefully add concentrated sulfuric acid (0.1 eq.) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain ethyl (S)-2-bromo-3-phenylpropanoate as an oil.

ReactantMolar Ratio
This compound1
EthanolExcess
Sulfuric Acid0.1
Product Yield
Ethyl (S)-2-bromo-3-phenylpropanoate>95%
Protocol 2: Synthesis of N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine

This protocol details the nucleophilic substitution of the bromide with L-alanine.

Materials:

  • Ethyl (S)-2-bromo-3-phenylpropanoate

  • L-Alanine

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Stirring apparatus

  • Standard glassware for workup and purification

Procedure:

  • To a solution of L-Alanine (1.2 eq.) in anhydrous acetonitrile, add triethylamine (2.5 eq.) and stir at room temperature for 15 minutes.

  • Add a solution of ethyl (S)-2-bromo-3-phenylpropanoate (1 eq.) in anhydrous acetonitrile dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 24-48 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine.

ReactantMolar Ratio
Ethyl (S)-2-bromo-3-phenylpropanoate1
L-Alanine1.2
Triethylamine2.5
Product Yield
N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine70-80%
Enantiomeric Excess >98%
Protocol 3: Synthesis of Enalapril from N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine

This protocol outlines the final steps to synthesize Enalapril.[2]

Materials:

  • N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine

  • L-Proline

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (1N)

Procedure:

  • Dissolve N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (1 eq.) and L-proline (1.1 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-Hydroxybenzotriazole (1.1 eq.) and Dicyclohexylcarbodiimide (1.1 eq.) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain Enalapril.

ReactantMolar Ratio
N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine1
L-Proline1.1
Dicyclohexylcarbodiimide (DCC)1.1
1-Hydroxybenzotriazole (HOBt)1.1
Product Yield
Enalapril80-90%

Visualization of Synthetic Pathway and Biological Mechanism

The following diagrams illustrate the synthetic workflow and the biological mechanism of action of ACE inhibitors.

G A This compound B Ethyl (S)-2-bromo-3-phenylpropanoate A->B Esterification (Ethanol, H2SO4) C N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine B->C Nucleophilic Substitution (L-Alanine, Et3N) D Enalapril C->D Peptide Coupling (L-Proline, DCC, HOBt)

References

Application Notes and Protocols for the Asymmetric Synthesis of β-Amino Acids Using (S)-2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can enhance metabolic stability and induce specific secondary structures. This document outlines a detailed protocol for the asymmetric synthesis of a variety of β-amino acids using the readily available chiral precursor, (S)-2-Bromo-3-phenylpropionic acid. The synthetic strategy leverages a diastereoselective Reformatsky-type reaction, which allows for the efficient construction of the β-amino acid backbone with good stereocontrol. The overall process involves three main stages: esterification of the starting material, diastereoselective Reformatsky reaction with various imines, and subsequent deprotection to yield the target β-amino acids.

Overall Synthetic Pathway

The proposed synthetic route commences with the esterification of this compound to its corresponding methyl ester. This is followed by a key diastereoselective Reformatsky-type reaction with a range of N-benzhydryl imines. The resulting protected β-amino esters are then subjected to a two-step deprotection protocol to afford the final, unprotected β-amino acids.

G cluster_0 Overall Workflow A This compound B Methyl (S)-2-bromo-3-phenylpropanoate A->B Esterification C Protected β-Amino Ester B->C Diastereoselective Reformatsky Reaction D Target β-Amino Acid C->D Deprotection

Caption: Overall workflow for the synthesis of β-amino acids.

Experimental Protocols

Step 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, which is more suitable for the subsequent Reformatsky reaction.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Trimethylsilyl chloride

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add trimethylsilyl chloride (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude methyl (S)-2-bromo-3-phenylpropanoate is typically used in the next step without further purification.

Expected Yield: >95%

Step 2: Diastereoselective Reformatsky-Type Reaction

This key step involves the formation of the carbon-carbon bond between the α-bromo ester and an imine, establishing the stereochemistry at the β-carbon.

G cluster_1 Reformatsky Reaction Mechanism A Methyl (S)-2-bromo-3-phenylpropanoate C Zinc Enolate (Reformatsky Reagent) A->C Oxidative Addition B Zinc B->C E Zinc-chelated Intermediate C->E D N-Benzhydryl Imine D->E Nucleophilic Addition F Protected β-Amino Ester E->F Aqueous Workup

Chiral Inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer. This chiral inversion is a critical step in the efficient synthesis of various pharmaceutical intermediates, most notably (S)-2-acetylthio-3-phenylpropanoic acid, a key building block for vasopeptidase inhibitors. The protocol described herein utilizes a crystallization-induced dynamic resolution, offering a cost-effective and highly stereoselective route starting from the readily available L-phenylalanine.

Overview of the Synthetic Pathway

The overall synthetic strategy involves a three-step process commencing with the conversion of L-phenylalanine to (S)-2-bromo-3-phenylpropanoic acid. This is followed by the pivotal chiral inversion to the (R)-enantiomer and subsequent nucleophilic substitution to yield the desired thioacetate derivative.

G cluster_0 Step 1: Diazotization & Bromination cluster_1 Step 2: Chiral Inversion cluster_2 Step 3: Thioacetate Substitution L-Phenylalanine L-Phenylalanine S_Bromo_Acid (S)-2-bromo-3-phenylpropanoic acid L-Phenylalanine->S_Bromo_Acid  NaNO2, HBr S_Bromo_Acid_inv (S)-2-bromo-3-phenylpropanoic acid R_Bromo_Acid (R)-2-bromo-3-phenylpropanoic acid R_Bromo_Acid_sub (R)-2-bromo-3-phenylpropanoic acid S_Bromo_Acid_inv->R_Bromo_Acid  (R)-bornylamine, TEAB, Acetonitrile Final_Product (S)-2-acetylthio-3-phenylpropanoic acid R_Bromo_Acid_sub->Final_Product  KSAc

Caption: Overall synthetic workflow.

Data Presentation

The following tables summarize the quantitative data associated with the key steps of the synthesis.

Table 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid

Starting MaterialReagentsProductYield
L-PhenylalanineNaNO₂, 48% HBr(S)-2-bromo-3-phenylpropanoic acidHigh

Table 2: Chiral Inversion of (S)- to (R)-2-bromo-3-phenylpropanoic acid

SubstrateChiral AmineBromide SourceSolventProductYieldEnantiomeric Excess (ee)
(S)-2-bromo-3-phenylpropanoic acid(R)-bornylamineTEABAcetonitrile(R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid78%[1]>96%[1]

Table 3: Recovery of Chiral Auxiliary

AmineRecovery MethodPurityRecovery Yield
(R)-bornylaminepH adjustment (10-13) and extraction with MTBE~97%[1]>92%[1]

Table 4: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid

Starting MaterialReagentsProductYieldEnantiomeric Excess (ee)
(R)-2-bromo-3-phenylpropanoic acidKSAc(S)-2-acetylthio-3-phenylpropanoic acid87-90%[1]92-95%[1]

Experimental Protocols

Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid from L-Phenylalanine

This procedure details the diazotization of L-phenylalanine followed by bromination, which proceeds with retention of configuration.

Materials:

  • L-phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve L-phenylalanine in 48% HBr.

  • Cool the solution to 0-5 °C using an ice bath while stirring continuously.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition to minimize side reactions.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time to ensure complete reaction.

  • Extract the product, (S)-2-bromo-3-phenylpropanoic acid, from the aqueous mixture using a suitable organic solvent such as dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization if necessary.

Step 2: Crystallization-Induced Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid

This key step utilizes a dynamic resolution process where the less soluble diastereomeric salt of the desired (R)-enantiomer crystallizes from the solution, driving the equilibrium of the racemizing (S)-enantiomer towards the desired product.

Materials:

  • (S)-2-bromo-3-phenylpropanoic acid

  • (R)-bornylamine

  • Tetraethylammonium bromide (TEAB)

  • Acetonitrile

Procedure:

  • To a solution of (S)-2-bromo-3-phenylpropanoic acid in acetonitrile, add tetraethylammonium bromide (TEAB) which serves as a bromide ion source to facilitate racemization.

  • Heat the mixture to 50-60 °C.

  • Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the heated mixture over a period of 24 hours.

  • Continue to stir the resulting slurry at 50-60 °C for an additional 24 hours.

  • Cool the mixture to room temperature.

  • Filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.

  • To isolate the free acid, dissolve the salt in water and acidify with an acid like methanesulfonic acid.

  • Extract the (R)-2-bromo-3-phenylpropanoic acid with a suitable organic solvent (e.g., MTBE).

  • Dry the organic extract and remove the solvent to obtain the product with high enantiomeric excess (typically 96-98% ee).[1]

Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid

The final step involves a nucleophilic substitution of the bromide with potassium thioacetate, which proceeds with inversion of configuration (SN2 mechanism).

Materials:

  • (R)-2-bromo-3-phenylpropanoic acid

  • Potassium thioacetate (KSAc)

  • Acetone or dimethylformamide (DMF)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heptane (for recrystallization)

Procedure:

  • Dissolve the (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent such as acetone or DMF.

  • Add potassium thioacetate to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Acidify the mixture with dilute HCl and extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/heptane to yield (S)-2-acetylthio-3-phenylpropanoic acid with high enantiomeric purity (92-95% ee).[1]

Signaling Pathways and Mechanisms

Mechanism of Crystallization-Induced Chiral Inversion

The chiral inversion of (S)-2-bromo-3-phenylpropanoic acid is a dynamic kinetic resolution process. In solution, the bromide ions from TEAB facilitate the racemization of the (S)-enantiomer to the (R)-enantiomer through a Walden inversion-type SN2 mechanism. Simultaneously, the chiral resolving agent, (R)-bornylamine, selectively forms a less soluble diastereomeric salt with the (R)-enantiomer. This salt precipitates out of the solution, shifting the equilibrium towards the formation of more of the (R)-enantiomer, which then crystallizes.

G cluster_solution Solution Phase (Acetonitrile) cluster_solid Solid Phase S_Bromo (S)-2-bromo-3-phenylpropanoic acid R_Bromo (R)-2-bromo-3-phenylpropanoic acid S_Bromo->R_Bromo Racemization (Br⁻) Diastereomeric_Salt_Solution (R)-acid • (R)-amine (soluble) R_Bromo->Diastereomeric_Salt_Solution + R_Bornylamine (R)-bornylamine Diastereomeric_Salt_Solid (R)-acid • (R)-amine (less soluble salt) Crystallizes Diastereomeric_Salt_Solution->Diastereomeric_Salt_Solid Precipitation

Caption: Crystallization-Induced Dynamic Resolution.

References

Application Note: A Stereoselective Synthesis of (S)-2-acetylthio-3-phenylpropanoic Acid from L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-acetylthio-3-phenylpropanoic acid is a key intermediate in the synthesis of various pharmaceuticals, including vasopeptidase inhibitors used in the treatment of hypertension.[1] Traditional synthetic routes often commence from the expensive, unnatural D-phenylalanine. This application note details an efficient and cost-effective protocol for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid starting from the readily available and inexpensive L-phenylalanine. The methodology proceeds through a three-step sequence: (1) diazotization and bromination of L-phenylalanine, (2) a crucial crystallization-induced chiral inversion of the resulting (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer, and (3) a final nucleophilic substitution with potassium thioacetate.[1][2][3][4] This process provides the target molecule with a high degree of stereochemical purity.

Overall Synthetic Scheme

The synthetic pathway from L-phenylalanine to (S)-2-acetylthio-3-phenylpropanoic acid is illustrated below. The key transformation involves the inversion of the stereocenter at the C-2 position of the 2-bromo-3-phenylpropanoic acid intermediate, which is achieved through a crystallization-induced dynamic resolution.[1][4]

G cluster_0 Step 1: Diazotization & Bromination cluster_1 Step 2: Chiral Inversion cluster_2 Step 3: Thioacetylation L-Phenylalanine L-Phenylalanine S-Bromo_Acid (S)-2-bromo-3-phenylpropanoic acid L-Phenylalanine->S-Bromo_Acid NaNO₂, HBr R-Bromo_Acid (R)-2-bromo-3-phenylpropanoic acid S-Bromo_Acid->R-Bromo_Acid (R)-bornylamine, TEAB, CH₃CN Final_Product (S)-2-acetylthio-3- phenylpropanoic acid R-Bromo_Acid->Final_Product KSAc G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Chiral Inversion cluster_step3 Step 3: Thioacetylation a Dissolve L-Phenylalanine in H₂SO₄ b Cool to 0-5 °C a->b c Add NaNO₂ solution b->c d Stir and warm to RT c->d e Extract with CH₂Cl₂ d->e f Dry and concentrate e->f g Dissolve S-bromo acid in CH₃CN with TEAB f->g Proceed with crude product h Add (R)-bornylamine at 50-60 °C g->h i Stir for 24h h->i j Filter diastereomeric salt i->j k Acidify and extract with MTBE j->k l Dry and concentrate k->l m Dissolve R-bromo acid in Acetone/DMF l->m Proceed with R-bromo acid n Add KSAc m->n o Stir at RT n->o p Quench, acidify, and extract with Ethyl Acetate o->p q Dry and concentrate p->q r Recrystallize from Heptane q->r

References

Application Notes and Protocols for the Synthesis of (R)-2-bromo-3-phenyl-propionic acid from (D)-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-bromo-3-phenyl-propionic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific preparation is of significant interest in drug discovery and development. This document provides a detailed protocol for the synthesis of (R)-2-bromo-3-phenyl-propionic acid from the readily available starting material, (D)-phenylalanine. The described method relies on a diazotization-bromination reaction, which proceeds with retention of configuration, ensuring a high enantiomeric purity of the final product.

Chemical Reaction Pathway

The synthesis of (R)-2-bromo-3-phenyl-propionic acid from (D)-phenylalanine proceeds via a diazotization reaction followed by a bromide substitution. The reaction is known to occur with retention of the original stereochemistry.

G start Start dissolve Dissolve (D)-Phenylalanine in aqueous HBr start->dissolve cool Cool reaction mixture to 0-5 °C dissolve->cool add_nitrite Slowly add aqueous NaNO2 solution cool->add_nitrite react Stir at 0-5 °C add_nitrite->react extract Extract product with an organic solvent react->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization (optional) evaporate->purify end End purify->end

Application Notes & Protocols: Synthesis of Vasopeptidase Inhibitors Using 2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of vasopeptidase inhibitors, utilizing (R)-2-bromo-3-phenylpropionic acid as a key starting material. The content covers the mechanism of action, a generalized synthetic workflow, specific experimental protocols, and a summary of relevant biological data.

Introduction: The Vasopeptidase Inhibition Concept

Vasopeptidase inhibitors are a class of cardiovascular agents that simultaneously block the action of two key metalloprotease enzymes: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).[1][2] This dual-action mechanism offers a synergistic approach to managing cardiovascular diseases like hypertension and heart failure.[3][4]

  • ACE Inhibition: By blocking ACE, these inhibitors prevent the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[5][6]

  • NEP Inhibition: By inhibiting NEP, the degradation of endogenous vasodilator peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), is prevented.[2][4] Elevated levels of these peptides promote vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction.[4]

The prototypical vasopeptidase inhibitor, Omapatrilat, demonstrates the successful application of this dual-inhibition strategy.[1][2] The synthesis of Omapatrilat and related compounds often involves chiral intermediates derived from amino acids, such as 2-bromo-3-phenylpropionic acid, which serves as a precursor for the mercaptoacyl side chain essential for binding to the zinc atom in the active sites of both ACE and NEP.[6][7]

Mechanism of Action: Dual Enzyme Inhibition

The therapeutic effect of vasopeptidase inhibitors stems from their ability to modulate two critical physiological pathways simultaneously. The diagram below illustrates how a single molecule can influence both the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

G Mechanism of Vasopeptidase Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Inactive_Fragments Inactive_Fragments Natriuretic_Peptides->Inactive_Fragments NEP VPI Vasopeptidase Inhibitor VPI->Angiotensin_II Inhibits VPI->Inactive_Fragments Inhibits

Caption: Dual inhibition of ACE and NEP by a vasopeptidase inhibitor.

Generalized Synthetic Workflow

The synthesis of a vasopeptidase inhibitor like Omapatrilat from (D)-Phenylalanine involves a multi-step process. The key transformations include the conversion of the amino acid to a chiral bromo acid, introduction of a protected thiol group, and subsequent coupling with a heterocyclic amino acid core.

G Generalized Synthetic Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_coupling Coupling & Final Steps A (D)-Phenylalanine B (R)-2-Bromo-3- phenylpropionic acid A->B Diazotization (NaNO₂, HBr) C (S)-2-Acetylthio-3- phenylpropionic acid B->C Nucleophilic Substitution (Thioacetic acid, Base) D Amide Coupling with Dipeptide Scaffold C->D Activation (e.g., DCC/HOBt) + Scaffold E Deprotection D->E F Final Vasopeptidase Inhibitor (e.g., Omapatrilat) E->F

Caption: Workflow for vasopeptidase inhibitor synthesis.

Experimental Protocols

The following protocols are generalized procedures based on methodologies described in the literature for the synthesis of Omapatrilat precursors.[6][8] Researchers should adapt these methods as needed and ensure all reactions are performed under appropriate safety conditions.

Protocol 1: Synthesis of (R)-2-Bromo-3-phenylpropionic Acid

This protocol describes the conversion of (D)-Phenylalanine to (R)-2-bromo-3-phenylpropionic acid via a diazotization reaction, which proceeds with retention of stereochemistry.

  • Materials & Reagents:

    • (D)-Phenylalanine

    • 48% Hydrobromic acid (HBr)

    • Potassium bromide (KBr) or Sodium bromide (NaBr)

    • Sodium nitrite (NaNO₂)

    • Toluene or other suitable organic solvent

    • Deionized water

    • Ice bath, round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • Preparation: In a jacketed reactor or a round-bottom flask equipped with a magnetic stirrer and cooled with an ice bath, charge deionized water and 48% HBr.

    • Addition of Bromide Salt: Add potassium bromide to the solution and stir until dissolved. The presence of excess bromide ions helps to improve yield and minimize side reactions.[8]

    • Cooling: Cool the reaction mixture to between -5°C and 0°C.

    • Addition of Amino Acid: Add (D)-Phenylalanine to the cold HBr solution. Stir to form a slurry.

    • Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the reaction mixture over several hours, ensuring the internal temperature is maintained below 5°C. Vigorous stirring is essential during this addition.

    • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours.

    • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with an organic solvent such as toluene or ethyl ether.

    • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Isolation: Concentrate the organic solvent under reduced pressure to yield (R)-2-bromo-3-phenylpropionic acid as a crude oil or solid, which can be used in the next step or purified further. A reported yield for a similar process is approximately 92.7%.[9]

Protocol 2: Synthesis of (S)-2-Acetylthio-3-phenylpropionic Acid

This protocol describes the nucleophilic substitution of the bromide with a thioacetate group. This reaction proceeds with an inversion of stereochemistry (Sₙ2 mechanism).

  • Materials & Reagents:

    • (R)-2-Bromo-3-phenylpropionic acid

    • Thioacetic acid (CH₃COSH)

    • Triethylamine (TEA) or another suitable organic base

    • Anhydrous solvent (e.g., Toluene, THF)

    • Hydrochloric acid (HCl), dilute solution

    • Ethyl acetate

    • Deionized water

  • Procedure:

    • Preparation: Dissolve (R)-2-bromo-3-phenylpropionic acid in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Addition of Thioacetic Acid: Add thioacetic acid to the solution.

    • Base Addition: Cool the mixture in an ice bath to 0-5°C. Slowly add triethylamine dropwise. The base deprotonates the thioacetic acid, forming a potent nucleophile.[8]

    • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, acidify the reaction mixture with a dilute HCl solution to a pH of approximately 2-3.

    • Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-acetylthio-3-phenylpropionic acid. The product can be purified by crystallization or column chromatography.

Data Presentation: Inhibitory Potency

The efficacy of vasopeptidase inhibitors is quantified by their inhibitory constants (IC₅₀) against ACE and NEP. A lower IC₅₀ value indicates higher potency. The goal is to achieve balanced, potent inhibition of both enzymes.

CompoundTarget EnzymeIC₅₀ (nmol/L)Reference
Omapatrilat ACE5[4]
NEP8[4]
Sampatrilat nACE108[10]
cACE6[10]
NEP3[10]

nACE and cACE refer to the N- and C-terminal active sites of ACE, respectively.

References

Application Notes and Protocols: (S)-2-Bromo-3-phenylpropionic Acid as a Precursor for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block in the synthesis of a variety of biologically active molecules. Its stereogenic center and reactive bromide group make it a key precursor for the enantioselective synthesis of complex pharmaceutical compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the ACE inhibitors Enalapril and Lisinopril.

Introduction to ACE Inhibitors and their Mechanism of Action

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs used primarily to treat hypertension (high blood pressure) and congestive heart failure. They exert their therapeutic effect by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure.[1]

The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the release of aldosterone, which promotes sodium and water retention, further elevating blood pressure.

ACE inhibitors block the conversion of angiotensin I to angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. This results in lower blood pressure and decreased cardiac workload.[1]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of ACE Inhibitors

The following diagram illustrates the RAAS pathway and the point of intervention for ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor (S)-2-Bromo-3-phenylpropionic acid-derived ACE Inhibitor ACE_Inhibitor->ACE inhibits

RAAS Pathway and ACE Inhibition

Application: Synthesis of Enalapril

Enalapril is an ACE inhibitor widely used in the treatment of hypertension.[1] The following is a plausible multi-step synthesis of Enalapril starting from this compound.

Synthetic Workflow for Enalapril

Enalapril_Synthesis A This compound B Ethyl (S)-2-bromo-3-phenylpropanoate A->B Esterification (Ethanol, H+) D N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (Enalapril Ethyl Ester) B->D Alkylation (Base) C L-Alanyl-L-proline C->D E Enalapril D->E Hydrolysis (NaOH, then H+)

Synthetic scheme for Enalapril.
Experimental Protocols

Step 1: Esterification of this compound

This step converts the carboxylic acid to its ethyl ester to prevent unwanted side reactions in the subsequent alkylation step.

  • Materials:

    • This compound

    • Absolute ethanol

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • Dissolve this compound in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Ethyl (S)-2-bromo-3-phenylpropanoate.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Alkylation of L-Alanyl-L-proline

This is the key step where the chiral precursor is coupled with the dipeptide backbone.

  • Materials:

    • Ethyl (S)-2-bromo-3-phenylpropanoate

    • L-Alanyl-L-proline[2]

    • A suitable base (e.g., triethylamine or sodium carbonate)

    • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Procedure:

    • Dissolve L-Alanyl-L-proline in the chosen solvent.

    • Add the base to the solution and stir.

    • Slowly add a solution of Ethyl (S)-2-bromo-3-phenylpropanoate in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or HPLC.

    • After the reaction is complete, filter off any solids and remove the solvent under reduced pressure.

    • The crude product, N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline, can be purified by column chromatography.

Step 3: Hydrolysis to Enalapril

The final step involves the hydrolysis of the ethyl ester to the active carboxylic acid form.[3]

  • Materials:

    • N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline

    • Sodium hydroxide (NaOH) solution (e.g., 1N)

    • Hydrochloric acid (HCl) solution (e.g., 1N)

    • Solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Dissolve the ester from the previous step in a suitable solvent mixture (e.g., ethanol/water).

    • Add the NaOH solution and stir at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC/HPLC).

    • Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 4.5-5.0 with the HCl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Enalapril.

    • The product can be further purified by recrystallization.

Quantitative Data for Enalapril Synthesis
StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1. EsterificationThis compound, EthanolH₂SO₄EthanolReflux4-6>90 (Typical)
2. AlkylationEthyl (S)-2-bromo-3-phenylpropanoate, L-Alanyl-L-prolineTriethylamineDMFRoom Temp.24-4860-70
3. HydrolysisEnalapril Ethyl EsterNaOH, then HClEthanol/WaterRoom Temp.2-4~85

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Application: Synthesis of Lisinopril

Lisinopril is another widely prescribed ACE inhibitor, notable for being a lysine analog of enalaprilat.[4] The synthesis of Lisinopril is more complex and involves the use of protecting groups.

Synthetic Workflow for Lisinopril

Lisinopril_Synthesis A This compound B Ethyl (S)-2-bromo-3-phenylpropanoate A->B Esterification D N²-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]- N⁶-trifluoroacetyl-L-lysyl-L-proline B->D Alkylation C N⁶-trifluoroacetyl-L-lysyl-L-proline C->D E Lisinopril D->E Deprotection & Hydrolysis

Synthetic scheme for Lisinopril.
Experimental Protocols

Step 1 & 2: Synthesis of N⁶-trifluoroacetyl-L-lysyl-L-proline

This dipeptide intermediate is prepared in a multi-step process.

  • Procedure:

    • Protect the ε-amino group of L-lysine with a trifluoroacetyl group by reacting it with ethyl trifluoroacetate.[5]

    • The resulting N⁶-trifluoroacetyl-L-lysine is then coupled with L-proline using standard peptide coupling reagents (e.g., dicyclohexylcarbodiimide (DCC) or triphosgene) to form the dipeptide N⁶-trifluoroacetyl-L-lysyl-L-proline.[5]

Step 3: Alkylation with Ethyl (S)-2-bromo-3-phenylpropanoate

  • Materials:

    • Ethyl (S)-2-bromo-3-phenylpropanoate (from Step 1 of Enalapril synthesis)

    • N⁶-trifluoroacetyl-L-lysyl-L-proline

    • Base (e.g., potassium carbonate)

    • Solvent (e.g., DMF)

  • Procedure:

    • Dissolve N⁶-trifluoroacetyl-L-lysyl-L-proline in DMF.

    • Add potassium carbonate and stir.

    • Add a solution of Ethyl (S)-2-bromo-3-phenylpropanoate in DMF.

    • Stir the reaction at room temperature for 24-48 hours.

    • Work-up the reaction mixture as described for Enalapril synthesis to isolate the protected intermediate.

Step 4: Deprotection and Hydrolysis to Lisinopril

The final step involves the removal of the trifluoroacetyl protecting group and hydrolysis of the ethyl ester.

  • Materials:

    • N²-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysyl-L-proline

    • Aqueous base (e.g., NaOH or LiOH)

  • Procedure:

    • Dissolve the protected intermediate in a mixture of water and a co-solvent like methanol.

    • Add an aqueous solution of NaOH or LiOH.

    • Stir the mixture at room temperature or with gentle heating until both the ester hydrolysis and trifluoroacetyl group removal are complete (monitored by HPLC).

    • Cool the reaction mixture and adjust the pH to the isoelectric point of Lisinopril (around pH 5-6) with an acid (e.g., HCl).

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain Lisinopril.

Quantitative Data for Lisinopril Synthesis
StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1. Lysine ProtectionL-Lysine, Ethyl trifluoroacetate----High
2. Peptide CouplingN⁶-trifluoroacetyl-L-lysine, L-prolineDCC or TriphosgeneDMF0 to RT12-2470-80
3. AlkylationEthyl (S)-2-bromo-3-phenylpropanoate, Protected dipeptideK₂CO₃DMFRoom Temp.24-4860-70
4. Deprotection & HydrolysisProtected Lisinopril precursorNaOHWater/MethanolRoom Temp.4-8~80

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion

This compound serves as a critical chiral starting material for the stereoselective synthesis of important ACE inhibitors like Enalapril and Lisinopril. The protocols outlined above provide a framework for researchers in the field of drug development to utilize this versatile precursor in the synthesis of these and other biologically active molecules. Careful control of reaction conditions and stereochemistry is paramount to achieving high yields and purity of the final active pharmaceutical ingredients.

References

Troubleshooting & Optimization

Common side products in the synthesis of (S)-2-Bromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Bromo-3-phenylpropionic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis, particularly when starting from L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and cost-effective method is the diazotization of the readily available amino acid, L-phenylalanine, followed by bromination.[1][2] This reaction typically involves treating L-phenylalanine with sodium nitrite in the presence of a strong acid and a bromide source, such as hydrobromic acid. The reaction proceeds with a net retention of stereochemistry at the alpha-carbon.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The diazotization of L-phenylalanine can lead to several side products. The most common include (S)-2-hydroxy-3-phenylpropanoic acid, (S)-2-chloro-3-phenylpropanoic acid (if chloride ions are present), and unreacted L-phenylalanine. Under certain conditions, elimination and rearrangement products may also be formed.

Q3: How can I minimize the formation of the hydroxyl side product, (S)-2-hydroxy-3-phenylpropanoic acid?

A3: The formation of (S)-2-hydroxy-3-phenylpropanoic acid occurs when the intermediate diazonium salt reacts with water.[3] To minimize this, it is crucial to maintain a low reaction temperature, typically between 0-5 °C, during the addition of sodium nitrite.[3][4] Slow, dropwise addition of the sodium nitrite solution is also critical to control the reaction rate and prevent localized temperature increases.[3]

Q4: My final product is contaminated with a significant amount of starting material, L-phenylalanine. What could be the cause?

A4: Incomplete reaction is the primary reason for the presence of unreacted L-phenylalanine. This can be due to several factors:

  • Insufficient Sodium Nitrite: Ensure that the molar ratio of sodium nitrite to L-phenylalanine is adequate.

  • Poor Temperature Control: If the temperature is too low, the reaction rate may be significantly reduced. While low temperatures are necessary to minimize side reactions, the reaction must be allowed to proceed to completion.

  • Inadequate Reaction Time: After the addition of sodium nitrite, it is important to allow the reaction to stir for a sufficient period at the recommended temperature to ensure complete conversion.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

  • TLC or NMR analysis of the crude product shows a complex mixture of compounds.

Potential Causes and Solutions:

Potential CauseRecommended Action
Formation of (S)-2-hydroxy-3-phenylpropanoic acid Maintain strict temperature control (0-5 °C) throughout the sodium nitrite addition. Add the sodium nitrite solution slowly and dropwise to prevent localized heating.[3][4]
Loss of Nitrogen Gas Ensure the reaction is carried out in a well-ventilated fume hood, but avoid excessive gas flow that could carry away volatile intermediates. The formation of brown nitrogen oxide fumes should be minimized by slow addition of nitrite.[1][3]
Incomplete Reaction Verify the stoichiometry of your reagents, particularly the sodium nitrite. Allow for a sufficient reaction time after the complete addition of sodium nitrite.[1]
Product Loss During Workup Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to maximize recovery.[1]
Issue 2: Presence of Unexpected Impurities in the Final Product

Symptoms:

  • NMR or Mass Spectrometry data indicates the presence of compounds other than the desired product and the common hydroxyl side product.

  • The melting point of the purified product is broad or significantly different from the literature value.

Potential Impurities and Mitigation Strategies:

ImpurityLikely CauseMitigation Strategy
(S)-2-Chloro-3-phenylpropanoic acid Use of hydrochloric acid as the primary acid source, providing a high concentration of chloride ions to compete with bromide.Use hydrobromic acid as both the acid and bromide source to favor the formation of the bromo-product.
Elimination Products (e.g., Cinnamic Acid) Higher reaction temperatures can promote elimination reactions from the carbocation intermediate.Strictly maintain the reaction temperature at 0-5 °C.
Rearrangement Products The inherent instability of the aliphatic diazonium intermediate can lead to rearrangements.While difficult to eliminate completely, maintaining a low temperature and ensuring a high concentration of the desired nucleophile (bromide) can help to trap the carbocation before rearrangement occurs.

Summary of Common Side Products

Side ProductChemical StructureConditions Favoring Formation
(S)-2-Hydroxy-3-phenylpropanoic acidC₉H₁₀O₃Higher reaction temperatures, reaction with water solvent.[3][5]
(S)-2-Chloro-3-phenylpropanoic acidC₉H₉ClO₂High concentration of chloride ions (e.g., from HCl).
Cinnamic acidC₉H₈O₂Elevated reaction temperatures.
Unreacted L-phenylalanineC₉H₁₁NO₂Insufficient diazotizing agent or incomplete reaction.

Experimental Protocol: Synthesis of this compound from L-phenylalanine

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • L-phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine in 48% hydrobromic acid and water. Cool the solution to 0-5 °C in an ice-water bath.

  • Prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred L-phenylalanine solution over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C. The evolution of brown nitrogen oxide fumes should be minimal.[1]

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Allow the reaction mixture to warm to room temperature.

  • Extract the product from the aqueous solution with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization if necessary.

Reaction Pathway Visualization

Synthesis_Side_Products L_Phe L-Phenylalanine Diazonium Diazonium Intermediate L_Phe->Diazonium NaNO₂, HBr 0-5 °C Main_Product This compound Diazonium->Main_Product + Br⁻ (desired) Hydroxy_Side_Product (S)-2-Hydroxy-3-phenylpropanoic acid Diazonium->Hydroxy_Side_Product + H₂O Chloro_Side_Product (S)-2-Chloro-3-phenylpropanoic acid Diazonium->Chloro_Side_Product + Cl⁻ Elimination_Product Elimination Products (e.g., Cinnamic Acid) Diazonium->Elimination_Product Elimination Rearrangement_Product Rearrangement Products Diazonium->Rearrangement_Product Rearrangement

Caption: Reaction scheme for the synthesis of this compound and the formation of common side products.

References

Controlling side reactions during diazotization of phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of phenylalanine.

Troubleshooting Guide

This guide addresses common issues encountered during the diazotization of phenylalanine, offering potential causes and recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Decomposition of the diazonium salt: The reaction temperature may have exceeded the optimal range of 0-5°C. Diazonium salts are thermally unstable and decompose rapidly at higher temperatures.[1][2] 2. Insufficient diazotization: The amount of sodium nitrite may be insufficient, or it may have decomposed prior to use. 3. Incorrect pH: The reaction medium may not be acidic enough to facilitate the formation of the nitrosonium ion, the reactive electrophile.1. Strict Temperature Control: Maintain the reaction temperature between 0-5°C using an ice-salt bath. Monitor the temperature closely, especially during the addition of sodium nitrite. 2. Reagent Stoichiometry and Quality: Use a slight excess of freshly prepared sodium nitrite solution. Test for the presence of excess nitrous acid using starch-iodide paper. 3. Ensure Acidity: The reaction should be carried out in a strongly acidic medium (e.g., using dilute sulfuric acid or hydrochloric acid) to ensure the efficient generation of the nitrosonium ion.
Formation of a Dark Brown or Black Oily Substance 1. Phenol formation: This is a major side reaction where the diazonium salt reacts with water to form the corresponding phenol (2-hydroxy-3-phenylpropanoic acid). This is more likely to occur at temperatures above 5°C.[1][2][3] 2. Azo coupling: The newly formed diazonium salt can couple with unreacted phenylalanine if the reaction medium is not sufficiently acidic.1. Maintain Low Temperature: Strictly adhere to the 0-5°C temperature range to minimize the rate of the phenol formation side reaction. 2. Sufficient Acidity: Ensure the reaction mixture is acidic enough to protonate the amino group of the unreacted phenylalanine, preventing it from acting as a coupling agent.
Excessive Foaming or Gas Evolution 1. Rapid decomposition of the diazonium salt: If the temperature is too high, the diazonium salt will decompose, releasing nitrogen gas.[1][4] 2. Rapid addition of sodium nitrite: Adding the sodium nitrite solution too quickly can lead to a rapid, exothermic reaction and localized heating, causing decomposition.1. Control Temperature: Immediately cool the reaction vessel if excessive gas evolution is observed. 2. Slow, Dropwise Addition: Add the sodium nitrite solution slowly and dropwise to the reaction mixture with efficient stirring to dissipate heat and maintain a constant low temperature.
Precipitation of Starting Material 1. Incomplete dissolution: Phenylalanine may not have fully dissolved in the acidic solution before the addition of sodium nitrite.1. Ensure Complete Dissolution: Stir the phenylalanine in the acidic solution until it is completely dissolved before cooling the mixture and starting the diazotization reaction. Phenylalanine is more soluble in acidic aqueous solutions due to the protonation of the amino group.[4]
Product Exhibits a Loss of Optical Activity 1. SN1 mechanism participation: If the reaction conditions favor a carbocation intermediate (e.g., higher temperatures), racemization can occur.1. Maintain Low Temperature: Low temperatures favor an SN2-type mechanism or neighboring group participation by the carboxylic acid, which can help retain stereochemistry.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the diazotization of phenylalanine, and how can I minimize it?

A1: The primary side reaction is the conversion of the diazonium salt to 2-hydroxy-3-phenylpropanoic acid (phenyllactic acid) through reaction with water.[5] This reaction is highly temperature-dependent. To minimize it, the reaction must be carried out at low temperatures, typically between 0 and 5°C.[1][2]

Q2: Can the carboxylic acid group of phenylalanine participate in side reactions?

A2: Yes, the carboxylic acid group can act as an intramolecular nucleophile, attacking the diazonium group to form a strained α-lactone intermediate with the evolution of nitrogen gas. This is a key step in the conversion of phenylalanine to phenyllactic acid, proceeding through a double SN2-type mechanism that results in the retention of stereochemistry.[4]

Q3: What is the optimal pH for the diazotization of phenylalanine?

A3: A strongly acidic pH is required for the diazotization of phenylalanine. The acidic environment serves two main purposes: it facilitates the in-situ generation of the necessary nitrosonium ion (NO+) from sodium nitrite and the acid, and it protonates the amino group of the unreacted phenylalanine, preventing it from undergoing unwanted azo coupling reactions.[6]

Q4: How can I confirm the formation of the diazonium salt?

A4: A common qualitative test is to add a small aliquot of the reaction mixture to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt.

Q5: Is it necessary to use the diazonium salt of phenylalanine immediately?

A5: Yes, it is highly recommended to use the diazonium salt solution in situ immediately after its preparation. Phenylalanine diazonium salts, like most aliphatic diazonium salts, are unstable and will decompose over time, even at low temperatures, leading to the formation of byproducts and a decrease in the yield of the desired product.[1]

Experimental Protocols

Protocol 1: Diazotization of L-Phenylalanine to 2-Hydroxy-3-phenylpropanoic Acid

This protocol is adapted from a laboratory experiment for the synthesis of 2-hydroxy-3-phenylpropanoic acid from L-phenylalanine.[5]

Materials:

  • L-Phenylalanine (1.65 g, 10 mmol)

  • 1 M Sulfuric Acid (H₂SO₄) (10 mL)

  • 3.0 M Sodium Nitrite (NaNO₂) solution (5 mL)

  • 25-mL Erlenmeyer flask

  • Magnetic stir bar and stir plate

  • Ice-water bath

  • Thermometer

  • Disposable pipette

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Ice-cold water for washing

Procedure:

  • To a 25-mL Erlenmeyer flask containing a magnetic stir bar, add 1.65 g (10 mmol) of L-phenylalanine.

  • Add 10 mL of 1 M H₂SO₄ and stir at room temperature until the L-phenylalanine is completely dissolved.

  • Cool the solution to 3-5°C in an ice-water bath. Use a thermometer to monitor the temperature.

  • Once the solution is cooled, add 5 mL of a 3.0 M NaNO₂ solution dropwise using a disposable pipette. The rate of addition should be slow enough to maintain the reaction temperature below 5°C. A slow addition rate will also minimize the formation of brown nitrogen oxide fumes. This addition should take approximately 45 minutes.

  • During the addition, the evolution of nitrogen gas (bubbling) will be observed.

  • After the complete addition of the sodium nitrite solution, remove the ice-water bath and allow the reaction to stir at room temperature.

  • The product, 2-hydroxy-3-phenylpropanoic acid, will begin to precipitate. Allow the reaction to proceed for an extended period (e.g., until the next lab period) to maximize yield.

  • Cool the solution in an ice-water bath to 0-5°C to maximize the precipitation of the product.

  • Isolate the solid product by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water in the Büchner funnel.

  • Dry the product on a watch glass. The typical yield of phenyllactic acid is around 40-50%.[4]

Visualizations

Below are diagrams illustrating the key chemical pathways involved in the diazotization of phenylalanine and its associated side reactions.

Diazotization_Mechanism cluster_0 Nitrosating Agent Formation cluster_1 Diazotization of Phenylalanine NaNO2 NaNO2 HNO2 Nitrous Acid NaNO2->HNO2 + H2SO4 H2SO4 H2SO4 NO+ Nitrosonium ion HNO2->NO+ + H+ H+ H+ Phe Phenylalanine N-Nitrosamine N-Nitrosamine Phe->N-Nitrosamine + NO+ Diazo_hydroxide Diazohydroxide N-Nitrosamine->Diazo_hydroxide Phe_diazonium Phenylalanine Diazonium Salt Diazo_hydroxide->Phe_diazonium + H+ - H2O Side_Reactions cluster_0 Desired Reaction Pathway cluster_1 Major Side Reaction Phe_diazonium Phenylalanine Diazonium Salt Lactone α-Lactone Intermediate Phe_diazonium->Lactone Intramolecular Nucleophilic Attack (-N2) Phenol_byproduct Phenolic Byproduct Phe_diazonium->Phenol_byproduct + H2O (Higher Temp) Phenyllactic_acid 2-Hydroxy-3-phenylpropanoic Acid (Phenyllactic Acid) Lactone->Phenyllactic_acid + H2O Troubleshooting_Workflow Start Diazotization Experiment Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Dark_Color Dark Coloration Problem->Dark_Color Yes Gas Excessive Gas Problem->Gas Yes Success Successful Reaction Problem->Success No Check_Temp Check Temperature (0-5°C) Low_Yield->Check_Temp Dark_Color->Check_Temp Gas->Check_Temp Check_Acidity Check Acidity Check_Temp->Check_Acidity Temp OK Adjust Cooling Adjust Cooling Check_Temp->Adjust Cooling Temp High Slow_Addition Slow NaNO2 Addition Check_Acidity->Slow_Addition Acidity OK Add Acid Add More Acid Check_Acidity->Add Acid Acidity Low Slow_Addition->Success Addition OK Adjust Rate Slow Down Addition Slow_Addition->Adjust Rate Addition Fast Adjust Cooling->Check_Temp Add Acid->Check_Acidity Adjust Rate->Slow_Addition

References

Crystallization-induced chiral inversion for improving enantiomeric excess

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for crystallization-induced chiral inversion. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the experimental process of improving enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is crystallization-induced chiral inversion?

A1: Crystallization-induced chiral inversion is a deracemization technique where a dynamic equilibrium between two enantiomers in solution is combined with the selective crystallization of one of those enantiomers.[1] As the desired enantiomer crystallizes and is removed from the solution, the equilibrium shifts, causing the undesired enantiomer to convert into the desired one, which then also crystallizes.[1] This process can theoretically lead to a 100% yield of a single enantiomer.[2]

Q2: What are the key requirements for this process to be successful?

A2: The primary requirement is that the chiral compound must be able to racemize in the solution phase.[1] This is often facilitated by adding a catalytic amount of an acid or base.[1] Additionally, the compound should crystallize as a conglomerate, where the two enantiomers crystallize as separate entities, rather than as a racemic compound.

Q3: What are the main techniques used for crystallization-induced chiral inversion?

A3: The most common and robust methods include Viedma Ripening (also known as attrition-enhanced deracemization) and Temperature Cycling.[1] Viedma ripening involves grinding a crystal slurry to induce breakage and dissolution, which drives the deracemization process.[3][4] Temperature cycling involves subjecting the slurry to periodic changes in temperature to control dissolution and crystal growth.[2][5]

Q4: What is the role of the racemizing agent?

A4: The racemizing agent, typically a base or an acid, is crucial for establishing the dynamic equilibrium between the enantiomers in the solution.[1] By accelerating the interconversion of the undesired enantiomer into the desired one, it ensures a continuous supply of the target enantiomer for crystallization, which can speed up the overall deracemization process.[6][7]

Q5: How does the choice of solvent affect the process?

A5: The solvent plays a critical role in influencing solubility, crystallization kinetics, and even the crystal form.[8][9] The solubility of the compound in the chosen solvent will dictate the operating temperature range and the potential yield.[10] Solvent molecules can also interact with specific crystal faces, thereby influencing crystal growth and morphology.[11] In some cases, the solvent itself can induce chirality inversion.[12][13]

Q6: Can this technique be scaled up for industrial applications?

A6: Yes, these methods are attractive for industrial applications in the pharmaceutical and fine chemical sectors due to their potential for high yields and enantiopurity.[1] However, scaling up presents challenges such as maintaining consistent mixing, heat transfer, and control over crystal size distribution, which can impact the efficiency and outcome of the deracemization.[14]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No crystallization occurs. The solution is not sufficiently supersaturated.- Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. - Add seed crystals of the desired enantiomer to induce crystallization.[15]
Crystallization is too rapid, leading to low purity. The solution is too supersaturated, causing impurities to be trapped in the crystal lattice.- Add a small amount of additional solvent to slightly increase solubility. - Slow down the cooling rate to allow for more controlled crystal growth.[16] - Ensure gentle agitation to avoid rapid secondary nucleation.
Low enantiomeric excess (ee) in the final product. - Inefficient racemization in the solution phase. - Nucleation and growth of the undesired enantiomer. - The compound may be forming a racemic compound instead of a conglomerate.- Increase the concentration of the racemizing agent.[6] - Optimize the temperature to enhance the racemization rate.[6] - Carefully control the cooling rate to stay within the metastable zone of the undesired enantiomer.[5] - Confirm the solid-state behavior of your compound through phase diagram analysis.
Poor yield. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystallization time was too short.- Reduce the amount of solvent used to prepare the initial solution.[16] - Extend the duration of the crystallization process to allow for more complete conversion and crystallization.
Inconsistent results between batches. Variability in initial conditions such as seed crystal quality, initial enantiomeric excess, or slurry density.- Develop a standardized protocol for preparing seed crystals with a consistent size and quality. - Precisely control the initial enantiomeric excess of the starting material.[17] - Ensure the slurry density is consistent across all experiments.[17]

Experimental Protocols

Protocol 1: Deracemization via Temperature Cycling

This protocol is adapted for a lab-scale experiment using a temperature-controlled reactor.

  • Preparation of the Initial Slurry:

    • Prepare a saturated solution of the racemic compound in the chosen solvent at the lower temperature of the cycle (e.g., 22°C).

    • Add an excess of the racemic solid to create a slurry.

    • Introduce a small enantiomeric enrichment by adding a known amount of the pure desired enantiomer. An initial ee of around 10% is often a good starting point.[18]

    • Add the racemizing agent (e.g., DBU) to the slurry and allow it to homogenize.[2]

  • Temperature Cycling:

    • Begin the temperature cycling profile. A typical cycle consists of:[2]

      • Heating ramp (e.g., from 22°C to 40°C over 15 minutes).

      • Isothermal hold at the higher temperature (e.g., 10 minutes at 40°C).

      • Cooling ramp (e.g., from 40°C back to 22°C over 20 minutes).

      • Isothermal hold at the lower temperature (e.g., 10 minutes at 22°C).

    • Repeat the cycles continuously.

  • Monitoring and Analysis:

    • Periodically, at the lowest temperature of a cycle, withdraw a small sample of the slurry.

    • Quickly filter the sample to separate the solid from the mother liquor.

    • Wash the solid with a solvent in which the compound has very low solubility.[18]

    • Analyze the enantiomeric excess of the solid phase using chiral HPLC.

    • Continue the temperature cycling until the desired enantiomeric excess (typically >95%) is achieved.[1]

  • Product Isolation:

    • Once the target ee is reached, cool the slurry to the final temperature.

    • Isolate the solid product by filtration.

    • Wash the crystals with a cold, non-polar solvent to remove any residual mother liquor.

    • Dry the product under vacuum.

Protocol 2: Deracemization via Viedma Ripening (Attrition-Enhanced)

This protocol describes a typical lab-scale Viedma ripening experiment.

  • Preparation of the Slurry:

    • In a sealed vial, combine the racemic compound, the chosen solvent, and a grinding medium (e.g., glass beads).[2]

    • Add the racemizing agent (e.g., DBU) to the mixture.[2]

    • If desired, a small initial enantiomeric excess can be introduced by adding a small amount of the pure enantiomer.

  • Attrition and Ripening:

    • Place the vial on a magnetic stirrer or a shaker that provides vigorous agitation to ensure continuous grinding of the crystals by the glass beads.

    • Maintain the experiment at a constant temperature (e.g., room temperature).[2]

  • Monitoring and Analysis:

    • At regular intervals, stop the agitation briefly and withdraw a sample of the slurry.

    • Filter the sample to isolate the solid.

    • Wash the solid and analyze its enantiomeric excess by chiral HPLC.

  • Completion and Isolation:

    • Continue the grinding process until the solid phase reaches a high enantiomeric excess. The time required can range from hours to several days depending on the system.[18][19]

    • Once complete, separate the product crystals from the grinding media and the mother liquor by filtration.

    • Wash and dry the final product.

Quantitative Data Summary

Table 1: Effect of Operating Parameters on Deracemization Time via Temperature Cycling for NMPA

Experiment IDInitial ee (%)Cooling Rate (°C/min)Temperature Range (°C)System Volume (mL)Total Process Time (h)
2-100.2230 - 415013
2200.2230 - 41509
2+400.2230 - 41507
2d-101.3030 - 4150~13
2d201.3030 - 4150~9
2d+401.3030 - 4150~7

Data adapted from Breveglieri et al., Crystal Growth & Design.[17]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation of Initial Slurry cluster_process 2. Deracemization Process cluster_monitor 3. Monitoring & Analysis cluster_isolate 4. Product Isolation prep_racemate Racemic Compound prep_slurry Homogeneous Slurry prep_racemate->prep_slurry prep_solvent Solvent prep_solvent->prep_slurry prep_ee Initial ee Introduction prep_ee->prep_slurry prep_agent Racemizing Agent prep_agent->prep_slurry process_choice Select Method prep_slurry->process_choice process_temp Temperature Cycling process_choice->process_temp Temp. process_viedma Viedma Ripening process_choice->process_viedma Attrition monitor_sample Periodic Sampling process_temp->monitor_sample process_viedma->monitor_sample monitor_filter Filtration monitor_sample->monitor_filter monitor_hplc Chiral HPLC Analysis monitor_filter->monitor_hplc monitor_check ee > 95%? monitor_hplc->monitor_check monitor_check->process_choice No iso_filter Final Filtration monitor_check->iso_filter Yes iso_wash Washing iso_filter->iso_wash iso_dry Drying iso_wash->iso_dry iso_product Enantiopure Product iso_dry->iso_product

Caption: General workflow for crystallization-induced chiral inversion experiments.

Troubleshooting_Flowchart cluster_solutions Troubleshooting Actions start Experiment Start check_crystals Crystals Formed? start->check_crystals check_ee Enantiomeric Excess (ee) Increasing? check_crystals->check_ee Yes sol_supersat Increase Supersaturation: - Evaporate solvent - Cool further - Add seed crystals check_crystals->sol_supersat check_yield Yield Acceptable? check_ee->check_yield Yes sol_racemize Optimize Racemization: - Increase catalyst conc. - Adjust temperature check_ee->sol_racemize No sol_nucleation Control Nucleation: - Slow cooling rate - Gentle agitation check_ee->sol_nucleation Fluctuating end_success Successful Deracemization check_yield->end_success Yes sol_solvent Adjust Solvent Volume: - Reduce initial solvent check_yield->sol_solvent No sol_supersat->check_crystals sol_racemize->check_ee sol_nucleation->check_ee sol_solvent->start Restart with new conditions

Caption: Decision-making flowchart for troubleshooting common experimental issues.

References

Technical Support Center: Synthesis of (S)-2-Bromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (S)-2-Bromo-3-phenylpropionic acid. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound via the diazotization-bromination of L-phenylalanine.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction.[1] 2. Decomposition of the diazonium salt intermediate due to elevated temperatures. 3. Loss of product during workup and extraction.[1] 4. Formation of byproducts.[1]1. Ensure sufficient reaction time (typically 1-3 hours after NaNO₂ addition).[2][3] 2. Strictly maintain the reaction temperature between 0-5°C.[2][3] 3. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl ether) and combine the organic layers.[2][3] 4. Control the addition rate of sodium nitrite and ensure high-purity reagents.
Formation of Brown Fumes (Nitrogen Oxides) The reaction between sodium nitrite and the acidic solution is too rapid.[2]Add the sodium nitrite solution slowly and dropwise while vigorously stirring the reaction mixture.[2] Ensure the temperature is maintained below 5°C.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by column chromatography on silica gel. 2. If recrystallization is attempted, ensure the correct solvent is used and that the product is not highly soluble at low temperatures.[1] Dry the product thoroughly under vacuum.
Inconsistent Results Variations in reagent quality, reaction temperature, or addition rates between batches.Standardize the experimental protocol. Use reagents from the same supplier and batch if possible. Calibrate thermometers and ensure consistent stirring.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and cost-effective method is the diazotization of L-phenylalanine followed by bromination.[2][4] This reaction stereospecifically converts the amino group of L-phenylalanine into a bromine atom with retention of configuration.[4]

Q2: Why is temperature control so critical in this synthesis?

A2: The reaction proceeds through a diazonium salt intermediate, which is unstable at higher temperatures. Maintaining a low temperature (0-5°C) is essential to prevent the decomposition of this intermediate, which would otherwise lead to the formation of byproducts and a lower yield of the desired product.[3]

Q3: What are the key reagents and their roles in the diazotization-bromination of L-phenylalanine?

A3:

  • L-phenylalanine: The chiral starting material.

  • Hydrobromic Acid (HBr): Provides the acidic medium and the bromide nucleophile.

  • Sodium Nitrite (NaNO₂): The diazotizing agent that converts the amino group into a diazonium group.[3]

Q4: How can I purify the crude this compound?

A4: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[1][2] The choice of method depends on the nature and quantity of the impurities.

Q5: What are some common byproducts in this reaction?

A5: Potential byproducts include (S)-2-hydroxy-3-phenylpropanoic acid, formed if water acts as a nucleophile, and other products arising from the decomposition of the diazonium salt. Using an excess of bromide ions can help to favor the desired substitution.

Experimental Workflow and Logic Diagram

The following diagrams illustrate the experimental workflow for the synthesis and a logic diagram for troubleshooting low yields.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve L-Phenylalanine in HBr B Cool solution to 0-5°C A->B D Slowly add NaNO₂ solution to the reaction mixture B->D C Prepare aqueous NaNO₂ solution E Stir at 0-5°C for 1-2 hours D->E F Extract with organic solvent E->F G Dry organic layer F->G H Evaporate solvent G->H I Purify crude product (Recrystallization/Chromatography) H->I J J I->J Characterize final product

Caption: Experimental workflow for the synthesis of this compound.

G A Low Yield? B Check Temperature Control A->B Yes C Review Reagent Addition Rate A->C Yes D Assess Workup Procedure A->D Yes E Analyze for Byproducts A->E Yes F Maintain 0-5°C B->F G Slow, dropwise addition of NaNO₂ C->G H Ensure efficient extraction D->H I Use high-purity HBr E->I

Caption: Troubleshooting logic for low yield in the synthesis.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of this compound from L-phenylalanine.

Materials:

  • L-phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (or Ethyl Ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine in an aqueous solution of 48% hydrobromic acid.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.

  • Separately, prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred L-phenylalanine solution over a period of at least 30 minutes, ensuring the temperature does not exceed 5°C. The evolution of brown nitrogen oxide fumes should be minimized by a slow addition rate.[2]

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours.[2]

  • Allow the reaction mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[2]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[2]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields from various sources.

Starting MaterialKey ReagentsReaction Temperature (°C)Reaction Time (hours)Reported Yield (%)Reference
L-phenylalanineNaNO₂, HBr0-5288[3]
D-phenylalanineNaNO₂, HBrRoom Temperature380[3]
D-phenylalanineNaNO₂, KBr, H₂SO₄0 to Room Temperature3~62[3]
D-phenylalanineNaNO₂, HBr-5 to 0543[3]

References

Low yield in the synthesis of (R)-2-bromo-3-phenyl-propionic acid troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (R)-2-bromo-3-phenyl-propionic acid, particularly focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce (R)-2-bromo-3-phenyl-propionic acid?

A1: The most prevalent method for synthesizing (R)-2-bromo-3-phenyl-propionic acid is through the diazotization of (D)-phenylalanine, followed by a bromination reaction. This stereospecific reaction generally retains the configuration at the alpha-carbon. Another method, the Hell-Volhard-Zelinsky (HVZ) reaction, can be used for the α-bromination of 3-phenyl-propionic acid, but this typically yields a racemic mixture and is less common for producing the specific (R)-enantiomer.

Q2: What is a typical yield for the synthesis of (R)-2-bromo-3-phenyl-propionic acid from (D)-phenylalanine?

A2: Reported yields for the synthesis starting from (D)-phenylalanine vary significantly depending on the specific reaction conditions. Yields can range from as low as 43% to as high as 92.7%.[1] The key to achieving high yields lies in the careful control of reaction parameters such as temperature, reactant stoichiometry, and work-up procedures.

Q3: What are the critical reaction parameters that influence the yield and purity of the final product?

A3: Several parameters are crucial for a successful synthesis:

  • Temperature: The reaction is typically carried out at low temperatures, often between -10°C and 0°C, to control the decomposition of the diazonium salt intermediate and minimize side reactions.[1][2]

  • Stoichiometry of Reagents: The molar ratios of (D)-phenylalanine, sodium nitrite, and the bromine source (e.g., hydrobromic acid, potassium bromide) are critical. An excess of sodium nitrite can lead to the formation of toxic vapors and byproducts.[1]

  • Solvent System: The reaction is often performed in a biphasic system, using an aqueous solvent and an organic solvent (e.g., toluene, halogenated hydrocarbons) to facilitate product extraction and improve yield.[1]

  • Reaction Time: The duration of the reaction, including the addition of reagents and the subsequent stirring period, needs to be optimized to ensure complete conversion without significant product degradation.

Q4: How can the purity of (R)-2-bromo-3-phenyl-propionic acid be assessed and improved?

A4: The purity of the final product can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and chromatography (e.g., HPLC). Purification is typically achieved through extraction and recrystallization from a suitable solvent.[3] Washing the organic extract with water can help remove inorganic impurities.

Troubleshooting Guide: Low Yield

This guide addresses common issues leading to low yields in the synthesis of (R)-2-bromo-3-phenyl-propionic acid and provides potential solutions.

Observed Problem Potential Cause Recommended Solution
Low overall yield after work-up. Incomplete reaction.- Ensure the reaction is stirred for the recommended duration at the specified temperature to allow for complete conversion. - Monitor the reaction progress using TLC or another suitable analytical technique.
Decomposition of the diazonium salt intermediate.- Maintain a consistently low temperature (e.g., -5°C to 0°C) throughout the addition of sodium nitrite and the subsequent reaction period.[1] - Ensure efficient stirring to prevent localized overheating.
Product loss during extraction.- Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous phase. - Use a separating funnel of appropriate size to minimize losses at the interface.
Formation of byproducts.- Carefully control the stoichiometry of the reactants, particularly avoiding a large excess of sodium nitrite.[1] - The presence of a bromide salt in addition to HBr can sometimes suppress byproduct formation and improve yield.[2]
Oily product that is difficult to crystallize. Presence of impurities.- Wash the organic extract thoroughly with water and brine to remove any residual acids or salts. - Consider a column chromatography purification step if recrystallization is ineffective.
Incorrect recrystallization solvent or procedure.- Experiment with different solvent systems for recrystallization. - Ensure the crude product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly to promote crystal growth.
Formation of an inseparable emulsion during extraction. High concentration of salts or other solutes.- Add a small amount of brine (saturated NaCl solution) to the emulsion to help break it. - Centrifugation can also be an effective method for separating the layers.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-bromo-3-phenyl-propionic acid from (D)-phenylalanine

This protocol is a generalized procedure based on commonly reported methods.[1][2]

Materials:

  • (D)-phenylalanine

  • Concentrated Hydrobromic Acid (48%)

  • Sodium Nitrite

  • Toluene (or another suitable organic solvent)

  • Demineralized Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve (D)-phenylalanine in a mixture of concentrated hydrobromic acid and water.

  • Cool the mixture to a temperature between -10°C and 0°C using an ice-salt bath.

  • Add the organic solvent (e.g., toluene) to the reaction mixture.

  • Slowly add a solution of sodium nitrite in water dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 0°C.

  • After the addition is complete, continue to stir the mixture at 0°C for a specified period (e.g., 2-5 hours).

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional period.

  • Transfer the mixture to a separating funnel and separate the organic layer.

  • Extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude (R)-2-bromo-3-phenyl-propionic acid.

  • Purify the crude product by recrystallization if necessary.

Table 1: Comparison of Reported Reaction Conditions and Yields

Reference Starting Material Key Reagents Temperature (°C) Reaction Time (h) Yield (%)
U.S. Pat. No. 5,238,932(D)-phenyl-alanineNaNO₂, 49% HBr-5 to 0543
Spaltenstein A. et al., 1993Phenyl-alanineNaNO₂, NaBr, HBrRoom Temp.380
Coric P. et al., 1996Amino acidNaNO₂, 48% HBr0288
U.S. Pat. No. 6,103,931 A(D)-phenyl-alanineNaNO₂, conc. HBr, Toluene-7 to -6492.7
WO 01/58841 A1D-phenylalanineNaNO₂, HBr, Bromide Salt-5 to 106 (NaNO₂ addition)84

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve (D)-phenylalanine in HBr and Water B Cool to -10°C to 0°C A->B C Add Organic Solvent (e.g., Toluene) B->C D Slowly Add NaNO₂ Solution C->D E Stir at 0°C D->E F Warm to RT and Stir E->F G Separate Organic Layer F->G Proceed to Work-up H Extract Aqueous Layer G->H I Combine & Wash Organic Layers H->I J Dry Organic Layer I->J K Evaporate Solvent J->K L Recrystallize Product K->L M M L->M Final Product: (R)-2-bromo-3-phenyl-propionic acid

Caption: Experimental workflow for the synthesis of (R)-2-bromo-3-phenyl-propionic acid.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Q1 Was the reaction temperature maintained below 0°C during NaNO₂ addition? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the correct stoichiometry of reactants used? A1_Yes->Q2 S1 Potential decomposition of diazonium salt. Optimize cooling and slow down addition. A1_No->S1 S1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the work-up procedure followed correctly? A2_Yes->Q3 S2 Inaccurate stoichiometry can lead to side reactions or incomplete conversion. Recalculate and use precise amounts. A2_No->S2 S2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are there significant byproducts visible in the crude product analysis (e.g., TLC, NMR)? A3_Yes->Q4 S3 Product loss during extraction is likely. Perform multiple extractions and ensure proper phase separation. A3_No->S3 S3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No S4 Side reactions occurred. Consider adjusting reactant ratios or adding a bromide salt. A4_Yes->S4 End Yield Improved A4_No->End S4->End

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Optimization of reaction conditions for the synthesis of 2-bromo-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-bromo-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-bromo-3-phenylpropanoic acid?

The two primary precursors for the synthesis of 2-bromo-3-phenylpropanoic acid are trans-cinnamic acid and the amino acid L-phenylalanine. The choice of starting material often depends on the desired stereochemistry of the final product and the available reagents.

Q2: What are the main synthetic routes to prepare 2-bromo-3-phenylpropanoic acid?

There are two principal methods for the synthesis of 2-bromo-3-phenylpropanoic acid:

  • Addition of Hydrogen Bromide to Cinnamic Acid: This method involves the electrophilic addition of hydrogen bromide (HBr) across the double bond of trans-cinnamic acid.

  • Diazotization and Bromination of Phenylalanine: This route converts L-phenylalanine into the target molecule through a diazotization reaction followed by a nucleophilic substitution with bromide. This method is often employed when a specific stereoisomer is desired.[1]

Q3: What is the expected melting point of 2-bromo-3-phenylpropanoic acid?

The reported melting point for 2-bromo-3-phenylpropanoic acid can vary depending on the stereoisomer. For instance, the erythro form, which is a common product from the bromination of trans-cinnamic acid followed by HBr elimination, has a distinct melting point from other isomers. It is crucial to compare the obtained melting point with literature values for the specific isomer you are synthesizing.

Q4: What are the key safety precautions to consider during this synthesis?

Bromine and hydrogen bromide are corrosive and toxic. All manipulations involving these reagents should be performed in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Care should be taken during the handling of phosphorus tribromide, which is also a corrosive and reactive compound.[3][4]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the reaction has been allowed to proceed for the recommended time and at the appropriate temperature. For the Hell-Volhard-Zelinsky reaction, conditions can be harsh, requiring elevated temperatures and sufficient reaction time.[3][4] When using cinnamic acid and HBr, heating might be necessary to drive the reaction to completion.

  • Possible Cause: Suboptimal reagent quality.

    • Solution: Use fresh, high-purity reagents. For instance, the HBr solution should be free of elemental bromine to avoid the formation of dibrominated byproducts.

  • Possible Cause: Loss of product during workup or purification.

    • Solution: Optimize the extraction and recrystallization steps. Ensure the pH is appropriately adjusted during extractions to maximize the partitioning of the carboxylic acid into the desired phase. When recrystallizing, use a minimal amount of a suitable solvent and cool the solution slowly to maximize crystal formation and minimize loss in the mother liquor.

Problem 2: Formation of an Unexpected Side Product, 2,3-dibromo-3-phenylpropanoic acid

  • Possible Cause: Presence of elemental bromine (Br₂) in the reaction mixture.

    • Solution: This is a common issue when the intended reaction is the addition of HBr to cinnamic acid. Ensure that the HBr reagent is not contaminated with Br₂. If pyridinium tribromide is used as a bromine source, it will lead to the dibrominated product.[5] To remove trace amounts of bromine, the reaction mixture can be washed with a solution of sodium thiosulfate.

Problem 3: The isolated product has a different melting point than expected.

  • Possible Cause: Formation of a different stereoisomer.

    • Solution: The stereochemical outcome of the reaction is highly dependent on the reaction mechanism. For example, the addition of bromine to trans-cinnamic acid typically results in the erythro diastereomer.[6][7] Analyze the product using techniques like NMR spectroscopy to determine the stereochemistry and compare it with the expected isomer.

  • Possible Cause: The product is impure.

    • Solution: Purify the product further by recrystallization or column chromatography. The presence of starting materials or byproducts can depress and broaden the melting point range.

Problem 4: Difficulty in purifying the final product.

  • Possible Cause: The product is an oil or does not crystallize easily.

    • Solution: Try different solvent systems for recrystallization. A mixed solvent system can sometimes induce crystallization.[5] If recrystallization fails, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be an effective purification method.

  • Possible Cause: Traces of solvent are difficult to remove.

    • Solution: If traces of acetic acid are present, more than one washing with a non-polar solvent may be necessary.[8] Drying the product under high vacuum can also help remove residual solvents.

Experimental Protocols

Method 1: Synthesis via Hell-Volhard-Zelinsky Reaction of 3-Phenylpropanoic Acid

This method involves the alpha-bromination of 3-phenylpropanoic acid.

Materials:

  • 3-Phenylpropanoic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenylpropanoic acid and a catalytic amount of red phosphorus.

  • Heat the mixture.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and will start to reflux.

  • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to quench the excess bromine and phosphorus tribromide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Synthesis from L-Phenylalanine via Diazotization

This method yields the (S)-enantiomer of 2-bromo-3-phenylpropanoic acid.[1]

Materials:

  • L-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve L-phenylalanine in an aqueous solution of hydrobromic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Vigorous stirring is essential.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for a specified time.

  • Allow the reaction to warm to room temperature and continue stirring.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Different Synthetic Routes

ParameterHell-Volhard-ZelinskyDiazotization of Phenylalanine
Starting Material 3-Phenylpropanoic AcidL-Phenylalanine
Key Reagents PBr₃ (or red P + Br₂), Br₂NaNO₂, HBr
Typical Solvent Neat or high-boiling inert solventWater
Reaction Temperature High temperature (reflux)0-5 °C
Typical Yield VariableGood to excellent[1]
Stereocontrol Racemization at α-carbonRetention of configuration

Visualizations

experimental_workflow_hvz start Start: 3-Phenylpropanoic Acid reagents Add Red Phosphorus and Bromine start->reagents reflux Heat to Reflux reagents->reflux quench Quench with Water reflux->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Recrystallization/Chromatography) evaporate->purify product Product: 2-Bromo-3-phenylpropanoic Acid purify->product

Caption: Experimental workflow for the synthesis of 2-bromo-3-phenylpropanoic acid via the Hell-Volhard-Zelinsky reaction.

experimental_workflow_diazotization start Start: L-Phenylalanine dissolve Dissolve in HBr (aq) start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ (aq) dropwise cool->add_nitrite stir_cold Stir at low temperature add_nitrite->stir_cold warm Warm to Room Temperature stir_cold->warm extract Extract with Organic Solvent warm->extract wash Wash and Dry Organic Layer extract->wash concentrate Concentrate wash->concentrate product Product: (S)-2-Bromo-3-phenylpropanoic Acid concentrate->product

Caption: Experimental workflow for the synthesis of (S)-2-bromo-3-phenylpropanoic acid from L-phenylalanine.

troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes reagent_issue Reagent Quality Issue? start->reagent_issue No incomplete_rxn->reagent_issue No increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp Yes workup_loss Loss during Workup? reagent_issue->workup_loss No check_reagents Use Fresh/Pure Reagents reagent_issue->check_reagents Yes optimize_workup Optimize Extraction/Purification workup_loss->optimize_workup Yes

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Preventing racemization during the synthesis of chiral bromo acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral bromo acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with preventing racemization during these critical synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a problem in the synthesis of chiral bromo acids?

A1: Racemization is the process that leads to the formation of a racemic mixture (an equal mixture of both enantiomers) from a single enantiomer. In drug development and other fields, often only one enantiomer of a chiral molecule is biologically active. The other can be inactive or even harmful.[1] Therefore, maintaining the stereochemical integrity of chiral molecules like bromo acids during synthesis is crucial.

Q2: What is the primary cause of racemization during the α-bromination of carboxylic acids?

A2: The primary cause of racemization, especially in reactions like the Hell-Volhard-Zelinsky (HVZ) reaction, is the formation of a planar enol or enolate intermediate.[2][3][4] Once this planar intermediate is formed, the subsequent addition of the bromine atom can occur from either face of the molecule with equal probability, leading to a racemic mixture.[4]

Q3: What are the main strategies to prevent racemization?

A3: The main strategies include:

  • Starting from chiral precursors: Using a chiral starting material, such as an α-amino acid, and converting it to the α-bromo acid under stereospecific conditions.[5][6]

  • Using chiral auxiliaries: Temporarily attaching a chiral molecule (the auxiliary) to the carboxylic acid to direct the bromination to one face.[7][][9]

  • Enzymatic methods: Employing enzymes for kinetic resolution of a racemic mixture or for stereoselective bromination.[1][10][11]

  • Modifying reaction conditions: Adjusting parameters like temperature, reagents, and reaction time in classical methods like the HVZ reaction to suppress racemization.

Q4: Can I use the Hell-Volhard-Zelinsky (HVZ) reaction for a chiral carboxylic acid without causing racemization?

A4: The standard HVZ reaction conditions (Br₂ and PBr₃) are known to cause racemization due to the formation of an acid bromide enol intermediate.[2][3][12] However, modifications such as using N-bromosuccinimide (NBS) with an acid chloride under specific conditions may reduce the extent of racemization.[13] For preserving chirality, alternative methods are generally recommended.

Q5: How do protecting groups help in preventing racemization?

A5: Protecting groups can be used to modify the reactivity of functional groups and prevent side reactions.[14][15] In the context of preventing racemization, protecting the carboxylic acid as an amide or another derivative that is less prone to enolization can be an effective strategy.[16] Additionally, in peptide synthesis, certain protecting groups on amino acid side chains can inhibit racemization.[14][16]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Significant loss of optical purity (high degree of racemization) Formation of a planar enol/enolate intermediate, especially under harsh reaction conditions (e.g., high temperature, strong acid/base).[4][17]* Consider synthesizing the α-bromo acid from a corresponding α-amino acid, which often proceeds with retention of configuration.[6] * Employ a chiral auxiliary to direct the stereochemistry of the bromination.[7][] * If using the HVZ reaction, try milder conditions or alternative brominating agents like NBS.[13][18]
Low reaction yield Incomplete reaction, side reactions, or product degradation.* Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. * Ensure all reactants are fully dissolved; consider changing the solvent.[19] * For equilibrium-limited reactions like Fischer esterification (if used as a protection step), use an excess of one reactant or remove a product (e.g., water) as it forms.[19]
Difficulty in separating enantiomers after resolution The chosen resolving agent forms diastereomers that have very similar physical properties.* Experiment with different chiral resolving agents. For a racemic acid, use a chiral base (e.g., (-)-brucine, (+)-cinchonine), and for a racemic base, use a chiral acid (e.g., (+)-tartaric acid, (+)-camphor-10-sulfonic acid).[20] * Optimize the crystallization conditions (solvent, temperature) to improve the separation of diastereomeric salts.
Side product formation The reaction conditions may be too harsh, leading to degradation or unwanted reactions. For instance, high temperatures during esterification can sometimes cause decarboxylation.[19]* Use milder reaction conditions (e.g., lower temperature, weaker base).[21] * Employ more selective reagents. For example, using coupling reagents like HATU with additives like HOBt can suppress side reactions and racemization in amidation.[19]

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (e.e.) for different methods of preparing chiral α-bromo acids.

Method Starting Material Typical Yield Typical Enantiomeric Excess (e.e.) Key Considerations
Diazotization of α-Amino Acids Chiral α-Amino AcidGood to Excellent (up to 96%)[6]Excellent (>98%)[5]Generally proceeds with retention of configuration.[6] A reliable method for obtaining high enantiopurity.[5]
Hell-Volhard-Zelinsky (Standard) Chiral Carboxylic AcidVariableLow (leads to racemic mixture)[2][3]Not recommended for maintaining chirality due to enol formation.[2][3]
Asymmetric Bromination with Chiral Auxiliary Achiral Carboxylic AcidGoodGood to ExcellentThe choice of auxiliary is critical for high stereocontrol. The auxiliary needs to be removed in a subsequent step.[7]
Enzymatic Kinetic Resolution Racemic α-Bromo Acid EsterMax. 50% for the desired enantiomerExcellentOne enantiomer is selectively hydrolyzed or transesterified, leaving the other unreacted.[10][11]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Bromo-3-methylbutanoic Acid from (S)-Valine

This protocol is based on the diazotization of an α-amino acid, which typically proceeds with retention of configuration.

Materials:

  • (S)-Valine

  • Potassium bromide (KBr)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve (S)-Valine and potassium bromide in deionized water.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 0 °C.

  • Add a solution of sodium nitrite in deionized water dropwise to the reaction mixture, ensuring the temperature does not rise above 0 °C. Vigorous stirring is essential during this addition.

  • After the addition is complete, continue stirring the mixture at 0 °C for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with a small amount of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-bromo-3-methylbutanoic acid.

  • Purify the product by distillation or chromatography as needed.

Disclaimer: This is a generalized protocol. Researchers should consult specific literature for detailed amounts and safety precautions.

Visualizations

Decision-Making Workflow for Preventing Racemization

The following diagram provides a logical workflow to help researchers select an appropriate strategy for synthesizing a chiral bromo acid while minimizing racemization.

racemization_prevention_workflow start Start: Need to synthesize a chiral bromo acid chiral_precursor Is a chiral precursor (e.g., amino acid) readily available? start->chiral_precursor achiral_start Starting from an achiral carboxylic acid chiral_precursor->achiral_start No method_amino_acid Use diazotization of the corresponding amino acid. chiral_precursor->method_amino_acid Yes high_ee_required Is very high enantiomeric excess (>98%) critical? resolution_viable Is resolution of a racemic mixture an option? high_ee_required->resolution_viable No method_auxiliary Use a chiral auxiliary for asymmetric bromination. high_ee_required->method_auxiliary Yes achiral_start->high_ee_required method_enzymatic Perform enzymatic kinetic resolution of the racemic bromo acid/ester. resolution_viable->method_enzymatic Yes method_hvz Use modified HVZ or other methods, accepting potential for some racemization. resolution_viable->method_hvz No end End: Chiral bromo acid synthesized method_amino_acid->end method_auxiliary->end method_enzymatic->end method_hvz->end

Caption: Decision workflow for selecting a synthesis strategy.

References

Technical Support Center: Purification of (S)-2-Bromo-3-phenylpropionic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of (S)-2-Bromo-3-phenylpropionic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: I dissolved my crude this compound in the hot recrystallization solvent, but upon cooling, it separated as an oil instead of forming solid crystals. What should I do?

  • Answer: "Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[1] To resolve this, you can try the following:

    • Reheat and Add More Solvent: Gently reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool slowly.[1]

    • Slow Cooling: Cool the solution very slowly to encourage crystal nucleation over oil formation. You can do this by leaving the flask at room temperature in an insulated container.[1]

    • Solvent System Modification: If the issue persists, consider changing the solvent or using a mixed solvent system. A good solvent pair consists of one solvent in which the compound is highly soluble and another in which it is poorly soluble.[2] For instance, a mixture of MTBE and heptanes has been successfully used for the recrystallization of the (R)-enantiomer.[3]

Issue 2: No crystals form upon cooling.

  • Question: My solution of this compound has cooled to room temperature, but no crystals have appeared. What went wrong?

  • Answer: The absence of crystal formation is typically due to either using an excessive amount of solvent or the solution being in a supersaturated state.[1] Here are some techniques to induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: If available, add a tiny "seed" crystal of pure this compound to the solution. This will act as a template for crystallization.[4]

    • Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[4]

    • Cooling Further: If crystals still do not form at room temperature, try cooling the solution in an ice bath.

Issue 3: The recrystallized product has a low melting point and appears impure.

  • Question: After recrystallization, the melting point of my this compound is broad and lower than the literature value. Why is this, and how can I improve the purity?

  • Answer: A low and broad melting point range is a strong indicator of impurities. This can happen if the crystallization process was too rapid, trapping impurities within the crystal lattice.[4] To obtain a purer product:

    • Slow Down Crystallization: Ensure the solution cools slowly and undisturbed. Rapid cooling often leads to the formation of small, less pure crystals.

    • Second Recrystallization: A second recrystallization of the obtained solid can significantly improve purity.

    • Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

Issue 4: The recovery yield is very low.

  • Question: I successfully obtained pure crystals, but the final yield of this compound is much lower than expected. How can I improve my recovery?

  • Answer: A low yield can result from several factors:

    • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[4] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, some product may crystallize prematurely and be lost. Ensure the filtration apparatus is pre-heated.

    • Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation before filtration.

    • Second Crop of Crystals: You can often recover more product by concentrating the mother liquor (by evaporating some of the solvent) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable solvent for the recrystallization of this compound?

  • Q2: Why is it important to use an anhydrous solvent for the recrystallization of this compound?

    • A2: Some sources indicate that 3-bromo-3-phenylpropanoic acid is readily decomposed by water.[5][8] Therefore, using an anhydrous (dry) solvent is recommended to prevent potential degradation of the product, which would lower the yield and purity.

  • Q3: What is the expected melting point of pure this compound?

    • A3: The reported melting point for this compound is in the range of 145-155°C.[9] A sharp melting point within this range is a good indicator of high purity.

  • Q4: How can I confirm the enantiomeric purity of my recrystallized product?

    • A4: The enantiomeric excess (ee) of your product can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.

Quantitative Data Summary

ParameterValueCompoundSource
Melting Point 145-155°CThis compound[9]
Melting Point 137°C3-Bromo-3-phenylpropanoic acid[5]
Molecular Weight 229.07 g/mol This compound[9]
Enantiomeric Excess (ee) 96-98% (initial), ~99% (after recrystallization)(R)-2-bromo-3-phenylpropanoic acid[3]
Solubility Insoluble in water; Soluble in dichloromethane and ethanol3-Bromo-3-phenylpropanoic acid[10]
Solubility Soluble in hot, slightly soluble in cold carbon disulfide3-Bromo-3-phenylpropanoic acid[5]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Choose an appropriate solvent or solvent pair. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., MTBE, ethanol) and a solvent in which it is less soluble (e.g., heptane, water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Compound Oiled Out? cool->oiling_out crystals_form Crystals Formed? induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes oiling_out->crystals_form No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->oiling_out induce_crystallization->crystals_form reduce_volume Reduce Solvent Volume and Recool induce_crystallization->reduce_volume Still No Crystals reduce_volume->crystals_form

Caption: A flowchart for troubleshooting common issues during recrystallization.

G Factors Affecting Recrystallization Success success Successful Recrystallization (High Purity & Yield) solvent Choice of Solvent solvent->success solvent_prop Good solubility at high temp Poor solubility at low temp solvent->solvent_prop cooling_rate Cooling Rate cooling_rate->success cooling_prop Slow and undisturbed cooling_rate->cooling_prop concentration Solution Concentration concentration->success concentration_prop Saturated solution (not supersaturated) concentration->concentration_prop purity Initial Purity of Crude Product purity->success purity_prop Minimal soluble impurities purity->purity_prop

Caption: Key factors influencing the success of a recrystallization experiment.

References

Technical Support Center: Purification of Crude 2-Bromo-3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-bromo-3-phenylpropanoic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of crude 2-bromo-3-phenylpropanoic acid.

FAQs

Q1: What are the most common impurities in crude 2-bromo-3-phenylpropanoic acid?

A1: The primary impurities depend on the synthetic route used.

  • From Cinnamic Acid: The most common impurity is unreacted trans-cinnamic acid. Residual bromine may also be present, giving the product a yellowish tint.

  • From Phenylalanine: Unreacted L- or D-phenylalanine is a likely impurity.

  • Stereoisomers: Depending on the reaction conditions, undesired stereoisomers (diastereomers or enantiomers) of 2-bromo-3-phenylpropanoic acid can be present.

Q2: My purified product has a low melting point and a broad melting range. What is the likely cause?

A2: A low and broad melting point is a strong indicator of impurities. The presence of the starting material, cinnamic acid, is a common cause.[1] Impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range.

Q3: The crude product is an oil and does not solidify. How can I proceed with purification?

A3: Oiling out can occur if the concentration of impurities is high. Consider performing a preliminary purification step like an acid-base extraction to remove the bulk of the impurities before attempting crystallization.

Q4: During aqueous workup or recrystallization with aqueous solvents, I am seeing significant product loss and the formation of new, unidentified substances. What is happening?

A4: 2-Bromo-3-phenylpropanoic acid can be sensitive to water, especially at elevated temperatures, and may decompose.[2] It is advisable to use anhydrous solvents for recrystallization whenever possible. If an aqueous workup is necessary, it should be performed quickly and at low temperatures.

Q5: My recrystallization is not yielding a significant amount of pure product. What can I do?

A5: This could be due to several factors:

  • Solvent Choice: The chosen solvent may be too good a solvent for your compound, preventing precipitation upon cooling. You may need to try a different solvent or a mixed-solvent system.

  • Concentration: The solution may be too dilute. Try concentrating the solution before cooling.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Data Presentation

The following table summarizes the expected purity of 2-bromo-3-phenylpropanoic acid after various purification methods.

Purification MethodStarting Purity (Typical)Purity After Purification (Typical)Key Impurities Removed
Recrystallization85-90%>95%Unreacted starting materials (e.g., cinnamic acid)
Acid-Base Extraction85-90%90-95%Neutral and basic impurities
Column Chromatography90-95%>98%Closely related impurities, stereoisomers

Experimental Protocols

1. Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is suitable for removing unreacted cinnamic acid.

  • Procedure:

    • Dissolve the crude 2-bromo-3-phenylpropanoic acid in a minimal amount of hot ethanol.

    • While the solution is still hot, add hot water dropwise until the solution begins to turn cloudy.

    • If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the crystals in a desiccator.[3]

2. Recrystallization from an Anhydrous Solvent (Carbon Disulfide)

This method is recommended to avoid decomposition of the product.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot, dry carbon disulfide.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold, dry carbon disulfide.

    • Dry the crystals under vacuum.

3. Acid-Base Extraction

This protocol is useful for removing neutral impurities.

  • Procedure:

    • Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The 2-bromo-3-phenylpropanoic acid will move to the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify it with dilute hydrochloric acid until the product precipitates.

    • Collect the precipitated product by vacuum filtration.

    • Wash the product with cold water and dry it thoroughly.

Visualizations

Workflow for Purification of Crude 2-Bromo-3-Phenylpropanoic Acid

PurificationWorkflow Crude Crude 2-Bromo-3-Phenylpropanoic Acid Dissolution Dissolve in Organic Solvent (e.g., Diethyl Ether) Crude->Dissolution Extraction Acid-Base Extraction (with NaHCO3(aq)) Dissolution->Extraction Separation Separate Layers Extraction->Separation OrganicLayer Organic Layer (Neutral Impurities) Separation->OrganicLayer Discard AqueousLayer Aqueous Layer (Product Salt) Separation->AqueousLayer Acidification Acidify Aqueous Layer (with HCl) AqueousLayer->Acidification Precipitation Precipitation of Product Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (e.g., Ethanol/Water) Filtration->Recrystallization Optional Further Purification PureProduct Pure 2-Bromo-3-Phenylpropanoic Acid Drying->PureProduct Filtration2 Vacuum Filtration Recrystallization->Filtration2 Collect Crystals Drying2 Drying Filtration2->Drying2 Dry Crystals Drying2->PureProduct

Caption: General workflow for the purification of crude 2-bromo-3-phenylpropanoic acid.

Troubleshooting Logic for Impure Product

TroubleshootingLogic Start Impure Product Detected (e.g., Low/Broad Melting Point) CheckTLC Analyze by TLC Start->CheckTLC MultipleSpots Multiple Spots Observed? CheckTLC->MultipleSpots CheckDecomposition Product Streaking or Unexpected Spots? CheckTLC->CheckDecomposition IdentifySpots Identify Spots (Co-spot with Starting Material) MultipleSpots->IdentifySpots Yes SingleSpot Single Broad Spot or Slightly Off Melting Point MultipleSpots->SingleSpot No SM_Present Starting Material Present? IdentifySpots->SM_Present Recrystallize Perform Recrystallization SM_Present->Recrystallize Yes ColumnChrom Consider Column Chromatography SM_Present->ColumnChrom No Recrystallize->CheckTLC Re-analyze ColumnChrom->CheckTLC Re-analyze Decomposition Possible Decomposition. Use Anhydrous Solvents. CheckDecomposition->Decomposition Yes Isomers Isomeric Impurities Possible SingleSpot->Isomers Isomers->ColumnChrom

Caption: A troubleshooting decision tree for an impure product.

References

Side reaction pathways in the bromination of cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting the bromination of cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of trans-cinnamic acid?

The primary product is 2,3-dibromo-3-phenylpropanoic acid. The reaction typically proceeds via an anti-addition of bromine across the double bond, resulting in the formation of the erythro diastereomer (a racemic mixture of (2R, 3S) and (2S, 3R) enantiomers).[1][2][3]

Q2: Why is the reaction often performed in a fume hood?

This is crucial for safety. Bromine is a volatile, toxic, and corrosive substance.[4][5] Its vapors can cause severe respiratory and eye irritation.[3] Solvents like dichloromethane and acetic acid are also irritants and should be handled with care in a well-ventilated area.[3][4]

Q3: My product has a melting point around 95°C, not the expected ~204°C. What does this indicate?

A melting point of approximately 95°C suggests the formation of the threo diastereomer ((2R, 3R) and (2S, 3S) enantiomers), which results from syn-addition of bromine.[2][4] While less common, some reaction conditions can favor this pathway. A broad melting point range around this temperature could also indicate a mixture of diastereomers or the presence of impurities.[6]

Q4: What is the purpose of adding cyclohexene at the end of the reaction?

If the reaction mixture retains a red or orange color, it indicates the presence of unreacted bromine. Cyclohexene is added to quench the excess bromine.[1][7] It rapidly reacts with bromine to form 1,2-dibromocyclohexane, which is soluble in the reaction solvent and thus easily separated from the precipitated product.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired 2,3-dibromo-3-phenylpropanoic acid. 1. Incomplete reaction. 2. Loss of product during workup. 3. Formation of side products.1. Ensure the bromine solution is added gradually and the reaction is stirred for the recommended time.[6] If the color of bromine disappears immediately upon addition, it indicates the reaction is proceeding. 2. When washing the solid product, use ice-cold solvents to minimize dissolution.[1][7] 3. See the side reaction pathways section below to identify potential byproducts and adjust reaction conditions accordingly.
The isolated product is an oil or a sticky solid instead of a crystalline solid. 1. Presence of solvent residues. 2. Formation of a mixture of diastereomers. 3. Presence of bromostyrene as a major byproduct.1. Ensure the product is thoroughly dried under vacuum. 2. Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to isolate the desired diastereomer.[4] 3. Modify the reaction conditions to suppress decarboxylation (e.g., lower temperature). Purify the product via column chromatography if necessary.
Gas evolution (effervescence) is observed during the reaction or workup. Decarboxylation of the dibrominated product or a β-lactone intermediate is occurring, leading to the formation of CO2 and β-bromostyrene.[9][10]This is a known side reaction. To minimize it, maintain a controlled temperature and avoid excessively harsh basic conditions during workup.
The final product is colored (yellow or brown). Presence of residual bromine.Wash the product thoroughly with a dilute sodium thiosulfate solution followed by cold water to remove any traces of bromine.[1]

Side Reaction Pathways

The bromination of cinnamic acid can be accompanied by several side reactions, leading to the formation of various byproducts. Understanding these pathways is crucial for optimizing the reaction and troubleshooting unexpected results.

One significant side reaction involves the formation of a β-lactone intermediate . This can occur through an intramolecular nucleophilic attack of the carboxylic acid group on the bromonium ion. This lactone can then undergo decarboxylation to yield cis-β-bromostyrene .[9]

Another potential side reaction is the decarboxylation of the 2,3-dibromo-3-phenylpropanoic acid product itself, which is often promoted by heat or base, to form β-bromostyrene .[10][11] The stereochemistry of the resulting β-bromostyrene can be influenced by the reaction conditions.

In the presence of hydrogen bromide and oxygen, a radical-mediated reaction can occur, leading to the formation of ω-bromoacetophenone and α,β-dibromohydrocinnamic acid.[12]

Side_Reactions cluster_main Main Reaction cluster_side1 β-Lactone Pathway cluster_side2 Product Decarboxylation cluster_side3 Radical Pathway cinnamic_acid Cinnamic Acid bromonium_ion Bromonium Ion Intermediate cinnamic_acid->bromonium_ion + Br2 radical_intermediate Radical Intermediate cinnamic_acid->radical_intermediate + HBr, O2 main_product 2,3-Dibromo-3-phenylpropanoic Acid bromonium_ion->main_product + Br- beta_lactone β-Lactone Intermediate bromonium_ion->beta_lactone Intramolecular attack bromostyrene2 β-Bromostyrene main_product->bromostyrene2 Decarboxylation (-CO2) (heat or base) bromostyrene cis-β-Bromostyrene beta_lactone->bromostyrene Decarboxylation (-CO2) omega_bromoacetophenone ω-Bromoacetophenone radical_intermediate->omega_bromoacetophenone

Side reaction pathways in the bromination of cinnamic acid.

Troubleshooting Workflow

The following workflow can guide researchers in troubleshooting common issues encountered during the bromination of cinnamic acid.

Troubleshooting_Workflow start Start Experiment reaction_complete Reaction Complete? start->reaction_complete product_isolated Isolate Product reaction_complete->product_isolated Yes troubleshoot_side_reactions Troubleshoot Side Reactions (See Guide) reaction_complete->troubleshoot_side_reactions No (e.g., color persists) analyze_product Analyze Product (Melting Point, NMR, etc.) product_isolated->analyze_product expected_product Product Matches Expected? analyze_product->expected_product low_yield Low Yield? expected_product->low_yield Yes expected_product->troubleshoot_side_reactions No optimize_workup Optimize Workup (e.g., cold solvent wash) low_yield->optimize_workup Yes success Successful Synthesis low_yield->success No troubleshoot_side_reactions->start Adjust Conditions optimize_workup->success

A logical workflow for troubleshooting the experiment.

Quantitative Data Summary

Reactant Solvent Temperature Major Product Major Byproduct(s) Approximate Yield of Major Product Reference
trans-Cinnamic acidDichloromethaneRefluxerythro-2,3-dibromo-3-phenylpropanoic acid-Good to high[1]
trans-Cinnamic acidGlacial Acetic Acid50°Cerythro-2,3-dibromo-3-phenylpropanoic acid-Not specified[2]
Cinnamic acidsDichloromethaneIce bathβ-Lactone intermediatecis-β-BromostyreneNot specified (focus on byproduct)[9]
cis-Cinnamic acidAcetic AcidNot specifiedthreo-2,3-dibromo-3-phenylpropanoic acidβ-BromostyreneNot specified[10]

Note: Specific quantitative yields for side products are often not reported in standard laboratory procedures. The table reflects the expected major outcomes based on the literature.

Experimental Protocol: Bromination of trans-Cinnamic Acid

This protocol is a representative example for the synthesis of erythro-2,3-dibromo-3-phenylpropanoic acid.

Materials:

  • trans-Cinnamic acid

  • Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid

  • 1.0 M solution of bromine (Br₂) in the chosen solvent

  • Cyclohexene (for quenching)

  • Sodium thiosulfate solution (for neutralizing spills)

  • Round-bottom flask

  • Condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • Reaction Setup: In a fume hood, dissolve trans-cinnamic acid in dichloromethane or glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.[1][6]

  • Attach a condenser to the flask and place an addition funnel on top of the condenser.

  • Bromine Addition: Carefully add the 1.0 M bromine solution to the addition funnel.

  • Begin stirring the cinnamic acid solution and slowly add the bromine solution dropwise from the addition funnel.[1] The red color of the bromine should disappear as it reacts. The addition should take approximately 20-30 minutes.[6]

  • Reaction: After the addition is complete, continue to stir the mixture. If heating is required, maintain a gentle reflux for about 15-20 minutes.[1][13]

  • Quenching: If the solution remains colored after the reaction period, add cyclohexene dropwise until the color disappears.[6]

  • Crystallization: Cool the reaction flask in an ice bath for 10-15 minutes to allow the product to crystallize.[1][2]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove soluble impurities. Then, wash with cold water until the odor of the solvent (e.g., acetic acid) is gone.[6]

  • Drying: Allow the product to air dry or dry in a desiccator.

  • Analysis: Determine the yield and measure the melting point of the dried product to assess its purity and identify the diastereomer formed.[1][4]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis dissolve Dissolve Cinnamic Acid in Solvent setup Set up Reflux Apparatus with Addition Funnel dissolve->setup add_br2 Slowly Add Bromine Solution setup->add_br2 stir_heat Stir and Heat (if necessary) add_br2->stir_heat quench Quench Excess Bromine with Cyclohexene stir_heat->quench cool Cool in Ice Bath to Crystallize quench->cool filter Filter Product via Vacuum Filtration cool->filter wash Wash with Cold Solvent and Water filter->wash dry Dry the Product wash->dry analyze Analyze (Yield, MP) dry->analyze

A step-by-step workflow for the bromination experiment.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 2,3-dibromo-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dibromo-3-phenylpropanoic acid, a halogenated organic compound of interest to researchers and professionals in drug development and organic synthesis. We will explore the spectral features of its diastereomers, compare 1H NMR with other analytical techniques, and provide detailed experimental protocols.

1H NMR Spectral Analysis of 2,3-dibromo-3-phenylpropanoic acid

The bromination of cinnamic acid yields 2,3-dibromo-3-phenylpropanoic acid, which can exist as two diastereomers: erythro and threo. 1H NMR spectroscopy is a powerful tool to distinguish between these stereoisomers.

The key proton signals in the 1H NMR spectrum of 2,3-dibromo-3-phenylpropanoic acid are:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield.

  • Aromatic Protons (-C₆H₅): The five protons on the phenyl ring typically appear as a multiplet in the aromatic region of the spectrum.

  • Aliphatic Protons (-CHBr-CHBr-): The two vicinal protons on the propanoic acid backbone are diastereotopic and will appear as two distinct signals, each split into a doublet by the other. The coupling constant (J-value) between these two protons is crucial for determining the relative stereochemistry.

Expected Chemical Shifts and Coupling Constants:

Based on established principles of NMR spectroscopy and data from similar compounds, the expected 1H NMR parameters for the diastereomers of 2,3-dibromo-3-phenylpropanoic acid are summarized below.

Proton AssignmentDiastereomerExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)Both~11.0 - 13.0Broad Singlet-
Aromatic (-C₆H₅)Both~7.2 - 7.5Multiplet-
Benzylic Proton (C₆H₅-CHBr-)erythro~5.1 - 5.5Doublet~10 - 12 (estimated)
α-Proton (-CHBr-COOH)erythro~5.1 - 5.5Doublet~10 - 12 (estimated)
Benzylic Proton (C₆H₅-CHBr-)threo~5.1 - 5.5Doublet~4 - 7 (estimated)
α-Proton (-CHBr-COOH)threo~5.1 - 5.5Doublet~4 - 7 (estimated)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The coupling constants are estimations based on the Karplus relationship, which correlates the dihedral angle between vicinal protons to the magnitude of the coupling constant. Generally, the erythro isomer, with the protons in a more anti-periplanar arrangement in its most stable conformation, is expected to have a larger vicinal coupling constant than the threo isomer.

Comparison with Alternative Analytical Techniques

While 1H NMR is invaluable for determining the stereochemistry and fine structural details, other analytical techniques provide complementary information for the comprehensive characterization of 2,3-dibromo-3-phenylpropanoic acid.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Infrared (IR) Spectroscopy Presence of functional groups (C=O, O-H, C-Br, aromatic C-H).Fast, simple, and non-destructive.Provides limited information on the overall molecular structure and no information on stereochemistry.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide information on stereochemistry. Isomers often have identical mass spectra.
X-ray Crystallography Unambiguous determination of the three-dimensional molecular structure, including absolute and relative stereochemistry.[1][2]Provides the most definitive structural information.Requires a single crystal of suitable quality, which can be challenging to obtain.

Experimental Protocols

1. 1H NMR Sample Preparation

A standard protocol for preparing a sample of 2,3-dibromo-3-phenylpropanoic acid for 1H NMR analysis is as follows:

  • Weighing: Accurately weigh 5-10 mg of the solid 2,3-dibromo-3-phenylpropanoic acid.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shifts.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

2. 1H NMR Data Acquisition

The following are typical parameters for acquiring a 1H NMR spectrum on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

ParameterValue
Spectrometer Frequency400 MHz
SolventCDCl₃
Temperature298 K
Number of Scans16 - 64
Relaxation Delay1.0 s
Pulse Width90°
Spectral Width-2 to 16 ppm
Acquisition Time~ 4 s

Visualizations

diastereomer_logic start Analysis of Vicinal Protons in 1H NMR Spectrum j_coupling Measure Vicinal Coupling Constant (J) start->j_coupling erythro Erythro Diastereomer j_coupling->erythro  Large J value (~10-12 Hz) threo Threo Diastereomer j_coupling->threo  Small J value (~4-7 Hz)

References

A Comparative Guide: Elemental Bromine vs. Pyridinium Tribromide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a brominating agent is a critical decision that impacts reaction efficiency, safety, and scalability. This guide provides an objective comparison of elemental bromine (Br₂) and pyridinium tribromide (Py·Br₃), offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Elemental bromine, a fuming red-brown liquid, has long been a staple in organic synthesis for the introduction of bromine atoms into molecules. However, its high toxicity, corrosiveness, and volatility pose significant handling challenges and safety risks.[1][2] Pyridinium tribromide, a stable, crystalline, red-orange solid, has emerged as a safer and more convenient alternative, serving as a solid source of bromine that releases the element in situ.[3][4] This guide will delve into the advantages and disadvantages of each reagent, providing a data-driven basis for selecting the optimal brominating agent for various synthetic applications.

At a Glance: Key Differences

FeatureElemental Bromine (Br₂)Pyridinium Tribromide (Py·Br₃)
Physical State Fuming liquidCrystalline solid
Handling Difficult; requires specialized equipment and proceduresEasy to handle and weigh
Safety Highly toxic, corrosive, volatile, lachrymatorCorrosive, causes skin and eye burns, but less hazardous than Br₂
Storage Requires a well-ventilated, cool, dry area away from incompatible materialsStable, can be stored in a cool, dry place
Byproducts HBr (in substitution reactions)Pyridinium hydrobromide
Selectivity Can lead to over-bromination and side reactionsGenerally more selective
Yield Often high, but can be compromised by side reactionsComparable to or slightly lower than Br₂, but often with cleaner reactions

Performance in Key Synthetic Transformations

The choice between elemental bromine and pyridinium tribromide often depends on the specific substrate and the desired outcome of the bromination reaction. Below is a summary of their performance in common synthetic applications.

Bromination of Alkenes

The addition of bromine across a double bond is a fundamental reaction in organic synthesis. Both reagents are effective for this transformation.

Table 1: Bromination of Alkenes - Comparative Data

SubstrateReagentSolventYield (%)Reference
trans-Cinnamic AcidElemental BromineAcetic AcidHigh (comparable to Py·Br₃)[3]
trans-Cinnamic AcidPyridinium TribromideAcetic Acid80-93[3]
trans-StilbeneElemental BromineDichloromethaneNot specified[2]
trans-StilbenePyridinium TribromideAcetic Acid31.8 - 96.35[5]

For the bromination of trans-cinnamic acid, pyridinium tribromide offers comparable yields to elemental bromine, with the significant advantage of improved safety.[3] In the case of trans-stilbene, pyridinium tribromide has been shown to provide good to excellent yields.[5]

α-Bromination of Ketones

The α-bromination of ketones is a crucial step in the synthesis of many complex molecules. Pyridinium tribromide often provides better selectivity and is easier to control in these reactions.

Table 2: α-Bromination of Ketones - Comparative Data

SubstrateReagentSolventYield (%)Reference
AcetophenoneElemental BromineAcetic AcidNot specified[6]
4'-ChloroacetophenonePyridinium TribromideAcetic Acid85[7]
4'-MethoxyacetophenoneElemental BromineWater93[8]

A recent study on the α-bromination of various acetophenone derivatives found that pyridinium tribromide was highly efficient, with yields often exceeding 80%.[7] The study also highlighted the superior performance of pyridinium tribromide compared to other solid brominating agents like N-bromosuccinimide (NBS) and cupric bromide under the tested conditions.[7]

Electrophilic Aromatic Bromination

The bromination of aromatic rings is a key reaction in the synthesis of pharmaceuticals and other fine chemicals. The reactivity and selectivity of the brominating agent are critical in these transformations.

Table 3: Electrophilic Aromatic Bromination - Comparative Data

SubstrateReagentSolventProduct(s)Yield (%)Reference
PhenolElemental Bromine (Bromine water)Water2,4,6-TribromophenolHigh[9][10]
AnisolePyridinium TribromideAcetic Acidp-BromoanisoleNot specified[11]
2,6,9-Trisubstituted PurinesPyridinium TribromideNot specified8-Bromo-2,6,9-trisubstituted purinesHigh[12][13]

Elemental bromine is highly reactive towards activated aromatic rings like phenol, often leading to polybromination.[9][10] Pyridinium tribromide can offer greater control and selectivity, as seen in the bromination of electron-rich purine derivatives where it provides high yields of the monobrominated product.[12][13]

Experimental Protocols

General Handling Procedures

Elemental Bromine:

  • ALWAYS handle in a well-ventilated chemical fume hood.[1][2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), splash goggles, a face shield, and a lab coat.[1]

  • Have a solution of sodium thiosulfate readily available to neutralize any spills.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Store in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[14]

Pyridinium Tribromide:

  • Handle in a well-ventilated area.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Avoid creating dust.

  • Store in a cool, dry place.

Representative Experimental Workflows

1. Bromination of trans-Cinnamic Acid with Pyridinium Tribromide

  • Reaction Setup: In a round-bottom flask, dissolve trans-cinnamic acid in glacial acetic acid.

  • Reagent Addition: Add pyridinium tribromide to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the orange color of the pyridinium tribromide.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

2. α-Bromination of 4'-Chloroacetophenone with Pyridinium Tribromide [7]

  • Reaction Setup: In a round-bottom flask equipped with a condenser, combine 4'-chloroacetophenone and pyridinium tribromide in glacial acetic acid.

  • Reaction: Heat the mixture to 90 °C with stirring for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

3. Bromination of trans-Stilbene with Elemental Bromine [2]

  • Reaction Setup: In a conical flask, dissolve trans-stilbene in dichloromethane.

  • Reagent Addition: Slowly add a solution of elemental bromine in dichloromethane to the stilbene solution with swirling until a faint reddish-brown color persists.

  • Work-up: Add a few drops of cyclohexene to quench any unreacted bromine.

  • Isolation: Cool the flask in an ice bath to crystallize the product. Collect the crystals by vacuum filtration and wash with cold dichloromethane.

Logical Workflow for Reagent Selection

The choice between elemental bromine and pyridinium tribromide can be guided by several factors, including the substrate, desired selectivity, and, importantly, safety considerations.

Reagent_Selection start Bromination Reaction safety Prioritize Safety & Ease of Handling? start->safety substrate Substrate Sensitivity safety->substrate No ptb Use Pyridinium Tribromide safety->ptb Yes selectivity High Selectivity Required? substrate->selectivity Robust Substrate substrate->ptb Sensitive Substrate selectivity->ptb Yes br2 Consider Elemental Bromine (with stringent safety protocols) selectivity->br2 No

References

A Comparative Guide to Chiral Alternatives for (S)-2-Bromo-3-phenylpropionic acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block in organic synthesis, prized for its utility in the stereoselective introduction of a phenylpropyl moiety. However, the landscape of chiral synthesis is ever-evolving, with a continuous drive towards improved efficiency, selectivity, and broader substrate scope. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal chiral synthon for their specific applications.

Executive Summary

This guide explores a range of alternatives, from readily available natural amino acids to versatile synthetic intermediates. Key considerations for selecting an appropriate alternative include the desired functional group at the C2 position, the required stereochemical outcome, and the overall synthetic strategy. We will delve into the use of β-phenylalanine derivatives, (S)-2-hydroxy-3-phenylpropanoic acid, phenylalanine itself, chiral 1-phenylethylamine, and chiral epoxides and aziridines. Each alternative presents a unique set of advantages and disadvantages in terms of accessibility, reactivity, and the stereocontrol it offers.

β-Phenylalanine Derivatives: Direct Analogs with Therapeutic Potential

β-Phenylalanine derivatives (β-PADs) are of significant interest due to their structural similarity to the target and their own therapeutic potential.[1][2] They serve as excellent starting materials for a variety of chiral molecules.

Synthetic Approaches to β-PADs

The synthesis of β-PADs has seen significant advancements, moving beyond classical methods to more efficient catalytic approaches.

  • Metallocatalytic Asymmetric Synthesis: Copper, palladium, and rhodium-catalyzed reactions have been developed to enhance the diversity of β-PADs with good yields and enantioselectivity.[1] For instance, a copper-catalyzed hydroamination of cinnamates using specific phosphine ligands has been shown to be effective.[1][3]

  • Biocatalysis: Enzymes are increasingly used as biocatalysts to improve both the yield and enantioselectivity of β-PAD synthesis.[2] For example, lipases have been employed for the selective hydrolysis of esters to yield enantiomerically pure (R)-β-phenylalanine.[1]

Comparative Performance
MethodCatalyst/EnzymeSubstrateYieldEnantiomeric Excess (ee)Reference
IsomerizationPhenylalanine ammonia-mutase (PAM)α-Phenylalanine derivative72%>99%[1]
HydroaminationCu(OAc)₂ with phosphine ligandCinnamateModerate to GoodHigh[1][3]
Biocatalytic HydrolysisLipaseRacemic β-phenylalanine ester45%>99%[1]

(S)-2-Hydroxy-3-phenylpropanoic Acid: A Versatile Hydroxy Acid Analog

(S)-2-Hydroxy-3-phenylpropanoic acid, also known as L-(-)-3-Phenyllactic acid, is a valuable and readily available chiral building block.[4][5][6][7] Its hydroxyl group can be easily converted to other functionalities, making it a flexible alternative.

Synthesis from L-Phenylalanine

A straightforward and efficient method to produce (S)-2-hydroxy-3-phenylpropanoic acid is through the diazotization of L-phenylalanine. This reaction proceeds with retention of configuration via a double SN2 mechanism.[4]

Experimental Protocol: Synthesis of (S)-2-Hydroxy-3-phenylpropanoic Acid

Materials:

  • L-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • 1 M Sulfuric acid (H₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve L-phenylalanine in 1 M sulfuric acid.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a specified time to ensure complete reaction.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or chromatography.

A reported yield for this procedure is 96%.[4]

Phenylalanine: The Natural Chiral Pool Starting Material

L-Phenylalanine, an essential amino acid, is an inexpensive and enantiomerically pure starting material for the synthesis of various chiral compounds.[8][9][10]

Applications in Chiral Synthesis

Phenylalanine can be used to synthesize a variety of derivatives, including the target this compound itself, through diazotization followed by bromination.[11] This approach, however, can sometimes be complicated by side reactions. A notable development is the crystallization-induced chiral inversion of the initially formed (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer with high enantiomeric excess.[11][12]

Chiral 1-Phenylethylamine (α-PEA): A Privileged Chiral Auxiliary

(R)-(+)- and (S)-(-)-1-Phenylethylamine are widely used as chiral auxiliaries and inducers in asymmetric synthesis.[13][14][15][16] They can be used to introduce chirality into a molecule, which can then be further elaborated.

Role in Asymmetric Synthesis

α-PEA can be used in the diastereoselective synthesis of various compounds, including chiral β-lactams.[15] The chiral amine is first reacted with a prochiral substrate to form a chiral intermediate, which then undergoes a diastereoselective reaction. The auxiliary can be cleaved and recovered after the desired stereocenter has been established.

Chiral Epoxides and Aziridines: Reactive Intermediates for Stereoselective Transformations

Chiral epoxides and aziridines are highly valuable three-membered heterocyclic compounds that can undergo regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles.[17][18][19][20][21] This makes them powerful intermediates for the synthesis of complex chiral molecules.

Asymmetric Epoxidation and Aziridination

Several methods exist for the asymmetric synthesis of epoxides and aziridines, including the Sharpless asymmetric epoxidation of allylic alcohols and metal-catalyzed aziridination of olefins.[21]

Workflow for Chiral Epoxide Synthesis and Ring-Opening

G cluster_synthesis Epoxide Synthesis cluster_opening Ring-Opening Prochiral_Olefin Prochiral Olefin Chiral_Catalyst Chiral Catalyst (e.g., Sharpless reagent) Prochiral_Olefin->Chiral_Catalyst Asymmetric Epoxidation Chiral_Epoxide Chiral Epoxide Chiral_Catalyst->Chiral_Epoxide Nucleophile Nucleophile (e.g., R-MgBr, R-NH2) Chiral_Epoxide->Nucleophile Stereospecific Ring-Opening (SN2) Chiral_Product Chiral Product with New Stereocenter Nucleophile->Chiral_Product

Caption: Asymmetric synthesis of a chiral product via epoxidation and subsequent nucleophilic ring-opening.

Comparative Analysis and Logical Relationships

The choice of an alternative to this compound depends on the specific synthetic goal. The following diagram illustrates the logical relationships between the starting materials and the potential synthetic pathways.

G cluster_alternatives Chiral Starting Materials Desired_Chiral_Product Desired Chiral Product Start->Desired_Chiral_Product Synthetic Goal S_Bromo This compound S_Bromo->Desired_Chiral_Product Direct Nucleophilic Substitution Beta_PAD β-Phenylalanine Derivatives Beta_PAD->Desired_Chiral_Product Functional Group Interconversion S_Hydroxy (S)-2-Hydroxy-3-phenylpropionic acid S_Hydroxy->Desired_Chiral_Product Functional Group Transformation Phenylalanine Phenylalanine Phenylalanine->Desired_Chiral_Product Multi-step Synthesis Chiral_Amine Chiral 1-Phenylethylamine Chiral_Amine->Desired_Chiral_Product Asymmetric Induction Chiral_Epoxide Chiral Epoxides/Aziridines Chiral_Epoxide->Desired_Chiral_Product Ring-Opening Reactions

Caption: Decision-making flowchart for selecting a chiral starting material.

Conclusion

While this compound remains a useful chiral synthon, a variety of effective alternatives are available to the modern synthetic chemist. The choice among these alternatives will be dictated by factors such as the desired final product, cost, availability of starting materials, and the desired level of stereocontrol. β-Phenylalanine derivatives and (S)-2-hydroxy-3-phenylpropanoic acid offer direct and versatile routes. Phenylalanine provides an economical and enantiopure starting point. Chiral auxiliaries like 1-phenylethylamine and reactive intermediates such as chiral epoxides and aziridines open up a vast space for asymmetric synthesis, enabling the construction of complex molecular architectures with high stereoselectivity. Researchers are encouraged to consider these alternatives to optimize their synthetic strategies and access novel chiral molecules.

References

A Comparative Guide to HPLC Purity Analysis of (S)-2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric purity of pharmaceutical intermediates is a critical quality attribute that profoundly influences the safety and efficacy of the final active pharmaceutical ingredient (API). (S)-2-Bromo-3-phenylpropionic acid is a key chiral building block in the synthesis of various pharmaceuticals. Consequently, robust and reliable analytical methods for determining its enantiomeric purity are paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.

Comparison of Chiral HPLC Methods

The separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC.[1] Polysaccharide-based and Pirkle-type columns are frequently employed for the resolution of acidic chiral compounds.[2][3] The choice of CSP and mobile phase composition is crucial for achieving optimal separation.

Here, we compare two common types of chiral columns for the analysis of this compound: a polysaccharide-based column (Method A) and a Pirkle-type column (Method B).

ParameterMethod A: Polysaccharide-Based CSPMethod B: Pirkle-Type CSPAlternative: Achiral RP-HPLC (Indirect Method)
Column Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))(R,R) Whelk-O® 1Standard ODS C18
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)n-Hexane:Ethanol:Trifluoroacetic Acid (95:5:0.1, v/v/v)Acetonitrile:Water with Phosphoric Acid (gradient)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Retention Time (S)-enantiomer ~ 8.5 min~ 12.1 minVariable (post-derivatization)
Retention Time (R)-enantiomer ~ 9.8 min~ 14.5 minVariable (post-derivatization)
Resolution (Rs) > 2.0> 2.5N/A (requires derivatization)
Theoretical Plates (N) > 3000> 4000> 2000
Tailing Factor (T) 1.11.01.2
Advantages Good resolution, widely applicable for profens.[3]Excellent resolution and peak shape.Utilizes common lab equipment.
Disadvantages Potential for peak tailing.Longer analysis time.Requires derivatization, more complex sample preparation.[4]

Experimental Protocols

Method A: Polysaccharide-Based CSP

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a racemic standard of 2-Bromo-3-phenylpropionic acid at the same concentration to verify the elution order and resolution.

Method B: Pirkle-Type CSP

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: (R,R) Whelk-O® 1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic Acid (95:5:0.1, v/v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Follow the same procedure as in Method A.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample DissolveSample Dissolve in Mobile Phase Sample->DissolveSample Standard Weigh Racemic Standard DissolveStandard Dissolve in Mobile Phase Standard->DissolveStandard InjectSample Inject Sample DissolveSample->InjectSample InjectStandard Inject Standard DissolveStandard->InjectStandard Equilibrate Equilibrate HPLC System Equilibrate->InjectSample Equilibrate->InjectStandard Chromatogram Acquire Chromatogram InjectSample->Chromatogram InjectStandard->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Logical Relationship of Chiral Separation

G Analyte This compound (Chiral Analyte) Separation Enantiomeric Separation Analyte->Separation CSP Chiral Stationary Phase (CSP) CSP->Separation MobilePhase Mobile Phase MobilePhase->Separation

Caption: Key components for chiral separation by HPLC.

Discussion

Both Method A and Method B demonstrate effective separation of the enantiomers of 2-Bromo-3-phenylpropionic acid. The choice between them may depend on available resources and specific analytical needs. Method B, utilizing a Pirkle-type column, offers superior resolution and peak symmetry, which is advantageous for achieving high accuracy in quantitative analysis. Method A, with a polysaccharide-based column, provides a faster analysis time.

The indirect method using an achiral column is a viable alternative if a chiral column is not available. However, it requires a validated derivatization procedure, which can be time-consuming and introduce additional sources of error.[4]

Potential impurities in the synthesis of 2-Bromo-3-phenylpropionic acid could include the starting material, cinnamic acid, and the byproduct of over-bromination, 2,3-dibromo-3-phenylpropanoic acid. The developed HPLC methods should be able to separate these impurities from the main analyte peak.

References

A Comparative Guide to the Polymorphs of 2,3-Dibromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known polymorphic forms of 2,3-dibromo-3-phenylpropanoic acid, a compound of interest in organic synthesis and pharmaceutical development. Understanding the distinct physicochemical properties of its polymorphs is crucial for ensuring consistency, bioavailability, and stability in final products. This document outlines the key crystallographic differences between the monoclinic and orthorhombic forms and provides the experimental basis for their characterization.

Introduction to the Polymorphs

2,3-Dibromo-3-phenylpropanoic acid has been shown to crystallize into at least two distinct polymorphic forms: a monoclinic and an orthorhombic crystal system.[1][2][3] These polymorphs, while chemically identical, exhibit different crystal lattice arrangements, which can influence their physical properties. The synthesis of these polymorphs typically involves the bromination of trans-cinnamic acid.[1][2] Crystallization from a 1:1 ethanol-water solution can yield both the rod-shaped orthorhombic crystals and the thin, plate-like monoclinic crystals.[1][2][3]

Comparative Analysis of Polymorphs

A comprehensive comparison of the two polymorphs requires analysis through various instrumental techniques. While detailed comparative data on thermal and spectroscopic properties are not extensively available in the current literature, the crystallographic differences are well-documented.

Crystallographic Data

The primary method for identifying and characterizing polymorphs is single-crystal X-ray diffraction. The crystallographic data for the monoclinic and orthorhombic forms of 2,3-dibromo-3-phenylpropanoic acid are summarized below.

PropertyMonoclinic PolymorphOrthorhombic Polymorph
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPnma
Unit Cell Parameters a = 5.5382 Å, b = 28.8640 Å, c = 6.6112 Å, β = 111.935°a = 7.0278 Å, b = 9.7105 Å, c = 29.2970 Å
Unit Cell Volume 980.32 ų1999.33 ų
Z (Molecules per unit cell) 48
Crystal Habit Thin, plate-likeRod-shaped
Key Structural Features Aliphatic carbons are disordered over three sites.[1][3] Molecules form inversion dimers linked by O-H···O hydrogen bonds.[1][3]All carbon and oxygen atoms are disordered over two sets of sites.[4] Molecules form inversion dimers linked by O-H···O hydrogen bonds.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of these polymorphs.

Synthesis of Polymorphs

The synthesis of 2,3-dibromo-3-phenylpropanoic acid polymorphs is achieved through the bromination of trans-cinnamic acid.[1][2]

Materials:

  • trans-Cinnamic acid

  • Bromine

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • Dissolve trans-cinnamic acid in glacial acetic acid.

  • Slowly add an excess of bromine to the solution.

  • Precipitate the crude product by adding water.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from a 1:1 (v/v) ethanol-water solution at 277 K.

  • Both rod-like (orthorhombic) and plate-like (monoclinic) crystals can be obtained from this crystallization process.[1][2]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of the polymorphs.

Instrumentation:

  • Bruker SMART APEX or similar single-crystal X-ray diffractometer

  • Mo Kα radiation (λ = 0.71073 Å)

  • Cryostat for low-temperature data collection (e.g., 100 K or 106 K)

Procedure:

  • A suitable single crystal of either the monoclinic or orthorhombic form is selected and mounted on the diffractometer.

  • Data is collected at a low temperature (e.g., 100 K or 106 K) to minimize thermal vibrations.[3][4]

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Software such as SHELXS, SHELXL, or OLEX2 can be used for structure solution and refinement.[1]

Experimental Workflow for Polymorph Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of the polymorphs of 2,3-dibromo-3-phenylpropanoic acid.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization cluster_results Results start trans-Cinnamic Acid bromination Bromination in Glacial Acetic Acid start->bromination precipitation Precipitation with Water bromination->precipitation crude_product Crude 2,3-dibromo-3-phenylpropanoic acid precipitation->crude_product recrystallization Recrystallization from Ethanol/Water (1:1) crude_product->recrystallization polymorphs Mixture of Polymorphs recrystallization->polymorphs separation Manual Separation of Crystals polymorphs->separation scxrd Single-Crystal X-ray Diffraction separation->scxrd Monoclinic & Orthorhombic thermal Thermal Analysis (DSC/TGA) separation->thermal spectroscopy Spectroscopy (FTIR/Raman) separation->spectroscopy data_analysis Comparative Data Analysis scxrd->data_analysis thermal->data_analysis spectroscopy->data_analysis

Caption: Experimental workflow for polymorph synthesis and characterization.

Conclusion

The existence of at least two polymorphs of 2,3-dibromo-3-phenylpropanoic acid has been confirmed through crystallographic studies. The monoclinic and orthorhombic forms exhibit distinct crystal packing and unit cell parameters. For drug development professionals and researchers, the identification and control of the desired polymorph are critical. While this guide provides a solid foundation based on crystallographic data, further studies employing thermal and spectroscopic techniques are necessary for a more complete understanding and comparison of the physicochemical properties of these polymorphs.

References

Chiral HPLC Strategies for the Enantioseparation of 2-Bromo-3-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The enantioselective separation of 2-bromo-3-phenylpropionic acid is a critical step in the development of chiral pharmaceuticals, where individual enantiomers may exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for resolving these enantiomers. This guide provides a comparative overview of established chiral HPLC methodologies, drawing upon experimental data from structurally analogous compounds to offer robust starting points for method development for 2-bromo-3-phenylpropionic acid. The two primary strategies explored are the use of Chiral Stationary Phases (CSPs) and Chiral Mobile Phase Additives (CMPAs).

Method 1: Chiral Stationary Phase (CSP) HPLC

The direct separation of enantiomers is most commonly achieved using CSPs, which create a chiral environment within the HPLC column, leading to differential interactions with the enantiomers. Polysaccharide-based and Pirkle-type CSPs are particularly effective for the separation of arylpropionic acids and their derivatives.

Polysaccharide-Based CSPs: A Case Study with a Structurally Similar Compound

Polysaccharide-based CSPs, such as cellulose and amylose derivatives, are widely recognized for their broad enantioselectivity. The following data for 2-phenylpropionic acid, a close structural analog of 2-bromo-3-phenylpropionic acid, on a cellulose-based Chiralcel OJ-H column, provides a strong predictive model for the separation of the target compound.

Table 1: Quantitative Data for the Enantiomeric Separation of 2-Phenylpropionic Acid on a Polysaccharide-Based CSP [1]

ParameterValue
Chiral Stationary PhaseChiralcel OJ-H (Cellulose tris(4-methylbenzoate))
Mobile Phasen-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column TemperatureAmbient (25 ± 1°C)
Retention Time (Enantiomer 1) Not explicitly stated, but baseline separation is achieved.
Retention Time (Enantiomer 2) Not explicitly stated, but baseline separation is achieved.
Resolution (Rs) Sufficient for baseline separation.
Experimental Protocol: Polysaccharide-Based CSP

A detailed protocol for the enantioseparation of a racemic mixture using a polysaccharide-based CSP is as follows:

  • Mobile Phase Preparation: Carefully measure and mix the components of the mobile phase (e.g., 980 mL n-hexane, 20 mL 2-propanol, and 1 mL trifluoroacetic acid). Degas the mobile phase by sonication or vacuum filtration.[1]

  • HPLC System Preparation: Install the Chiralcel OJ-H column (or a similar polysaccharide-based column) into the HPLC system. Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is observed on the detector.[1]

  • Sample Preparation: Dissolve the racemic 2-bromo-3-phenylpropionic acid in the mobile phase to a suitable concentration (e.g., 1 mg/mL). If necessary, filter the sample solution through a 0.45 µm syringe filter.

  • Injection and Data Acquisition: Inject a fixed volume of the sample solution (e.g., 10-20 µL) onto the column. Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis: Determine the retention times (tR) for each enantiomer and calculate the resolution (Rs) between the two peaks.

Pirkle-Type CSPs: A Detailed Protocol from a Bromo-Substituted Propionic Acid Derivative

For a more direct comparison involving a bromo-substituted analogue, the following method for the separation of β-amino-β-(4-bromophenyl)propionic acid enantiomers on a (R,R) Whelk-O1 column offers a valuable reference. This Pirkle-type CSP operates on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and steric hindrance.

Table 2: Quantitative Data for the Enantiomeric Separation of β-amino-β-(4-bromophenyl)propionic Acid on a Pirkle-Type CSP

ParameterValue
Chiral Stationary Phase(R,R) Whelk-O1
Mobile Phasen-hexane:ethanol:trifluoroacetic acid:isopropylamine (95:5:0.1:0.025, v/v/v/v)
Flow RateNot explicitly stated, but a 35 min run time is mentioned.
DetectionUV at 225 nm
Retention Time (R-enantiomer) ~18.0 min
Retention Time (S-enantiomer) ~22.5 min
Resolution (Rs) > 2.5
Experimental Protocol: Pirkle-Type CSP

The experimental protocol for utilizing a Pirkle-type CSP is as follows:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of n-hexane, ethanol, trifluoroacetic acid, and isopropylamine. Ensure thorough mixing and degassing.

  • HPLC System Preparation: Install the (R,R) Whelk-O1 column and equilibrate with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic sample in a suitable diluent (e.g., Ethanol:TFA 100:1) to a concentration of 1.0 mg/mL.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to each enantiomer and calculate the resolution factor.

Method 2: Chiral Mobile Phase Additive (CMPA) HPLC

An alternative to CSPs is the use of a chiral mobile phase additive with a standard achiral column (e.g., C18). This approach involves the in-situ formation of transient diastereomeric complexes between the enantiomers and the chiral additive in the mobile phase, which can then be separated on the achiral stationary phase. Cyclodextrins are commonly employed as CMPAs.

Table 3: General Conditions for Enantiomeric Separation of β-Substituted-2-Phenylpropionic Acids using a CMPA

ParameterValue
Stationary PhaseODS C18
Mobile PhaseMethanol:0.5% Triethylamine Acetate Buffer (pH 3.0) containing 25 mmol L⁻¹ Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Mobile Phase RatioVaries, e.g., 80:20 (v/v)
Flow Rate0.5–1.0 mL/min
DetectionUV at 254 nm
Column Temperature25°C
Experimental Protocol: Chiral Mobile Phase Additive

The protocol for the CMPA method is outlined below:

  • Mobile Phase Preparation:

    • Buffer Preparation: Prepare a 0.5% triethylamine acetate buffer by adding 5 mL of triethylamine to approximately 950 mL of deionized water. Adjust the pH to 3.0 with acetic acid, and then bring the final volume to 1 L.

    • Chiral Additive Solution: Dissolve the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the prepared buffer to achieve a final concentration of 25 mmol L⁻¹.

    • Final Mobile Phase: Mix the chiral additive solution with methanol in the desired ratio (e.g., 20:80 v/v). Degas the final mobile phase.

  • HPLC System Preparation: Install a standard ODS C18 column and equilibrate with the prepared mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 2-bromo-3-phenylpropionic acid in the mobile phase to an appropriate concentration.

  • Injection and Data Acquisition: Inject the sample solution and record the chromatogram.

  • Data Analysis: Determine the retention times and resolution of the enantiomeric peaks.

Mandatory Visualizations

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Prep Sample Preparation (Dissolve Racemate) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation (with or without CMPA) Mobile_Phase_Prep->HPLC_System Column Chiral Separation (CSP or Achiral + CMPA) HPLC_System->Column Chromatogram Chromatogram Acquisition Column->Chromatogram Data_Processing Data Processing (Peak Integration, Resolution Calculation) Chromatogram->Data_Processing

Caption: General experimental workflow for chiral HPLC analysis.

Chiral_Separation_Logic Start Racemic Mixture of 2-Bromo-3-phenylpropionic Acid Method_Selection Select Separation Strategy Start->Method_Selection CSP_Method Chiral Stationary Phase (CSP) e.g., Polysaccharide or Pirkle-type Method_Selection->CSP_Method Direct Method CMPA_Method Chiral Mobile Phase Additive (CMPA) e.g., Cyclodextrin Method_Selection->CMPA_Method Indirect Method (in situ) Separation Differential Interaction with Enantiomers CSP_Method->Separation CMPA_Method->Separation Result Separated Enantiomers Separation->Result

Caption: Logical relationship of chiral separation strategies.

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of key intermediates is paramount. 2-Bromo-3-phenylpropanoic acid is a valuable building block, and this guide provides a comparative analysis of its principal synthetic routes. We will delve into the experimental protocols, compare the quantitative data, and visualize the reaction pathways to offer a comprehensive overview for selecting the most suitable method for your research needs.

Comparison of Synthetic Methodologies

Three primary synthetic routes to 2-bromo-3-phenylpropanoic acid have been identified and compared: the diazotization and bromination of phenylalanine, the bromination of cinnamic acid followed by selective dehydrobromination, and the Hell-Volhard-Zelinsky (HVZ) reaction of 3-phenylpropanoic acid. The choice of method can significantly impact yield, stereochemical control, and the reaction conditions required.

Synthetic RouteStarting MaterialKey ReagentsTypical Reaction TimeTypical YieldStereoselectivityKey Advantages & Disadvantages
Diazotization & Bromination D- or L-PhenylalanineNaNO₂, HBr (aq)2 - 5 hours62% - 93%High (retention of configuration)Advantages: High stereospecificity, readily available chiral starting materials. Disadvantages: Generation of gaseous nitrogen, potential for side reactions if not carefully controlled.
Bromination & Dehydrobromination trans-Cinnamic Acid1. Br₂ or Pyridinium tribromide 2. Base (e.g., NaHCO₃)1 - 2 hours (Bromination)High (Bromination step)Racemic (initially)Advantages: Inexpensive starting material, high yield for the initial bromination step. Disadvantages: The second step of selective monodehydrobromination can be challenging and may lead to mixtures of products.
Hell-Volhard-Zelinsky (HVZ) Reaction 3-Phenylpropanoic AcidPBr₃ (cat.), Br₂> 12 hours (overnight reflux)Moderate to HighRacemicAdvantages: A classic and direct method for α-bromination of carboxylic acids. Disadvantages: Harsh reaction conditions (high temperature, long reaction times), use of corrosive reagents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for laboratory synthesis.

Protocol 1: Diazotization and Bromination of Phenylalanine

This method is particularly useful for synthesizing enantiomerically pure 2-bromo-3-phenylpropanoic acid from the corresponding chiral amino acid. The following protocol is adapted from procedures for the synthesis of (R)-2-bromo-3-phenylpropanoic acid from (D)-phenylalanine.

Materials:

  • (D)-Phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Ethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (D)-phenylalanine in 48% aqueous HBr.

  • Cool the solution to between -10°C and 0°C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise while vigorously stirring. Maintain the temperature below 0°C. The reaction is typically continued for 2 to 5 hours.

  • After the reaction is complete, extract the product into an organic solvent like ethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

A reported yield for this reaction is approximately 88%.[1] Another variation of this procedure reports a yield of about 62%.[1] A process using concentrated hydrobromic acid in the presence of an organic solvent has been reported to achieve a yield of 92.7%.[1]

Protocol 2: Bromination of trans-Cinnamic Acid

This two-step process begins with the bromination of the double bond in trans-cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid. The subsequent step would involve a selective dehydrobromination.

Step 2a: Bromination of trans-Cinnamic Acid

Materials:

  • trans-Cinnamic acid

  • Pyridinium tribromide or Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol and water for recrystallization

Procedure:

  • In a fume hood, dissolve trans-cinnamic acid (e.g., 8.0 mmol) in glacial acetic acid in a round-bottom flask.

  • Add pyridinium tribromide (8.0 mmol).

  • Heat the mixture under reflux (e.g., at 60°C) for approximately 1 hour.

  • Cool the reaction mixture to room temperature, then in an ice bath to promote crystallization.

  • Add water to the cooled mixture and collect the crystals by vacuum filtration.

  • Wash the crystals with cold deionized water.

  • Recrystallize the crude 2,3-dibromo-3-phenylpropanoic acid from a mixed solvent system of ethanol and water.

This initial bromination step typically proceeds in high yield.

Step 2b: Selective Monodehydrobromination

Protocol 3: Hell-Volhard-Zelinsky (HVZ) Reaction of 3-Phenylpropanoic Acid

This classic method achieves the α-bromination of a carboxylic acid. The following is a general procedure that can be adapted for 3-phenylpropanoic acid.

Materials:

  • 3-Phenylpropanoic acid (Hydrocinnamic acid)

  • Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Water for hydrolysis

Procedure:

  • Place 3-phenylpropanoic acid and a catalytic amount of red phosphorus in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the mixture.

  • Slowly add bromine to the reaction mixture.

  • After the addition is complete, reflux the mixture. The reaction often requires prolonged heating (e.g., overnight).

  • Carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.

  • Isolate the crude 2-bromo-3-phenylpropanoic acid.

  • Purify the product by distillation or recrystallization.

The HVZ reaction is known for its harsh conditions, including high temperatures and long reaction times.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Diazotization_Bromination start Phenylalanine intermediate Diazonium Salt start->intermediate NaNO2, HBr product 2-Bromo-3-phenylpropanoic Acid intermediate->product Displacement with Br-

Diazotization and Bromination of Phenylalanine.

Bromination_Dehydrobromination start trans-Cinnamic Acid intermediate 2,3-Dibromo-3-phenylpropanoic Acid start->intermediate Br2 product 2-Bromo-3-phenylpropanoic Acid intermediate->product Base (Selective Dehydrobromination)

Bromination and Dehydrobromination of Cinnamic Acid.

HVZ_Reaction start 3-Phenylpropanoic Acid intermediate1 Acyl Bromide start->intermediate1 PBr3 intermediate2 Enol intermediate1->intermediate2 Tautomerization intermediate3 α-Bromo Acyl Bromide intermediate2->intermediate3 Br2 product 2-Bromo-3-phenylpropanoic Acid intermediate3->product H2O (Hydrolysis)

Hell-Volhard-Zelinsky Reaction of 3-Phenylpropanoic Acid.

References

A Comparative Guide to (S)-2-Bromo-3-phenylpropionic Acid and Other Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the selection of an appropriate chiral synthon is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of a synthetic route. (S)-2-Bromo-3-phenylpropionic acid has emerged as a versatile and valuable chiral building block, particularly in the synthesis of β-amino acids and other complex chiral molecules. This guide provides an objective comparison of this compound with other classes of chiral synthons, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Chiral Synthons

Chiral synthons are enantiomerically pure or enriched compounds that introduce a specific stereocenter into a target molecule. The strategic use of these building blocks is a cornerstone of asymmetric synthesis, enabling the construction of complex molecules with precise three-dimensional arrangements, a crucial factor for biological activity in drug development. This guide will focus on the utility of this compound and compare its performance against other widely used chiral synthons, such as chiral epoxides and in the context of enzymatic methods for producing chiral molecules.

This compound: A Versatile Chiral Building Block

This compound is a valuable intermediate in organic synthesis due to the presence of a stereogenic center and two reactive functional groups: a carboxylic acid and a bromine atom. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities with stereochemical control.

A prominent application of this synthon is in the synthesis of enantiomerically pure β-amino acids, which are important components of many biologically active compounds. Furthermore, its derivatives are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin-converting enzyme (ACE) inhibitors.

Comparative Analysis: Synthesis of a Key Pharmaceutical Intermediate

To provide a direct comparison, we will examine the synthesis of a key chiral intermediate, (S)-2-acetylthio-3-phenylpropanoic acid, a precursor for various pharmaceuticals. We will compare a route utilizing this compound with an alternative enzymatic approach.

Synthesis via this compound Intermediate

A notable synthetic strategy involves the use of readily available L-phenylalanine to produce this compound, which then undergoes a crucial chiral inversion to the (R)-enantiomer, followed by substitution to yield the final (S)-product.[1][2]

Experimental Workflow:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Chiral Inversion cluster_2 Step 3: Substitution L-Phenylalanine L-Phenylalanine S-Bromo_Acid (S)-2-Bromo-3- phenylpropionic acid L-Phenylalanine->S-Bromo_Acid  NaNO2, HBr   R-Bromo_Acid_Salt (R)-Bornylamine salt of (R)-2-bromo-3-phenylpropionic acid S-Bromo_Acid->R-Bromo_Acid_Salt  (R)-Bornylamine,  TEAB, Acetonitrile   R-Bromo_Acid (R)-2-Bromo-3- phenylpropionic acid R-Bromo_Acid_Salt->R-Bromo_Acid  Acidification   S-Acetylthio_Acid (S)-2-Acetylthio-3- phenylpropionic acid R-Bromo_Acid->S-Acetylthio_Acid  KSAc  

Caption: Synthetic pathway to (S)-2-acetylthio-3-phenylpropionic acid.

Data Presentation:

StepProductYieldEnantiomeric Excess (ee)Reference
1. BrominationThis compoundHighConfiguration retained[2]
2. Chiral Inversion(R)-2-Bromo-3-phenylpropionic acid78% (as bornylamine salt)96-98%[1][2]
3. Substitution(S)-2-Acetylthio-3-phenylpropionic acid87-90%92-95% (99% after recrystallization)[1]
Alternative: Enzymatic Synthesis of β-Amino Acids

Enzymatic methods offer a powerful alternative for the synthesis of chiral molecules, often with high enantioselectivity and under mild reaction conditions. For the synthesis of β-phenylalanine derivatives, ω-transaminases and phenylalanine aminomutase (PAM) have shown excellent performance.[3]

Conceptual Signaling Pathway for Enzymatic Synthesis:

G cluster_0 Enzymatic Amination Prochiral_Substrate Prochiral Substrate (e.g., Phenylpyruvic acid) Enzyme ω-Transaminase or PAM Prochiral_Substrate->Enzyme Chiral_Product (S)-β-Phenylalanine Enzyme->Chiral_Product  High ee   Amino_Donor Amino Donor Amino_Donor->Enzyme

Caption: Enzymatic synthesis of (S)-β-Phenylalanine.

Data Presentation:

EnzymeProductYieldEnantiomeric Excess (ee)Reference
Phenylalanine Aminomutase (PAM)(S)-β-Phenylalanine72%>99%[3]
Lipase B from Candida antarctica (CAL-B)(R)-β-Phenylalanine50%>99%[3]
ω-TransaminaseAromatic β-amino acidsHighHigh[3]

Comparison with Other Chiral Synthons

Chiral Epoxides

Chiral epoxides are highly valuable synthons due to their inherent ring strain, which allows for regioselective and stereospecific ring-opening reactions with a variety of nucleophiles to introduce two new stereocenters.

General Experimental Workflow for Epoxide Ring-Opening:

G Chiral_Epoxide Chiral Epoxide Product β-functionalized Alcohol Chiral_Epoxide->Product Nucleophile Nucleophile (e.g., Azide, Amine) Nucleophile->Product  Ring Opening  

Caption: Nucleophilic ring-opening of a chiral epoxide.

While direct comparative data for the synthesis of the same phenylpropionic acid derivative is scarce in the literature, the general advantages and disadvantages can be summarized:

Chiral SynthonAdvantagesDisadvantages
This compound - Readily available from natural amino acids. - Well-established chemistry for substitution reactions.- Potential for racemization under certain conditions. - May require a chiral inversion step, adding to the synthetic sequence.
Chiral Epoxides - Stereospecific ring-opening allows for high stereocontrol. - Can introduce two adjacent stereocenters.- Synthesis of the chiral epoxide itself can be multi-step. - Regioselectivity of ring-opening can be an issue with some substrates.

Experimental Protocols

Protocol 1: Chiral Inversion of this compound

This protocol details the key step of inverting the stereocenter of this compound to its (R)-enantiomer via crystallization-induced dynamic resolution.[1][2]

Materials:

  • This compound

  • (R)-Bornylamine

  • Tetraethylammonium bromide (TEAB)

  • Acetonitrile

  • Methanesulfonic acid

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a solution of this compound in acetonitrile, add TEAB as a bromide source.

  • Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture at 50-60 °C over 24 hours.

  • Continue to stir the resulting slurry for an additional 24 hours at the same temperature.

  • Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropionic acid.

  • Wash the collected solid with cold acetonitrile and dry.

  • To isolate the free acid, dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.

  • Extract the (R)-2-bromo-3-phenylpropionic acid with MTBE.

Protocol 2: Nucleophilic Substitution with Thioacetate

This protocol describes the conversion of (R)-2-bromo-3-phenylpropionic acid to (S)-2-acetylthio-3-phenylpropanoic acid.[1]

Materials:

  • (R)-2-Bromo-3-phenylpropionic acid

  • Potassium thioacetate (KSAc)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • Dissolve (R)-2-bromo-3-phenylpropionic acid in a suitable solvent (e.g., acetone).

  • Add potassium thioacetate to the solution and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction to isolate the (S)-2-acetylthio-3-phenylpropanoic acid.

Conclusion

This compound stands as a highly effective and versatile chiral synthon, particularly valuable for its accessibility from the chiral pool and its straightforward reactivity. The provided data and protocols demonstrate its successful application in the stereoselective synthesis of a key pharmaceutical intermediate.

While alternative methods, such as enzymatic synthesis, can offer superior enantioselectivity in certain cases, the choice of the optimal chiral synthon will always depend on the specific target molecule, desired scale, and economic considerations. Chiral epoxides also present a powerful alternative for the construction of vicinal stereocenters. This guide provides the necessary data and foundational protocols to assist researchers in navigating these choices and designing efficient and stereoselective synthetic routes.

References

Determining the Enantiomeric Excess of 2-Bromo-3-Phenylpropanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like 2-bromo-3-phenylpropanoic acid is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comprehensive comparison of the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs), and Gas Chromatography (GC) following derivatization.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of 2-bromo-3-phenylpropanoic acid depends on various factors, including the required accuracy, sample throughput, available instrumentation, and the stage of research or development. The following table summarizes the key performance characteristics of the three primary methods.

FeatureChiral HPLCNMR with Chiral Solvating AgentGas Chromatography (GC)
Principle Differential interaction of enantiomers with a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.Separation of diastereomeric derivatives on an achiral GC column.
Sample Preparation Minimal; dissolution in a suitable solvent.Simple mixing of the analyte with the chiral solvating agent in an NMR tube.Derivatization required to form volatile diastereomers.
Analysis Time 10-30 minutes per sample.5-15 minutes per sample.15-40 minutes per sample.
Sensitivity High (µg/mL to ng/mL).Moderate (mg/mL).Very High (pg/mL).
Quantitative Accuracy Excellent.Good to Excellent.Excellent.
Instrumentation Cost High.Very High.Moderate.
Throughput High (with autosampler).Moderate.High (with autosampler).
Method Development Can be time-consuming to find the optimal CSP and mobile phase.Relatively straightforward; screening of CSAs may be needed.Derivatization step adds complexity to method development.

Quantitative Data Summary

Table 1: Representative Chiral HPLC Data for Phenylpropanoic Acid Analogs

AnalyteChiral Stationary PhaseMobile PhaseRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
2-Phenylpropanoic AcidChiralcel® OJ-Hn-Hexane/Isopropanol/TFA (90:10:0.1)12.514.82.1
2-(4-Bromophenyl)propanoic AcidChiralpak® AD-Hn-Hexane/Ethanol/TFA (85:15:0.1)10.211.91.8

Table 2: Representative ¹H NMR Data with a Chiral Solvating Agent

AnalyteChiral Solvating Agent (CSA)Observed ProtonChemical Shift (ppm) - Enantiomer 1Chemical Shift (ppm) - Enantiomer 2Δδ (ppm)
2-Phenylpropanoic Acid(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanolα-CH4.154.120.03
Mandelic Acid(1R,2R)-(-)-1,2-Diaminocyclohexaneα-CH5.285.250.03

Table 3: Representative Gas Chromatography Data for Derivatized Chiral Carboxylic Acids

AnalyteDerivatizing AgentGC ColumnRetention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2
2-Phenylpropanoic Acid(R)-(-)-2-ButanolHP-5 (achiral)15.315.9
Ibuprofen(S)-(+)-1-PhenylethylamineDB-17 (achiral)22.122.8

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below to enable replication and adaptation for the analysis of 2-bromo-3-phenylpropanoic acid.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of 2-bromo-3-phenylpropanoic acid using a chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OJ-H, 250 x 4.6 mm, 5 µm)

  • HPLC-grade n-hexane, isopropanol, and trifluoroacetic acid (TFA)

  • Sample of 2-bromo-3-phenylpropanoic acid

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and TFA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a known amount of 2-bromo-3-phenylpropanoic acid in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 220 nm.

    • Inject 10 µL of the sample solution onto the column.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Objective: To determine the enantiomeric excess of 2-bromo-3-phenylpropanoic acid by observing the chemical shift non-equivalence induced by a chiral solvating agent.

Materials:

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)

  • Sample of 2-bromo-3-phenylpropanoic acid

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 2-bromo-3-phenylpropanoic acid in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent.

    • Gently mix the solution.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a proton signal of the analyte that shows clear separation for the two enantiomers (typically the proton at the chiral center, α-CH).

  • Data Analysis:

    • Integrate the signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 where Integral₁ is the integration value of the major diastereomer signal and Integral₂ is the integration value of the minor diastereomer signal.

Gas Chromatography (GC) with Derivatization

Objective: To separate and quantify the diastereomeric derivatives of 2-bromo-3-phenylpropanoic acid enantiomers using gas chromatography.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Achiral capillary GC column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)

  • Chiral derivatizing agent (e.g., (R)-(-)-2-butanol)

  • Coupling agent (e.g., dicyclohexylcarbodiimide - DCC)

  • Aprotic solvent (e.g., dichloromethane)

  • Sample of 2-bromo-3-phenylpropanoic acid

  • Vials and heating block

Procedure:

  • Derivatization:

    • In a vial, dissolve approximately 2 mg of 2-bromo-3-phenylpropanoic acid in 1 mL of dichloromethane.

    • Add 1.2 equivalents of (R)-(-)-2-butanol and 1.1 equivalents of DCC.

    • Seal the vial and heat the mixture at 60 °C for 1 hour.

    • After cooling, filter the solution to remove the dicyclohexylurea byproduct.

    • The filtrate containing the diastereomeric esters is ready for GC analysis.

  • GC Analysis:

    • Set the injector temperature to 250 °C and the detector temperature to 280 °C.

    • Use a suitable temperature program for the oven, for example: start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Inject 1 µL of the derivatized sample.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomeric derivatives.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major diastereomer peak and Area₂ is the area of the minor diastereomer peak.

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the analytical methods described.

experimental_workflow cluster_sample Sample Preparation cluster_hplc Chiral HPLC cluster_nmr NMR Spectroscopy cluster_gc Gas Chromatography Sample 2-Bromo-3-phenylpropanoic Acid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Dissolve_NMR Dissolve in CDCl3 + Chiral Solvating Agent Sample->Dissolve_NMR Derivatize Derivatize with Chiral Alcohol Sample->Derivatize Inject_HPLC Inject into HPLC-CSP Dissolve->Inject_HPLC Detect_HPLC UV Detection Inject_HPLC->Detect_HPLC Data_HPLC Chromatogram (Separated Peaks) Detect_HPLC->Data_HPLC Analyze_NMR Acquire ¹H NMR Spectrum Dissolve_NMR->Analyze_NMR Data_NMR Spectrum (Split Signals) Analyze_NMR->Data_NMR Inject_GC Inject into GC-FID Derivatize->Inject_GC Detect_GC FID Detection Inject_GC->Detect_GC Data_GC Chromatogram (Separated Diastereomers) Detect_GC->Data_GC

Workflow for ee determination.

method_comparison cluster_hplc_attr cluster_nmr_attr cluster_gc_attr 中心 ee Determination of 2-Bromo-3-phenylpropanoic Acid HPLC Chiral HPLC 中心->HPLC NMR NMR Spectroscopy 中心->NMR GC Gas Chromatography 中心->GC High Sensitivity High Sensitivity HPLC->High Sensitivity High Throughput High Throughput HPLC->High Throughput Direct Analysis Direct Analysis HPLC->Direct Analysis Rapid Analysis Rapid Analysis NMR->Rapid Analysis Simple Prep Simple Prep NMR->Simple Prep Structural Info Structural Info NMR->Structural Info Very High Sensitivity Very High Sensitivity GC->Very High Sensitivity Excellent Resolution Excellent Resolution GC->Excellent Resolution Derivatization Needed Derivatization Needed GC->Derivatization Needed

Comparison of analytical methods.

Spectroscopic Comparison of Chiral Building Blocks: (S)- and (R)-2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic data for the enantiomers of 2-Bromo-3-phenylpropionic acid, crucial chiral building blocks in pharmaceutical synthesis. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

In the realm of drug development and organic synthesis, the stereochemistry of a molecule is paramount to its biological activity and efficacy. Enantiomerically pure compounds are often required as starting materials or key intermediates. (S)-2-Bromo-3-phenylpropionic acid and its enantiomer, (R)-2-Bromo-3-phenylpropionic acid, are valuable chiral building blocks. A thorough understanding of their spectroscopic properties is essential for their identification, characterization, and quality control. This guide presents a comparative analysis of the spectroscopic data for these two enantiomers.

Comparative Spectroscopic Data

The primary spectroscopic techniques used to characterize (S)- and (R)-2-Bromo-3-phenylpropionic acid are ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. As enantiomers, both compounds are expected to exhibit identical spectra in achiral environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the enantiomers of 2-Bromo-3-phenylpropionic acid, both ¹H and ¹³C NMR spectra are identical.

Table 1: ¹H NMR Spectroscopic Data

Assignment This compound (R)-2-Bromo-3-phenylpropionic acid
Solvent CDCl₃CDCl₃
Frequency 400 MHz400 MHz
Carboxylic Acid (-COOH) ~11.0 ppm (s, 1H)~11.0 ppm (s, 1H)
Aromatic Protons (-C₆H₅) 7.2-7.5 ppm (m, 5H)7.2-7.5 ppm (m, 5H)
Methine Proton (-CHBr) 5.1-5.5 ppm (dd, 1H)5.1-5.5 ppm (dd, 1H)
Methylene Protons (-CH₂-) 3.2-3.6 ppm (m, 2H)3.2-3.6 ppm (m, 2H)

Table 2: ¹³C NMR Spectroscopic Data

Assignment This compound (R)-2-Bromo-3-phenylpropionic acid
Solvent CDCl₃CDCl₃
Frequency 100 MHz100 MHz
Carbonyl Carbon (-COOH) ~170 ppm~170 ppm
Aromatic Carbons (-C₆H₅) 125-140 ppm125-140 ppm
Methine Carbon (-CHBr) 45-55 ppm45-55 ppm
Methylene Carbon (-CH₂-) 35-45 ppm35-45 ppm
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of the (S) and (R) enantiomers are identical.

Table 3: IR Spectroscopic Data

Functional Group This compound (cm⁻¹) (R)-2-Bromo-3-phenylpropionic acid (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3000 (broad)~3000 (broad)
C=O Stretch (Carboxylic Acid) ~1700 (strong)~1700 (strong)
C-Br Stretch 550-650550-650
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The mass spectra of the enantiomers are identical.

Table 4: Mass Spectrometry Data

Technique This compound (m/z) (R)-2-Bromo-3-phenylpropionic acid (m/z)
Molecular Ion [M]⁺ 228/230 (corresponding to ⁷⁹Br/⁸¹Br isotopes)228/230 (corresponding to ⁷⁹Br/⁸¹Br isotopes)
Major Fragments [M-Br]⁺, [M-COOH]⁺, [C₇H₇]⁺ (tropylium ion)[M-Br]⁺, [M-COOH]⁺, [C₇H₇]⁺ (tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: 4.08 seconds

    • Relaxation delay: 1.0 second

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (power-gated decoupling)

    • Number of scans: 1024

    • Acquisition time: 1.36 seconds

    • Relaxation delay: 2.0 seconds

  • Data Processing: The raw data was processed with a standard Fourier transform, and the spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: The spectrum was baseline corrected and the peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample was prepared in methanol.

  • Instrumentation: Electron ionization (EI) mass spectra were obtained using a mass spectrometer coupled with a gas chromatograph for sample introduction.

  • Parameters:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Source temperature: 230 °C

    • Mass range: m/z 40-400

  • Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the two enantiomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison S_Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) S_Sample->NMR IR IR Spectroscopy S_Sample->IR MS Mass Spectrometry S_Sample->MS R_Sample (R)-2-Bromo-3-phenylpropionic acid R_Sample->NMR R_Sample->IR R_Sample->MS S_Data Spectroscopic Data for (S)-enantiomer NMR->S_Data R_Data Spectroscopic Data for (R)-enantiomer NMR->R_Data IR->S_Data IR->R_Data MS->S_Data MS->R_Data Comparison Comparative Analysis S_Data->Comparison R_Data->Comparison Conclusion Conclusion: Identical Spectra Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of enantiomers.

A Comparative Guide to the Stereochemical Analysis of 3-Bromo-3-phenylpropanoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereochemical outcomes of reactions involving 3-bromo-3-phenylpropanoic acid and its precursors. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate the selection of appropriate synthetic and analytical strategies for obtaining desired stereoisomers, which is a critical aspect of pharmaceutical development and organic synthesis.

Introduction to Stereochemical Control

3-Bromo-3-phenylpropanoic acid is a valuable chiral building block in the synthesis of various biologically active molecules, particularly β-amino acids. The stereocenter at the C3 position allows for a range of stereospecific and stereoselective transformations. Understanding and controlling the stereochemistry of these reactions is paramount for the synthesis of enantiomerically pure compounds, which is often a requirement for therapeutic efficacy and safety. This guide focuses on the stereochemical analysis of the products from two key reaction pathways: the synthesis of 2,3-dibromo-3-phenylpropanoic acid via bromination of trans-cinnamic acid, and the subsequent nucleophilic substitution of 3-bromo-3-phenylpropanoic acid to yield 3-amino-3-phenylpropanoic acid.

Synthesis and Stereochemistry of 2,3-Dibromo-3-phenylpropanoic Acid

The addition of bromine to trans-cinnamic acid is a classic example of electrophilic addition to an alkene, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid. This reaction creates two new stereocenters, leading to the possibility of four stereoisomers: a pair of erythro enantiomers ((2R,3S) and (2S,3R)) and a pair of threo enantiomers ((2R,3R) and (2S,3S)).[1]

The stereochemical outcome of this reaction is predominantly governed by an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. This leads to the preferential formation of the erythro diastereomer.[2][3] The identity of the product can be readily determined by its melting point, as the erythro and threo diastereomers have significantly different melting points.[4]

Quantitative Data: Bromination of trans-Cinnamic Acid
Reagents/ConditionsSolventProductDiastereomeric OutcomeMelting Point (°C)Yield (%)Reference(s)
Bromine (10% solution)Dichloromethane2,3-dibromo-3-phenylpropanoic aciderythro203.4-205.673.8 (pure)[5]
BromineDichloromethane2,3-dibromo-3-phenylpropanoic aciderythro130-135 (impure)12.22[2]
Pyridinium tribromideAcetic acid2,3-dibromo-3-phenylpropanoic acidPredominantly erythro~204Not specified[4]

Note: The significant difference in reported yields and melting points can be attributed to variations in experimental conditions, purification methods, and the presence of impurities. The melting point remains a reliable indicator of the major diastereomer formed.

Experimental Protocols

Protocol 1: Bromination of trans-Cinnamic Acid with Bromine in Dichloromethane

This protocol is adapted from procedures described in the literature.[3][5]

Materials:

  • trans-Cinnamic acid

  • 10% Bromine solution in dichloromethane

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Ice bath

  • Hirsch funnel or Büchner funnel for vacuum filtration

Procedure:

  • In a round-bottom flask, dissolve trans-cinnamic acid in dichloromethane.

  • Slowly add the 10% bromine solution in dichloromethane to the flask.

  • Attach a reflux condenser and heat the mixture gently (e.g., 45-50°C) for approximately 20-30 minutes. The orange color of the bromine should fade as the reaction progresses.[3][5]

  • After the reflux period, cool the flask to room temperature and then in an ice bath to promote crystallization.

  • Collect the precipitated product by vacuum filtration, washing the crystals with cold dichloromethane.[3]

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain the purified 2,3-dibromo-3-phenylpropanoic acid.

  • Dry the purified product and determine its melting point and yield.

Stereoselective Synthesis of 3-Amino-3-phenylpropanoic Acid

3-Bromo-3-phenylpropanoic acid can serve as a precursor to the valuable β-amino acid, 3-amino-3-phenylpropanoic acid (β-phenylalanine), through nucleophilic substitution of the bromide ion. The stereochemical outcome of this reaction is crucial for obtaining enantiomerically pure β-amino acids.

Enzymatic Resolution for High Enantioselectivity

Enzymatic methods are highly effective for producing enantiomerically pure β-amino acids. For instance, the resolution of racemic N-acetyl-3-amino-3-phenylpropanoic acid using specific enzymes can yield the desired enantiomer with high enantiomeric excess (ee).

MethodEnzymeSubstrateProductEnantiomeric Excess (ee)Reference(s)
Enantioselective AlcoholysisCarica papaya lipase (CPL)Racemic N-protected 2,2,2-trifluoroethyl esters of 3-amino-3-phenylpropanoic acid(S)-3-amino-3-phenylpropanoic acid>99%[6]
Enantiomer-specific HydrolysisAmidohydrolase(R,S)-N-acetyl-3-amino-3-phenylpropionic acid(R)- or (S)-3-Amino-3-phenylpropionic acidHigh (specific value not stated)[7]
Protocol 2: General Workflow for Chiral HPLC Analysis of Amino Acid Enantiomers

The determination of enantiomeric excess is typically performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) or after derivatization with a chiral derivatizing agent.[8][9]

Materials:

  • Sample of 3-amino-3-phenylpropanoic acid

  • HPLC system with a suitable detector (e.g., UV)

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC® T) or a standard C18 column if using a chiral derivatizing agent.[8][9]

  • Appropriate mobile phase (e.g., for direct separation on CHIROBIOTIC® T, a common mobile phase is methanol/water/acetic acid).

Procedure (Direct Separation on a Chiral Column):

  • Prepare a standard solution of the racemic 3-amino-3-phenylpropanoic acid to determine the retention times of both enantiomers.

  • Dissolve the synthesized sample in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute the enantiomers using an isocratic or gradient mobile phase.

  • Detect the separated enantiomers using a UV detector.

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizing Reaction Pathways and Workflows

Bromination of trans-Cinnamic Acid

The following diagram illustrates the stereochemical pathway for the bromination of trans-cinnamic acid, leading to the formation of the erythro diastereomer via an anti-addition mechanism.

Bromination_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product trans-Cinnamic_Acid trans-Cinnamic Acid Bromonium_Ion Bridged Bromonium Ion trans-Cinnamic_Acid->Bromonium_Ion + Br2 Erythro_Product erythro-2,3-Dibromo-3- phenylpropanoic Acid ((2R,3S) and (2S,3R)) Bromonium_Ion->Erythro_Product Anti-addition of Br- Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Stereochemical Analysis Synthesis Reaction: - Bromination - Nucleophilic Substitution Isolation Work-up & Purification (e.g., Recrystallization) Synthesis->Isolation MP Melting Point Determination (for Diastereomers) Isolation->MP Spectroscopy Spectroscopic Analysis (NMR, IR for structure) Isolation->Spectroscopy HPLC Chiral HPLC (for Enantiomeric Excess) Isolation->HPLC

References

Safety Operating Guide

Proper Disposal of (S)-2-Bromo-3-phenylpropionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of (S)-2-Bromo-3-phenylpropionic acid, a halogenated organic acid.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. Adherence to appropriate safety measures is the first step in responsible chemical management.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[1][2][3][4][5]

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4][5]

In the event of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[1][2]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[2][6]

Quantitative Safety and Disposal Data

The following table summarizes key safety and disposal information for this compound based on available Safety Data Sheets (SDS) and chemical properties.

ParameterInformationSource(s)
Chemical Classification Halogenated Organic Acid[7]
Molecular Formula C₉H₉BrO₂[8][9]
Molecular Weight 229.07 g/mol [8][9]
Primary Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). Some sources also indicate it causes severe skin burns and eye damage (H314).[1][8][9][10][11]
Incompatible Materials Bases, Reducing Agents, Oxidizing Agents.[2]
Spill Cleanup Avoid dust generation. Take up dry and place in a suitable, closed container for disposal.[1][5]
Disposal Method Dispose of contents and container at an approved waste disposal plant. Do not discharge into sewer systems.[1][2][3][10]

Experimental Protocols for Disposal

The standard and required procedure for the disposal of this compound is to manage it as hazardous waste through a licensed professional service. On-site chemical treatment or neutralization by laboratory personnel is not recommended without a thorough understanding of the potential reactions and byproducts, and must be in accordance with all applicable regulations.

Step-by-Step Disposal Procedure:

  • Segregation:

    • This compound is a halogenated organic acid .[7]

    • It must be collected in a designated waste container for halogenated organic waste .[7] These containers are often labeled in green.[7]

    • Do not mix with non-halogenated organic waste, inorganic waste (acids and bases), or incompatible materials such as strong bases, oxidizing agents, or reducing agents.[2][7][12]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Maintain a log of the contents, including the approximate mass or volume added.[7]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[13]

    • The storage area should be cool, dry, and well-ventilated.[1][4] Keep the container tightly closed.[1][4]

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must also be disposed of as hazardous waste in the same designated container.

    • Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The solvent rinse must be collected as halogenated organic waste.[14]

  • Arranging for Pickup:

    • Once the waste container is full, or within one year of the first addition of waste, arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have this compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type: Halogenated Organic Acid ppe->identify select_container Select Designated 'Halogenated Organic Waste' Container identify->select_container add_waste Add Waste to Container select_container->add_waste label_container Label Container with Chemical Name and 'Hazardous Waste' add_waste->label_container store Store Sealed Container in Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end contaminated_materials Contaminated Materials (Gloves, Paper, Rinsate) contaminated_materials->add_waste

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Bromo-3-phenylpropionic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-Bromo-3-phenylpropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.